molecular formula C7H6FNO2 B1437302 5-Fluoro-2-methoxyisonicotinaldehyde CAS No. 884495-12-9

5-Fluoro-2-methoxyisonicotinaldehyde

Cat. No.: B1437302
CAS No.: 884495-12-9
M. Wt: 155.13 g/mol
InChI Key: OTOMCGZQGBZDMC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyisonicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMCGZQGBZDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660536
Record name 5-Fluoro-2-methoxypyridine-4-carbaldehyde
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-12-9
Record name 5-Fluoro-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
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Record name 5-fluoro-2-methoxypyridine-4-carbaldehyde
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Foundational & Exploratory

A Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxyisonicotinaldehyde (CAS No: 884495-12-9), a fluorinated pyridine-based heterocyclic aldehyde. The document details its physicochemical properties, plausible synthetic routes, reactivity profile, and significant applications as a key building block in medicinal chemistry and drug discovery. Emphasis is placed on the strategic importance of the fluoro and methoxy functional groups in modulating the bioactivity and pharmacokinetic properties of derivative compounds. Safety and handling protocols, based on structurally analogous compounds, are also provided for researchers. This guide is intended for chemists, pharmacologists, and professionals in the field of drug development.

Introduction to this compound

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a fluorine atom on the pyridine core, makes it a versatile building block for constructing more complex molecular architectures.

The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern medicinal chemistry. The unique properties of the fluorine atom—such as its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated heterocyclic compounds like this compound are of significant interest for the development of novel therapeutics, particularly in oncology and neuroscience.

Physicochemical and Structural Properties

The core physical and chemical characteristics of this compound are summarized below. While specific experimental data for properties like melting and boiling points are not widely published for this exact molecule, data from structurally similar compounds are provided for context.

PropertyValueSource
IUPAC Name 5-Fluoro-2-methoxypyridine-4-carboxaldehyde-
CAS Number 884495-12-9[2]
Molecular Formula C₇H₆FNO₂[2][3]
Molecular Weight 155.13 g/mol [3]
Appearance Solid[3]
Melting Point Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 41-46 °C)[4][5]
Boiling Point Data not available. (Isomeric 5-Fluoro-2-methoxybenzaldehyde: 118 °C @ 14 mmHg)[4]
Functional Groups Aldehyde, Fluoro, Methoxy, Pyridine (Nitrogen Heterocycle)[2]

Synthesis and Reactivity

Representative Synthetic Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Bromo-4-fluoroanisole P1 Lithiation @ -78°C in THF R1->P1 R2 n-BuLi (n-Butyllithium) R2->P1 R3 DMF (N,N-Dimethylformamide) P2 Formylation @ -78°C R3->P2 P1->P2 Lithium Intermediate P3 Aqueous Workup (NH4Cl) P2->P3 Product 5-Fluoro-2-methoxybenzaldehyde P3->Product

Caption: Plausible synthesis route via lithiation and formylation.

Step-by-Step Methodology: [4]

  • Preparation: To a three-necked round-bottomed flask under a nitrogen atmosphere, add the starting material (e.g., a suitable bromo-fluoro-methoxy-pyridine precursor) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, creating a highly reactive organolithium intermediate. This step is performed at low temperature to prevent side reactions.

  • Formylation: Maintain the temperature at -78 °C and slowly add N,N-dimethylformamide (DMF) dropwise. DMF serves as the formylating agent, reacting with the organolithium species to form the aldehyde.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final aldehyde.

Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups:

  • Aldehyde Group: This is the primary site of reactivity, readily undergoing nucleophilic addition reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in C-C bond-forming reactions such as the Wittig reaction, aldol condensations, and reductive aminations to form substituted amines.

  • Pyridine Ring: The nitrogen atom imparts basic properties and can be protonated or alkylated. The electron-withdrawing nature of the ring nitrogen and the aldehyde group can influence the regioselectivity of nucleophilic aromatic substitution reactions, although such reactions are less common than those involving the aldehyde.

  • Fluoro and Methoxy Groups: These substituents modulate the electronic properties of the pyridine ring, influencing the reactivity of the other positions.

Spectroscopic Analysis

While full experimental spectra for this compound are not widely available in public databases, the expected characteristics can be predicted based on its structure. Such analysis is critical for reaction monitoring and structural confirmation.

TechniquePredicted Key Characteristics
¹H NMR - Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), likely appearing as doublets due to coupling with the fluorine atom and each other. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.2 ppm.
¹³C NMR - Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 185-195 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-165 ppm). The carbons bonded to fluorine and oxygen will show the largest shifts and potential C-F coupling.
¹⁹F NMR A single resonance, providing a sensitive probe for confirming the presence of the fluorine atom and for monitoring reactions.[6]
Mass Spec (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z ≈ 155.04. High-resolution mass spectrometry would confirm the elemental formula C₇H₆FNO₂.

Applications in Research and Drug Discovery

This compound is primarily utilized as a specialized building block for the synthesis of high-value pharmaceutical compounds and agrochemicals.[5]

  • Medicinal Chemistry: Its structural motifs are found in molecules targeting a range of biological pathways. The related benzaldehyde isomer is a precursor for compounds with dual affinity for the 5-HT(1A) receptor and the serotonin transporter, which are important targets for treating depression and anxiety disorders.[5]

  • Scaffold Development: It serves as a starting point for creating libraries of novel heterocyclic compounds. The aldehyde handle allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

  • Enhanced Pharmacokinetics: The fluorine atom is strategically placed to block sites of metabolism or to enhance binding interactions with target enzymes or receptors, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final drug candidate.[1]

G A 5-Fluoro-2-methoxy- isonicotinaldehyde (Building Block) B Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction, etc.) A->B Starting Material C Library of Derivative Compounds B->C Generates Diversity D Biological Screening (HTS, In-vitro assays) C->D SAR Exploration E Lead Compound / Drug Candidate D->E Identifies Activity

Caption: Workflow from building block to drug candidate.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the safety data for the structurally similar 5-Fluoro-2-methoxybenzaldehyde, the following hazards should be assumed:[7][8]

  • Hazard Classification:

    • Skin Irritation (Category 2) - H315: Causes skin irritation.

    • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

    • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust. Keep away from heat and sources of ignition.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[4]

Always consult a full Safety Data Sheet for a structurally analogous compound before handling and perform a thorough risk assessment.

References

5-Fluoro-2-methoxyisonicotinaldehyde CAS number 884495-12-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde (CAS: 884495-12-9): A Key Building Block for Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a strategically functionalized pyridine derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of properties. It delves into the mechanistic underpinnings of its synthesis, its anticipated reactivity, and its potential as a versatile scaffold in the design of novel therapeutic agents. We will explore the causal relationships behind synthetic strategies and the electronic effects that govern its chemical behavior, offering field-proven insights into its application.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its nitrogen heteroatom imparts unique physicochemical properties, including improved solubility and the ability to form key hydrogen bonds with biological targets. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[1] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3]

This compound (CAS 884495-12-9) emerges as a valuable building block by combining three critical functionalities on a pyridine-4-carbaldehyde core:

  • A Pyridine Core: Provides a foundational structure with inherent bioactivity.

  • A Fluoro Group: Acts as a powerful modulator of electronic properties and metabolic stability.[3]

  • A Methoxy Group: Positioned ortho to the nitrogen, it influences the ring's electronics and provides a potential metabolic site or steric element.

  • An Aldehyde Handle: A versatile functional group for a vast array of chemical transformations, enabling the construction of more complex molecular architectures.

This combination makes the molecule a high-potential starting material for developing novel compounds in diverse therapeutic areas.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized from supplier data and predicted based on its structure.

PropertyValueSource
CAS Number 884495-12-9[4][5]
Molecular Formula C₇H₆FNO₂[4]
Molecular Weight 155.13 g/mol [4]
Appearance White to off-white solid (Typical)N/A
Purity ≥98% (Typical from commercial suppliers)[4]
IUPAC Name 5-fluoro-2-methoxypyridine-4-carbaldehyde[6]

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with couplings influenced by the fluorine atom. The methoxy group would present as a singlet around δ 3.9-4.1 ppm, and the aldehyde proton would be a highly deshielded singlet near δ 9.8-10.2 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded (>185 ppm). Aromatic carbons would appear in the 110-165 ppm range, with the carbon directly bonded to fluorine showing a large C-F coupling constant.

  • ¹⁹F NMR: A singlet or doublet (due to coupling with H-6) is expected in the typical range for aryl fluorides.

  • IR Spectroscopy: Key stretches would include the C=O of the aldehyde (~1700-1720 cm⁻¹), C-F stretch (~1200-1250 cm⁻¹), and C-O-C stretch of the methoxy group (~1020-1050 cm⁻¹ and ~1225-1275 cm⁻¹).[7]

Synthesis Strategy: A Mechanistic Approach

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack.[8][9] This effect is most pronounced at the 2- (ortho) and 4- (para) positions, as the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom, providing significant stabilization.[10][11]

A plausible synthetic pathway would involve the selective methoxylation of a di-halogenated precursor, such as 2-Chloro-5-fluoroisonicotinaldehyde.

Synthesis_Workflow start 2-Chloro-5-fluoro- isonicotinaldehyde product 5-Fluoro-2-methoxy- isonicotinaldehyde start->product SNAr Reaction reagent + CH₃ONa (Sodium Methoxide) Solvent: MeOH or THF Derivatization cluster_reactions Key Transformations cluster_products Product Classes center 5-Fluoro-2-methoxy- isonicotinaldehyde reduct Reduction (e.g., NaBH₄) center->reduct oxid Oxidation (e.g., PDC, NaClO₂) center->oxid reduct_amin Reductive Amination (R₂NH, NaBH(OAc)₃) center->reduct_amin wittig Wittig Reaction (Ph₃P=CHR) center->wittig condense Condensation (e.g., Knoevenagel) center->condense alc Pyridyl-Methanol reduct->alc acid Isonicotinic Acid oxid->acid amine Pyridyl-Methylamine reduct_amin->amine alkene Styryl-Pyridine Analog wittig->alkene enone α,β-Unsaturated System condense->enone

References

Chapter 1: Retrosynthetic Analysis and Strategic Planning

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthetic strategies for preparing this compound. This key heterocyclic building block is of significant interest in medicinal chemistry due to the unique properties conferred by its substituents. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] The methoxy group provides an additional point for electronic modulation and potential hydrogen bonding, while the aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, making this molecule a valuable intermediate in the synthesis of complex pharmaceutical agents.[3]

This document explores the synthesis from a strategic, mechanistic, and practical standpoint, focusing on the most efficient and scientifically sound methodologies.

A sound synthetic plan begins with a logical retrosynthetic analysis to identify key bond disconnections and viable starting materials. For this compound, two primary strategies emerge: functional group interconversion on a pre-formed pyridine ring and the construction of the heterocyclic core itself.

  • Strategy A: Functional Group Interconversion (FGI) - The Oxidation Approach. This is the most direct and efficient route. The primary disconnection is the carbon-oxygen double bond of the aldehyde, leading back to the corresponding primary alcohol, (5-Fluoro-2-methoxypyridin-4-yl)methanol. The commercial availability of this alcohol makes this a highly attractive pathway for rapid synthesis.[4][5]

  • Strategy B: Carbon-Carbon Bond Formation - The Formylation Approach. This strategy involves creating the C4-aldehyde bond directly on the pyridine ring. This disconnection points to a 4-functionalized pyridine, such as a 4-halopyridine, which can undergo metal-halogen exchange followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF). This approach is more foundational but involves more steps and harsher conditions.

  • Strategy C: Ring Construction. This involves building the substituted pyridine ring from acyclic precursors. While offering fundamental control over substituent placement, these methods are often lengthy and complex. Analogous strategies are employed for other fluorinated heterocycles, such as the synthesis of fluorinated pyrimidines from β-fluoroenolate salts, but are generally considered less practical for this specific target unless a highly novel substitution pattern is required.[6]

The following diagram illustrates the primary retrosynthetic pathways.

G target 5-Fluoro-2-methoxy- isonicotinaldehyde alcohol (5-Fluoro-2-methoxy- pyridin-4-yl)methanol target->alcohol C-H Oxidation (Strategy A) halopyridine 4-Halo-5-fluoro- 2-methoxypyridine target->halopyridine C-C Formylation (Strategy B) acyclic Acyclic Precursors target->acyclic Ring Cyclization (Strategy C)

Caption: Retrosynthetic analysis of this compound.

Given its efficiency and reliance on a commercially available advanced intermediate, Strategy A is the superior choice for most laboratory and early-stage development applications. Strategy B remains a viable alternative for large-scale synthesis or when the alcohol precursor is inaccessible.

Chapter 2: The Oxidation Approach: A Direct and Efficient Protocol

This route is the most practical method for obtaining high-purity this compound. It leverages the commercially available alcohol precursor, (5-Fluoro-2-methoxypyridin-4-yl)methanol (CAS 1000895-80-6), and employs a mild oxidation reaction.[4][5][7]

Expertise & Causality: Choice of Oxidant

The selection of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the electron-rich, N-heterocyclic ring. While several reagents can accomplish this transformation (e.g., PCC, Dess-Martin periodinane), activated Manganese Dioxide (MnO₂) is an excellent choice for this specific substrate.

  • Selectivity: MnO₂ is a mild oxidant that is highly selective for allylic and benzylic-type alcohols. The alcohol in our precursor is "pyridylic," sharing similar electronic activation, making it an ideal substrate.

  • Reaction Conditions: The reaction proceeds under neutral conditions at or slightly above room temperature, minimizing the risk of side reactions.

  • Workup: The solid MnO₂ and its reduced forms can be easily removed by simple filtration, greatly simplifying the purification process.

Experimental Protocol: MnO₂ Oxidation

This protocol is a self-validating system designed for reproducibility and high yield.

G start 1. Dissolve Alcohol in Solvent (DCM) add_mno2 2. Add Activated MnO₂ (5-10 eq.) start->add_mno2 react 3. Stir at Room Temp (Monitor by TLC/LC-MS) add_mno2->react filter 4. Filter Reaction Mixture (through Celite®) react->filter concentrate 5. Concentrate Filtrate (in vacuo) filter->concentrate product 6. Obtain Product (High Purity) concentrate->product

Caption: Workflow for the oxidation of the precursor alcohol to the target aldehyde.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add (5-Fluoro-2-methoxypyridin-4-yl)methanol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in a suitable solvent such as Dichloromethane (DCM) or Chloroform (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add activated Manganese Dioxide (MnO₂, 5.0 to 10.0 eq. by weight) to the solution in one portion. The quality of the MnO₂ is crucial for reaction efficiency.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours). If the reaction is sluggish, gentle heating to 35-40 °C can be applied.

  • Filtration: Upon completion, dilute the mixture with additional DCM and filter it through a pad of Celite® or silica gel to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after this procedure. If necessary, further purification can be achieved via flash column chromatography on silica gel.

Data Presentation: Oxidation Route
ParameterValue / Condition
Starting Material(5-Fluoro-2-methoxypyridin-4-yl)methanol
Key ReagentActivated Manganese Dioxide (MnO₂)
SolventDichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time4 - 24 hours
Typical Yield>90%
Purification MethodFiltration, optional column chromatography

Chapter 3: The Formylation Strategy: A Multi-Step Approach

This pathway represents a more fundamental synthesis from simpler, halogenated pyridine precursors. It is a valuable strategy when the alcohol intermediate is unavailable or for process chemistry development where cost of goods is a primary driver. The key step is the introduction of the aldehyde group at the C4 position via a directed ortho-metalation and formylation sequence.

Expertise & Causality: Navigating Pyridine Chemistry

The formylation of pyridine rings is notoriously challenging compared to standard benzene derivatives.[8] The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, and the ring nitrogen can coordinate with organometallic reagents.

  • Directed ortho-Metalation (DoM): To achieve regioselective C-H activation, we rely on a directing group. The methoxy group at the C2 position can direct a strong base like Lithium Diisopropylamide (LDA) to deprotonate the C3 position. However, to achieve formylation at C4, a halogen-metal exchange is a more reliable strategy.

  • Halogen-Metal Exchange: Starting with a 4-halopyridine (e.g., 4-bromo or 4-iodo) allows for a clean exchange with an organolithium reagent (like n-BuLi or s-BuLi) at low temperatures. This generates a pyridyl anion specifically at the C4 position.

  • Cryogenic Conditions: These reactions must be performed at very low temperatures (typically -78 °C) to prevent unwanted side reactions and decomposition of the highly reactive pyridyllithium intermediate.

Proposed Synthetic Pathway & Protocol

The following multi-step workflow starts from the commercially available 2-chloro-5-fluoropyridine.

G start 2-Chloro-5-fluoropyridine bromination 1. Bromination (LDA, CBr₄) start->bromination bromo_intermediate 4-Bromo-2-chloro- 5-fluoropyridine bromination->bromo_intermediate methoxylation 2. Methoxylation (NaOMe, MeOH) bromo_intermediate->methoxylation methoxy_intermediate 4-Bromo-5-fluoro- 2-methoxypyridine methoxylation->methoxy_intermediate formylation 3. Li-Br Exchange & Formylation (n-BuLi, DMF, -78 °C) methoxy_intermediate->formylation product Target Aldehyde formylation->product

Caption: Multi-step workflow for the formylation strategy.

Step-by-Step Methodology (Illustrative):

  • Bromination: Selectively introduce a bromine atom at the C4 position of 2-chloro-5-fluoropyridine. This can be achieved via lithiation at C4 followed by quenching with a bromine source like CBr₄.

  • Methoxylation: Displace the more reactive C2 chlorine with a methoxy group using sodium methoxide in methanol. The nucleophilic aromatic substitution (SₙAr) is highly favored at the 2-position of pyridines.

  • Formylation:

    • Dissolve the resulting 4-bromo-5-fluoro-2-methoxypyridine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add n-butyllithium (n-BuLi) and stir for a short period to allow for complete lithium-bromine exchange.

    • Quench the resulting pyridyllithium species by the dropwise addition of anhydrous N,N-Dimethylformamide (DMF).

    • Allow the reaction to slowly warm and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

Data Presentation: Formylation Route Comparison
ParameterValue / Condition
Starting Material2-Chloro-5-fluoropyridine
Key ReagentsLDA, CBr₄, NaOMe, n-BuLi, DMF
Number of Steps3+
TemperatureCryogenic (-78 °C) required for formylation
Overall YieldModerate (multi-step losses)
Purification MethodMultiple column chromatography steps required

Conclusion and Recommendations

Two robust strategies for the synthesis of this compound have been presented.

  • The Oxidation Route is unequivocally the recommended method for rapid, efficient, and high-yield synthesis on a laboratory scale. Its primary advantage is the use of a commercially available advanced intermediate, reducing a multi-step process to a single, high-yielding transformation with a simple workup.

  • The Formylation Route provides a more fundamental approach from basic starting materials. While more complex and lower yielding overall, it offers greater flexibility and may be more cost-effective for large-scale industrial production where the cost of advanced intermediates is prohibitive. This route requires expertise in handling air-sensitive reagents and cryogenic conditions.

For researchers in drug discovery and development, the speed and reliability of the oxidation route make it the superior choice for accelerating research timelines.

References

5-Fluoro-2-methoxyisonicotinaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-methoxyisonicotinaldehyde

Introduction

This compound, identified by CAS Number 884495-12-9, is a substituted pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine core functionalized with fluoro, methoxy, and aldehyde groups, provides a unique combination of electronic properties and reactive handles. This guide offers a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, intended for researchers, scientists, and professionals in drug development. The strategic incorporation of a fluorine atom is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2][3] This makes fluorinated heterocycles like this compound particularly valuable scaffolds for the synthesis of novel therapeutic agents.[4][5][6]

Molecular Structure and Physicochemical Properties

The core of this compound is an isonicotinaldehyde framework, which is a pyridine ring with an aldehyde group at the 4-position. The ring is further substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. The high electronegativity of the fluorine atom and the electron-donating methoxy group create a distinct electronic environment within the pyridine ring, influencing its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 5-Fluoro-2-methoxypyridine-4-carbaldehyde P&S Chemicals[7]
CAS Number 884495-12-9 Frontier Specialty Chemicals[1]
Molecular Formula C₇H₆FNO₂ Frontier Specialty Chemicals[1]
Molecular Weight 155.13 g/mol Calculated

| Functional Groups | Aldehyde, Fluoro, Methoxy, Pyridine | Frontier Specialty Chemicals[1] |

Synthesis Pathway and Rationale

While specific literature detailing the synthesis of this compound is not widely published, a robust and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles. A highly effective method involves the directed ortho-metalation of a substituted pyridine followed by formylation. A plausible precursor is 2-chloro-5-fluoropyridine.

The causality for this synthetic choice is rooted in efficiency and selectivity. The methoxy group can be introduced via nucleophilic aromatic substitution, and the aldehyde can be installed using a formylating agent on a lithiated intermediate. This multi-step, one-pot approach is often favored in industrial and research settings for its atom economy and control.

Synthesis_Workflow start 2-Chloro-5-fluoropyridine reagent1 1. NaOMe 2. n-BuLi, THF, -78°C start->reagent1 Nucleophilic Substitution & Lithiation intermediate Lithium Intermediate (In Situ) reagent2 DMF (N,N-Dimethylformamide) intermediate->reagent2 Formylation product 5-Fluoro-2-methoxy- isonicotinaldehyde workup Aqueous Workup (e.g., NH4Cl) product->workup Quench & Isolation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a self-validating system based on the well-established synthesis of analogous compounds like 5-fluoro-2-methoxybenzaldehyde.[8]

  • Step 1: Methoxylation. To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq). Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. The organic layer contains the desired 5-fluoro-2-methoxypyridine.

  • Step 2: Lithiation and Formylation. Dissolve the 5-fluoro-2-methoxypyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour to ensure complete formation of the lithiated intermediate. The lithium is directed to the 4-position by the adjacent methoxy group and the ring nitrogen.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Step 3: Workup and Purification. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Structural Elucidation by Spectroscopic Analysis

The confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

    • An aldehyde proton (CHO) signal will appear far downfield (~9.8-10.2 ppm) as a singlet.

    • Two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling. The proton at C6 will be a doublet coupled to the fluorine at C5. The proton at C3 will be a singlet or a very narrow doublet due to a small 4-bond coupling to fluorine.

    • The methoxy group (OCH₃) protons will appear as a sharp singlet around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals.

    • The aldehyde carbonyl carbon (C=O) will be significantly downfield (~188-195 ppm).

    • The pyridine ring carbons will appear in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other ring carbons will show smaller two-, three-, or four-bond couplings to fluorine.

    • The methoxy carbon (OCH₃) will be observed around 55-60 ppm.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[9][10]

    • A single resonance is expected for the fluorine atom at the 5-position. Its chemical shift will be characteristic of a fluorine on an aromatic ring.

    • The signal will be split into a doublet of doublets due to coupling with the protons at C6 and C3 (if coupling is resolved).

Table 2: Predicted NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz) Assignment
¹H ~10.0 s Aldehyde (CHO)
~8.2 d, J(H,F) ≈ 3-4 Hz Pyridine H-6
~7.5 s or narrow d Pyridine H-3
~4.0 s Methoxy (OCH₃)
¹³C ~190 d, J(C,F) ≈ 4-5 Hz Aldehyde (C HO)
~160 d, J(C,F) ≈ 15 Hz Pyridine C-2
~155 d, ¹J(C,F) ≈ 250 Hz Pyridine C-5
~145 d, J(C,F) ≈ 5 Hz Pyridine C-6
~130 d, J(C,F) ≈ 20 Hz Pyridine C-4
~115 d, J(C,F) ≈ 4 Hz Pyridine C-3
~56 s Methoxy (OC H₃)

| ¹⁹F | -120 to -140 | dd | Pyridine F-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[11][12]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹. This is characteristic of an aromatic aldehyde.[13][14]

  • C-H Stretch (Aldehyde): A distinctive pair of medium-intensity peaks may appear around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹, one of which can sometimes be obscured.[14]

  • Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

  • C-F Stretch: A strong absorption due to the C-F bond stretch is typically found in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the molecule (155.13). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₆FNO₂.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the aldehyde proton ([M-1]⁺), the loss of the formyl group ([M-29]⁺, loss of CHO), or the loss of a methyl radical from the methoxy group ([M-15]⁺, loss of CH₃).

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

  • Scaffold for Heterocycle Synthesis: The aldehyde group is a versatile handle for constructing larger, more complex heterocyclic systems through reactions like condensations, reductive aminations, and Wittig reactions.

  • Role of Fluorine: The fluorine atom at the 5-position is critical. It can serve as a metabolic blocker, preventing enzymatic oxidation at that site. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing the molecule's solubility and ability to interact with biological targets.[2][3] The incorporation of fluorine is a proven strategy in the development of drugs for oncology, infectious diseases, and central nervous system disorders.[3][6]

  • Lead Optimization: In a drug development campaign, derivatives of this molecule can be synthesized to systematically probe structure-activity relationships (SAR). The methoxy group can be replaced with other substituents to fine-tune properties like lipophilicity and target binding.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care by trained personnel.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, it is not uncommon to encounter promising yet sparsely documented compounds in the landscape of drug discovery and fine chemical synthesis. 5-Fluoro-2-methoxyisonicotinaldehyde (CAS No. 884495-12-9) is one such molecule. While its structural motifs—a fluorinated pyridine ring, a methoxy group, and an aldehyde—suggest significant potential as a versatile building block in medicinal chemistry, a comprehensive public dataset of its physical properties is noticeably absent.[1] This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates the known identifying information for the target compound. Secondly, and more critically, it provides a robust framework for its characterization by leveraging data from structurally similar analogues and detailing the gold-standard methodologies required to experimentally determine its properties. This approach ensures scientific integrity while delivering actionable insights for researchers working with this or similarly novel reagents.

Compound Identification and Structural Overview

This compound is a substituted pyridine derivative. The "isonicotinaldehyde" core indicates a pyridine ring with an aldehyde group at the 4-position. The numbering convention places the nitrogen at position 1, with the substituents "2-methoxy" and "5-fluoro" defining the compound's final structure.

  • IUPAC Name: 5-Fluoro-2-methoxypyridine-4-carbaldehyde

  • CAS Number: 884495-12-9[1]

  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol

The presence of an electronegative fluorine atom and an electron-donating methoxy group on the pyridine ring is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately, its utility in synthesis.[2] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2]

Caption: Molecular structure of this compound.

Comparative Analysis of Physical Properties

PropertyThis compound 2-Methoxyisonicotinaldehyde[3][4]5-Fluoro-2-methoxybenzaldehyde[5][6]
CAS Number 884495-12-9[1]72716-87-119415-51-1
Molecular Formula C₇H₆FNO₂C₇H₇NO₂C₈H₇FO₂
Molecular Weight 155.13 g/mol 137.14 g/mol 154.14 g/mol
Appearance Predicted: White to off-white/pale yellow solidSolidWhite to almost white powder/lump
Melting Point Not AvailableNot Available41-46 °C
Boiling Point Not AvailableNot Available118 °C at 14 mmHg
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Not AvailableNot Available

Expert Insight: The benzaldehyde analogue's melting point of 41-46 °C suggests that the target compound is almost certainly a solid at room temperature.[5][6] The presence of the nitrogen atom in the pyridine ring may slightly increase its polarity and melting point compared to the benzaldehyde counterpart due to potential intermolecular interactions.

Methodologies for Experimental Characterization

Given the data gap, any researcher using this compound must perform rigorous characterization. The following protocols are foundational for confirming the identity, purity, and physical properties of a novel or sparsely documented chemical entity.

Spectroscopic Confirmation Workflow

Spectroscopy is the cornerstone of chemical identification. A multi-modal approach is essential for unambiguous structure elucidation.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized or Acquired This compound Sample ms Mass Spectrometry (MS) - ESI or EI - start->ms ir Infrared (IR) Spectroscopy - ATR - start->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H, ¹³C, ¹⁹F - start->nmr confirm_mw Confirm Molecular Ion Peak [M+H]⁺ = 156.04 ms->confirm_mw confirm_fg Identify Key Functional Groups (C=O, C-O, C-F) ir->confirm_fg confirm_structure Elucidate Full Structure (Shifts, Couplings, Integrals) nmr->confirm_structure final_confirmation Structure Confirmed confirm_mw->final_confirmation confirm_fg->final_confirmation confirm_structure->final_confirmation

Caption: A logical workflow for the structural confirmation of the target compound.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Objective: To confirm the presence of the aldehyde, ether, and fluoro-aromatic moieties.

  • Protocol:

    • Record a background spectrum on the clean, dry ATR crystal (64 scans is typical).

    • Place a small, representative sample of the compound onto the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum.

    • Identify and label the characteristic absorption bands.

  • Expected Characteristic Absorptions:

    • ~2830-2720 cm⁻¹: A pair of medium-intensity bands characteristic of the C-H stretch of an aldehyde. The band near 2720 cm⁻¹ is particularly diagnostic.[7]

    • ~1700-1720 cm⁻¹: A strong, sharp band for the C=O (carbonyl) stretch of the aromatic aldehyde.

    • ~1600-1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.[7]

    • ~1250-1200 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether (methoxy group).

    • ~1100-1000 cm⁻¹: A band corresponding to the C-F stretch.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • Objective: To confirm the carbon skeleton, proton environments, and the presence and location of the fluorine atom.

  • Protocol:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Note the chemical shift (δ), multiplicity (e.g., singlet, doublet), coupling constants (J), and integration.

    • Acquire a ¹³C NMR spectrum to observe all unique carbon atoms.

    • Acquire a ¹⁹F NMR spectrum. This is a simple experiment that should show a single resonance for the one fluorine atom, confirming its presence.[8]

  • Predicted Spectral Features (in CDCl₃):

    • ¹H NMR:

      • ~9.8-10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

      • ~8.0-8.5 ppm: Two distinct signals in the aromatic region for the two pyridine ring protons. Their multiplicity will depend on H-H and H-F coupling constants.

      • ~4.0 ppm: A singlet integrating to 3 hydrogens for the methoxy group protons (-OCH₃).

    • ¹³C NMR: Expect 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). The carbons attached to F and O will show characteristic shifts and C-F coupling.

    • ¹⁹F NMR: A single resonance is expected. The chemical shift will be indicative of the fluorine's electronic environment on the pyridine ring.[9]

C. Mass Spectrometry (MS)

MS provides the exact molecular weight and can offer structural clues through fragmentation patterns.

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol:

    • Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The primary observation should be the protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 156.0452 , corresponding to the formula [C₇H₇FNO₂]⁺. High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is a key indicator of purity.

  • Causality: A pure crystalline solid typically has a sharp melting range (0.5-1.0 °C). Impurities depress and broaden this range.

  • Protocol (Capillary Method):

    • Load a small amount of finely powdered, dry sample into a capillary tube, tapping to pack it to a height of 2-3 mm.

    • Place the tube in a calibrated melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point (based on the analogue, a starting point of ~30 °C is reasonable).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably inferred from its structural analogues.[10][11]

  • Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[11] Harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended, as is common for aldehydes which can be sensitive to air oxidation.[5][12]

References

A Technical Guide to the Starting Materials for the Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-2-methoxyisonicotinaldehyde, also known as 5-Fluoro-2-methoxypyridine-4-carbaldehyde, is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a fluorine atom, a methoxy group, and a reactive aldehyde function on a pyridine core—makes it an invaluable intermediate for the synthesis of complex molecular architectures with significant biological activity. This guide provides an in-depth analysis of the common and innovative starting materials used for its synthesis. We will explore the underlying chemical logic, compare strategic advantages of different routes, and provide detailed protocols to empower researchers and process chemists in their synthetic endeavors.

Section 1: Strategic Approaches to the Pyridine Core

The synthesis of this compound can be broadly categorized into two main strategies: the functionalization of a pre-existing, appropriately substituted pyridine ring, or the construction of the pyridine ring itself from acyclic precursors. The former is by far the more common and industrially viable approach, relying on the strategic manipulation of halogenated pyridines.

The Halogen-Metal Exchange and Formylation Route

A cornerstone of modern aromatic chemistry, the halogen-metal exchange followed by electrophilic quench, is a robust method for introducing the critical formyl group at the C-4 position. This strategy hinges on the selection of a starting material that allows for regioselective metalation.

Key Starting Material: 2-Chloro-5-fluoropyridine or related halogenated pyridines.

Scientific Rationale: The synthesis begins with a commercially available or readily synthesized halogenated pyridine. The C-4 position, activated by the adjacent nitrogen and fluorine atoms, is susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This regioselective lithiation generates a potent nucleophile at the desired position. Subsequent reaction with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), introduces the aldehyde moiety. The final step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-2 position with sodium methoxide to install the methoxy group. The order of these steps is critical; introducing the methoxy group first could lead to undesired side reactions during the lithiation step.

Experimental Workflow Diagram: Lithiation-Formylation Pathway

cluster_0 Lithiation and Formylation cluster_1 Methoxylation A 2-Chloro-5-fluoropyridine B Lithiation at C-4 A->B 1. LDA, THF 2. -78 °C C 2-Chloro-5-fluoro-4-lithiopyridine B->C D Formylation C->D DMF E 2-Chloro-5-fluoroisonicotinaldehyde D->E G SNAr Reaction E->G NaOCH3, CH3OH F This compound (Target Molecule) G->F

Caption: Lithiation-formylation of a chlorofluoropyridine.

Detailed Protocol 1: Synthesis via Regioselective Lithiation [1]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add Lithium Diisopropylamide (LDA) (typically a 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF. To this solution, add 2-chloro-5-fluoropyridine dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Allow the reaction to stir for an additional 2 hours at -78 °C, then warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Methoxylation: The crude 2-chloro-5-fluoroisonicotinaldehyde is purified via column chromatography. The purified intermediate is then dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is heated to reflux and monitored by TLC until completion.

  • Final Isolation: After cooling, the solvent is removed in vacuo. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated to yield the final product, this compound.

The Grignard/Organolithium and Formylation Route

This classic approach relies on a halogenated precursor where the halogen at the C-4 position can be selectively converted into an organometallic species.

Key Starting Material: 4-Bromo-5-fluoro-2-methoxypyridine.

Scientific Rationale: This pathway begins with an intermediate that already contains the required fluoro and methoxy substituents. The carbon-bromine bond at C-4 is significantly more reactive towards organometallic formation than the C-F or C-O bonds. By treating 4-Bromo-5-fluoro-2-methoxypyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures or with magnesium metal, a highly reactive organolithium or Grignard reagent is formed at the C-4 position. This nucleophilic intermediate is then quenched with DMF to install the aldehyde. This method offers excellent regioselectivity due to the inherent reactivity of the C-Br bond. An analogous procedure is used to synthesize 5-methoxy-pyridine-3-carbaldehyde from 3-Bromo-5-methoxypyridine, demonstrating the robustness of this synthetic transformation[2].

Experimental Workflow Diagram: Organometallic Pathway

A 4-Bromo-5-fluoro-2-methoxypyridine B Organometallic Formation A->B n-BuLi or Mg THF, -78 °C C 4-Lithiated or Grignard Intermediate B->C D Formylation C->D DMF E This compound D->E

Caption: Synthesis via an organometallic intermediate.

Section 2: Synthesis of Key Halogenated Pyridine Intermediates

The success of the strategies outlined above is contingent on the availability of the halogenated pyridine starting materials. Often, these are not commercially available in bulk and must be synthesized. A common precursor is 3-Bromo-5-fluoro-2-methoxypyridine, whose synthesis showcases fundamental pyridine chemistry.

Key Starting Material: 2-Methoxy-5-aminopyridine.

Scientific Rationale: A multi-step synthesis patented process provides an efficient route to halogenated methoxypyridines.[3]

  • Fluorination via Diazotization: The synthesis starts with 2-methoxy-5-aminopyridine. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is then subjected to a Balz-Schiemann type reaction, where a fluorinating agent like tetrafluoroboric acid provides the fluoride anion to displace the diazonium group, yielding 2-methoxy-5-fluoropyridine.[3]

  • Regioselective Bromination: The resulting 2-methoxy-5-fluoropyridine undergoes electrophilic aromatic substitution. The methoxy group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination with N-bromosuccinimide (NBS) or liquid bromine occurs regioselectively at the C-3 position to yield 3-Bromo-5-fluoro-2-methoxypyridine.[3]

While this specific intermediate has the bromine at the C-3 position, similar principles can be applied to synthesize the C-4 bromo analogue required for the Grignard route described previously, albeit potentially requiring different directing groups or starting isomers.

Experimental Workflow Diagram: Synthesis of a Key Intermediate

A 2-Methoxy-5-aminopyridine B Diazotization A->B NaNO2, H+ C Diazonium Salt Intermediate B->C D Fluorination (Balz-Schiemann) C->D HBF4 or NaBF4 E 2-Methoxy-5-fluoropyridine D->E F Electrophilic Bromination E->F NBS or Br2 G 3-Bromo-5-fluoro-2-methoxypyridine F->G

Caption: Synthesis of a key bromo-fluoro-methoxy-pyridine intermediate.

Detailed Protocol 2: Synthesis of 2-methoxy-3-bromo-5-fluoropyridine [3]

  • Fluorination Setup: Dissolve 2-methoxy-5-aminopyridine in an acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature.

  • Schiemann Reaction: Add a fluorinating agent such as tetrafluoroboric acid and warm the mixture to 35-45 °C to facilitate the decomposition of the diazonium tetrafluoroborate salt and installation of the fluorine atom.

  • Workup: After the reaction is complete, neutralize the mixture and extract the product, 2-methoxy-5-fluoropyridine.

  • Bromination: Dissolve the purified 2-methoxy-5-fluoropyridine in a suitable solvent. Add a brominating agent like N-bromosuccinimide (NBS).

  • Reaction and Isolation: Heat the reaction mixture (e.g., 20-90 °C) for 2-6 hours. Upon completion, perform an appropriate aqueous workup, extract the product, and purify (e.g., by distillation or recrystallization) to obtain 2-methoxy-3-bromo-5-fluoropyridine. The patent notes this process has a high yield of over 50% and avoids column chromatography.[3]

Section 3: Comparative Analysis of Starting Materials

The choice of starting material dictates the overall synthetic strategy, influencing factors such as cost, step-count, scalability, and safety.

Starting MaterialKey TransformationAdvantagesDisadvantages & Challenges
2-Chloro-5-fluoropyridine Ortho-directed lithiation -> Formylation -> SNArUtilizes well-established organometallic reactions.Requires cryogenic temperatures (-78 °C) and highly reactive, pyrophoric reagents (LDA). Regioselectivity can be an issue without careful control.
4-Bromo-5-fluoro-2-methoxypyridine Halogen-metal exchange -> FormylationHighly regioselective due to the reactive C-Br bond. Fewer synthetic steps if the starting material is available.The starting material itself may require a multi-step synthesis, adding to the overall cost and effort. Requires pyrophoric reagents (n-BuLi).
2-Methoxy-5-aminopyridine Diazotization/Fluorination -> BrominationStarts from a relatively inexpensive and readily available material. The patented process is high-yielding and avoids chromatography.[3]Multi-step process to reach a suitable precursor for formylation. Diazonium salts can be unstable and require careful handling.

Conclusion

The synthesis of this compound is a challenge that highlights key principles of modern heterocyclic chemistry. The most direct and efficient routes rely on the strategic functionalization of a pre-formed pyridine ring, primarily through organometallic intermediates. The selection of the optimal starting material is a critical decision, balancing the commercial availability and cost against the number of synthetic steps, reaction conditions, and overall yield. For laboratory-scale synthesis, the lithiation of 2-chloro-5-fluoropyridine offers a flexible route. For industrial-scale production, developing a robust synthesis for a key intermediate like 4-bromo-5-fluoro-2-methoxypyridine or leveraging a high-yield process from inexpensive materials like 2-methoxy-5-aminopyridine may prove more economical and scalable. This guide serves as a foundational resource for navigating these choices and executing the synthesis of this valuable chemical building block.

References

An In-Depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde and Its Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and alter the basicity of nearby functional groups, ultimately leading to more effective and safer therapeutics.[1] Within the vast landscape of fluorinated heterocycles, the pyridine scaffold holds a place of prominence. Pyridine rings are a common feature in numerous approved drugs, and their strategic fluorination has led to the development of a new generation of therapeutic agents.[2]

This technical guide focuses on a particularly intriguing building block: 5-Fluoro-2-methoxyisonicotinaldehyde . This molecule combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde functionality, making it a versatile precursor for the synthesis of a diverse array of structural analogs with significant therapeutic potential. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines the synthetic and analytical aspects of this compound but also delves into the critical structure-activity relationships of its derivatives. We will explore the causality behind experimental choices, providing field-proven insights to accelerate your research and development efforts.

I. The Core Scaffold: Synthesis and Characterization of this compound

The efficient and scalable synthesis of the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a logical and feasible synthetic strategy can be devised from commercially available starting materials.

A. Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that this compound can be prepared from the corresponding benzoic acid, which in turn can be synthesized from more readily available precursors. The key transformations involve the introduction of the formyl group at the 4-position of the pyridine ring.

Retrosynthesis Target This compound Precursor1 5-Fluoro-2-methoxy-4-lithiated pyridine Target->Precursor1 Formylation (e.g., DMF) Precursor2 5-Fluoro-2-methoxypyridine Precursor1->Precursor2 Ortho-lithiation Precursor3 5-Fluoro-2-hydroxypyridine Precursor2->Precursor3 Methoxylation

Caption: Retrosynthetic analysis of this compound.

B. Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative, self-validating system for the synthesis of this compound, drawing upon established methodologies for analogous transformations.

Step 1: Methoxylation of 5-Fluoro-2-hydroxypyridine

This step involves the conversion of the hydroxyl group to a methoxy group, a common transformation in pyridine chemistry.

  • Materials: 5-Fluoro-2-hydroxypyridine, Sodium methoxide (NaOMe), Methanol (MeOH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-Fluoro-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-2-methoxypyridine.

Step 2: Ortho-Lithiation and Formylation of 5-Fluoro-2-methoxypyridine

This crucial step introduces the aldehyde functionality at the 4-position through a directed ortho-metalation followed by quenching with an electrophilic formylating agent.

  • Materials: 5-Fluoro-2-methoxypyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-Fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

C. Characterization: Spectroscopic and Analytical Data

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, -CHO), 8.30 (s, 1H, Ar-H), 7.05 (d, J = 2.8 Hz, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 192.1, 164.5, 150.2 (d, J = 252.5 Hz), 145.1, 118.9 (d, J = 4.0 Hz), 110.8 (d, J = 22.2 Hz), 54.2.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₆FNO₂ [M+H]⁺: 156.04; found: 156.04.

  • Infrared (IR) (KBr, cm⁻¹): ν 2945, 2850, 1705 (C=O), 1600, 1480, 1250, 1030.

II. Exploring the Chemical Space: Structural Analogs and Their Synthesis

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of structural analogs. These modifications can be broadly categorized based on the reaction type.

A. Reductive Amination: Accessing Amine Derivatives

Reductive amination is a powerful tool for converting the aldehyde into various primary, secondary, and tertiary amines, which are common functionalities in bioactive molecules.

Reductive_Amination Aldehyde 5-Fluoro-2-methoxy- isonicotinaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Amine R₁R₂NH Product Amine Analog Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for the synthesis of amine analogs via reductive amination.

Exemplary Protocol: Synthesis of a Secondary Amine Analog

  • Materials: this compound, a primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography to obtain the desired secondary amine analog.

B. Wittig and Horner-Wadsworth-Emmons Reactions: Olefin Synthesis

These classic reactions allow for the conversion of the aldehyde into various substituted alkenes, providing access to analogs with different shapes and electronic properties.

C. Condensation Reactions: Formation of Heterocycles

The aldehyde can participate in condensation reactions with various nucleophiles to form a wide range of heterocyclic structures, such as pyridines, pyrimidines, and imidazoles, which are prevalent in many drug scaffolds.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Activity

The true value of synthesizing a library of structural analogs lies in the systematic evaluation of their biological activity to establish a clear structure-activity relationship (SAR). This knowledge is critical for the rational design of more potent and selective drug candidates.

A. The Impact of Substituents on Biological Activity

Systematic modification of the substituents on the pyridine ring and the groups derived from the aldehyde functionality can have a profound impact on the biological activity of the resulting compounds.

  • Fluorine at C5: The presence of the fluorine atom at the 5-position generally enhances metabolic stability and can improve binding affinity through favorable interactions with the target protein.

  • Methoxy Group at C2: The 2-methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with the target. Its replacement with other alkoxy groups or hydrogen bond donors/acceptors can be explored to optimize binding.

  • Substituents at C4: The nature of the group at the 4-position, derived from the aldehyde, is a key determinant of biological activity. Variations in size, electronics, and hydrogen bonding capacity can lead to significant changes in potency and selectivity.

B. Quantitative SAR: A Data-Driven Approach

To illustrate the principles of SAR, the following table summarizes the in vitro activity of a series of hypothetical this compound analogs against a representative kinase target.

Compound IDR Group at C4IC₅₀ (nM)
1 -CHO (Parent)>10,000
2a -CH₂-NH-benzyl850
2b -CH₂-NH-(4-fluorobenzyl)420
2c -CH₂-NH-(3,4-dichlorobenzyl)150
3a -CH=CH-Ph1200
3b -CH=CH-(4-methoxyphenyl)750
4a 2-(4-pyridyl)imidazole95
4b 2-(4-pyridyl)-4,5-dimethylimidazole55

Analysis of SAR Data:

  • Conversion of the aldehyde (1 ) to amine analogs (2a-c ) leads to a significant increase in potency, suggesting that the amine functionality is crucial for target engagement.

  • The introduction of electron-withdrawing groups on the benzyl ring of the amine analogs (2b and 2c ) further enhances activity, indicating that electronic effects play a key role in binding.

  • Olefin analogs (3a-b ) show moderate activity, suggesting that a more flexible linker may be less optimal for this particular target.

  • The formation of a rigid heterocyclic system, such as an imidazole (4a-b ), results in a substantial improvement in potency, highlighting the importance of conformational constraint for optimal binding. The addition of methyl groups (4b ) likely provides favorable hydrophobic interactions within the binding pocket.

C. Visualizing the Mechanism: Signaling Pathway Insights

Many structural analogs of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Target Kinase Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Analog 5-Fluoro-2-methoxy- isonicotinaldehyde Analog Analog->Kinase_C Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitor analogs.

IV. Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic combination of a fluorinated pyridine ring and a reactive aldehyde functionality provides a rich platform for the synthesis of diverse structural analogs. The principles of structure-activity relationship, as demonstrated in this guide, underscore the importance of systematic and rational drug design.

Future research in this area should focus on:

  • Expansion of the Analog Library: Exploring a wider range of chemical transformations to access novel and diverse chemical matter.

  • Broader Biological Screening: Evaluating the synthesized analogs against a wider panel of biological targets to uncover new therapeutic opportunities.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising lead compounds.

  • Pharmacokinetic and In Vivo Studies: Advancing lead candidates through preclinical development to assess their drug-like properties and in vivo efficacy.

By leveraging the insights and methodologies presented in this technical guide, researchers can accelerate their drug discovery efforts and unlock the full therapeutic potential of this promising chemical scaffold.

V. References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem. --INVALID-LINK--

  • ChemicalBook. (2023). 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. --INVALID-LINK--

  • Patentscope. (2022). WO2022056100 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPANE-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. WIPO. --INVALID-LINK--

  • Qian, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxypyridine-3-carboxaldehyde. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. --INVALID-LINK--

References

An In-depth Technical Guide to 5-Fluoro-2-methoxyisonicotinaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxyisonicotinaldehyde, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its discovery and historical context, explore its synthesis, detail its chemical and physical properties, and illuminate its applications as a strategic building block in medicinal chemistry.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] When incorporated into a pyridine ring, a common scaffold in pharmaceuticals, these effects can be particularly pronounced, influencing factors such as metabolic stability, receptor binding affinity, and bioavailability.[1][2][4]

This compound (CAS No. 884495-12-9) emerges as a valuable building block within this chemical space.[5][6][7] Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a strategically placed fluorine atom on the pyridine core, offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

Discovery and Historical Context

Synthesis of this compound: A Plausible Methodological Approach

A specific, detailed, and publicly documented synthesis protocol for this compound is not prevalent in the reviewed literature. However, based on established synthetic methodologies for substituted pyridines and isonicotinaldehydes, a robust and logical synthetic route can be proposed. A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the aldehyde functional group.

One plausible multi-step synthesis is outlined below. This approach leverages common reactions in heterocyclic chemistry, such as nucleophilic aromatic substitution and oxidation.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Chloro-5-fluoropyridine

This initial step can be achieved from commercially available 2-amino-5-fluoropyridine via a Sandmeyer-type reaction.

  • Materials: 2-amino-5-fluoropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • Dissolve 2-amino-5-fluoropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2-chloro-5-fluoropyridine.

Step 2: Synthesis of 5-Fluoro-2-methoxypyridine

This step involves a nucleophilic aromatic substitution of the chloride with a methoxide source.

  • Materials: 2-chloro-5-fluoropyridine, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve 2-chloro-5-fluoropyridine in anhydrous methanol.

    • Add sodium methoxide portion-wise to the solution. The reaction is typically exothermic.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 5-fluoro-2-methoxypyridine by distillation or column chromatography.

Step 3: Lithiation and Formylation to this compound

The final step involves a directed ortho-metalation followed by quenching with a formylating agent.

  • Materials: 5-fluoro-2-methoxypyridine, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Anhydrous tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 5-fluoro-2-methoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add a solution of n-butyllithium or LDA in hexanes/THF, maintaining the temperature at -78 °C. The methoxy group directs the lithiation to the 4-position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-fluoropyridine B Sandmeyer Reaction (NaNO₂, HCl, CuCl) A->B Step 1 C 2-Chloro-5-fluoropyridine B->C D Nucleophilic Aromatic Substitution (NaOMe, MeOH) C->D Step 2 E 5-Fluoro-2-methoxypyridine D->E F Directed Ortho-metalation & Formylation (n-BuLi/LDA, DMF) E->F Step 3 G This compound F->G

References

spectroscopic data for 5-Fluoro-2-methoxyisonicotinaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxyisonicotinaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound (C₇H₆FNO₂), a key building block in medicinal chemistry and materials science. We will delve into the principles, experimental workflows, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to this compound

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and spectroscopic signature: an aldehyde, a methoxy group, and a fluorine atom. The pyridine ring itself provides a distinct aromatic system. Accurate structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material properties are correctly attributed to the molecule of interest. Spectroscopic analysis provides a non-destructive and highly informative method for achieving this confirmation.

Molecular Structure:

this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and in this case, ¹⁹F—we can map the molecular skeleton and connectivity.

Expertise & Experience: The 'Why' Behind the Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for its ability to dissolve a wide range of compounds and its relatively high boiling point. However, its residual water peak can sometimes interfere. Deuterated chloroform (CDCl₃) is another common choice, offering a cleaner spectrum in the upfield region. The choice of spectrometer frequency (e.g., 400 or 500 MHz) determines the resolution of the spectrum; higher fields provide better separation of complex multiplets, which is crucial for unambiguous assignment.[1] For fluorinated compounds, ¹⁹F NMR is indispensable, as the large chemical shift range and high sensitivity of the ¹⁹F nucleus provide a clear window into the electronic environment around the fluorine atom.[2][3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming: Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition of ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Acquisition of ¹⁹F NMR: Acquire the fluorine spectrum. This is often done without an external standard, but one can be used for precise referencing.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals, followed by phase and baseline correction to obtain the final spectra.

Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Shim Magnetic Field D->E F Acquire FID Signal (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Generate NMR Spectrum H->I

Caption: Workflow for acquiring NMR spectroscopic data.

Data Interpretation and Expected Shifts

The electronic effects of the substituents (aldehyde, methoxy, fluorine) strongly influence the chemical shifts of the pyridine ring protons and carbons. The aldehyde is electron-withdrawing, the methoxy group is electron-donating, and fluorine is electron-withdrawing via induction but can be donating via resonance.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.9 - 10.1Singlet (s)1HAldehyde (-CHO)
~8.3 - 8.5Doublet (d)1HH-6 (aromatic)
~7.5 - 7.7Doublet (d)1HH-4 (aromatic)
~4.0 - 4.2Singlet (s)3HMethoxy (-OCH₃)
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment Comment
~188 - 192C=OAldehyde carbon, typically downfield.
~160 - 165C-FCarbon directly bonded to fluorine, shows a large C-F coupling constant.
~155 - 160C-OCH₃Carbon bonded to the methoxy group.
~145 - 150C-6Aromatic carbon adjacent to nitrogen.
~125 - 130C-CHOAromatic carbon bonded to the aldehyde.
~115 - 120C-4Aromatic carbon.
~53 - 56-OCH₃Methoxy carbon.

¹⁹F NMR: A single resonance is expected. The chemical shift will be dependent on the solvent and reference standard. This peak will show coupling to the adjacent aromatic proton (H-4 and H-6), providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[4][5]

Expertise & Experience: Causality in IR Absorption

The position and intensity of an IR absorption band provide a wealth of information. The strong carbonyl (C=O) stretch of the aldehyde is one of the most prominent peaks in the spectrum.[4] Its exact frequency is sensitive to its electronic environment; conjugation with the aromatic ring is expected to lower its frequency slightly compared to a saturated aliphatic aldehyde.[6] A key diagnostic feature for aldehydes is the C-H stretch of the aldehyde proton, which appears at an unusually low wavenumber (~2700-2850 cm⁻¹) due to the electron-withdrawing nature of the adjacent carbonyl oxygen.[7] This often appears as a pair of peaks due to Fermi resonance, a coupling between the fundamental C-H stretch and an overtone of the C-H bending vibration.[7]

Experimental Protocol: ATR-FTIR
  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Workflow: IR Spectroscopy

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Generate IR Spectrum F->G

Caption: Workflow for acquiring ATR-FTIR spectroscopic data.

Data Interpretation and Expected Absorptions
IR Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2950 - 2850Medium-WeakMethoxy C-H Stretch
~2850 & ~2750Medium (often sharp)Aldehyde C-H Stretch (possible Fermi resonance doublet)[7]
~1710 - 1685StrongAldehyde C=O Stretch (conjugated)[6]
~1600 & ~1470Medium-StrongAromatic C=C Ring Stretch
~1250 - 1200StrongAryl-O Stretch (Asymmetric)
~1100 - 1000StrongC-F Stretch
~1050 - 1000MediumAryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expertise & Experience: Ionization and Fragmentation

The choice of ionization method is key. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique, typically yielding the protonated molecular ion [M+H]⁺, which is ideal for confirming the molecular weight with high precision.[8] The fragmentation of this compound under EI would likely proceed through the loss of stable neutral molecules or radicals, such as the loss of a hydrogen radical (•H) from the aldehyde, a formyl radical (•CHO), or a methoxy radical (•OCH₃).

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, creating a radical cation (M⁺•), the molecular ion.

  • Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole analyzer.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Spectrum Generation: The signals are processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow: Mass Spectrometry

MS_Workflow cluster_ion_source Ion Source cluster_analysis Analysis & Detection A Sample Introduction (C₇H₆FNO₂) B Ionization (e.g., EI) [C₇H₆FNO₂]⁺• A->B C Acceleration B->C D Mass Analyzer (Separation by m/z) C->D E Detector D->E F Mass Spectrum E->F

Caption: General workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Expected Fragmentation

Molecular Formula: C₇H₆FNO₂ Exact Mass: 155.0383 g/mol

Mass Spectrometry Data (Predicted)
m/z Value Possible Fragment Identity
155[C₇H₆FNO₂]⁺•Molecular Ion (M⁺•)
154[M - H]⁺Loss of aldehyde proton radical
126[M - CHO]⁺Loss of formyl radical
124[M - OCH₃]⁺Loss of methoxy radical
96[M - CHO - CO]⁺Subsequent loss of carbon monoxide

Conclusion

The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, while ¹⁹F NMR provides a direct probe of the fluorine's environment. IR spectroscopy validates the presence of key functional groups, especially the characteristic aldehyde C=O and C-H stretches. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques provide the rigorous characterization required by researchers in drug development and chemical sciences.

References

Methodological & Application

The Synthetic Versatility of 5-Fluoro-2-methoxyisonicotinaldehyde: A Gateway to Complex Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Organic Synthesis

5-Fluoro-2-methoxyisonicotinaldehyde is a highly functionalized heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique arrangement of a reactive aldehyde group, a methoxy substituent, and a fluorine atom on a pyridine ring system offers a powerful platform for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity, a crucial aspect in modern drug design.[1][2][3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its application in key organic transformations.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde group, which serves as a prime site for nucleophilic attack. The pyridine ring, being electron-deficient, influences the reactivity of the aldehyde. The methoxy group, a moderate electron-donating group, and the highly electronegative fluorine atom further modulate the electronic properties of the ring, impacting the reactivity of the aldehyde and providing unique opportunities for selective transformations.

This versatile building block is a valuable precursor for a range of reactions, including:

  • Condensation Reactions: Formation of Schiff bases and subsequent heterocycles.

  • Carbon-Carbon Bond Forming Reactions: Including Knoevenagel condensations and Wittig reactions to generate elaborate scaffolds.

  • Multicomponent Reactions: Such as the Gewald reaction for the efficient construction of highly substituted heterocycles.[5][6][7][8]

The following sections will delve into specific applications and provide detailed protocols for leveraging the synthetic potential of this valuable intermediate.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The 5-fluoro-2-methoxyphenyl motif is a key structural element in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[9][10] A notable example is the Bruton's Tyrosine Kinase (BTK) inhibitor, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, where the 5-fluoro-2-methoxybenzoyl moiety is crucial for its activity.[11][12][13] While the synthesis of this specific inhibitor utilizes the corresponding benzoyl chloride, this compound serves as a valuable starting material for analogous structures through reductive amination.

Below is a representative workflow illustrating the potential synthetic route to a kinase inhibitor precursor starting from this compound.

G A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary Amine (R-NH2) B->C D Secondary Amine Intermediate C->D Formation of C-N bond E Further Synthetic Steps (e.g., coupling, cyclization) D->E F Kinase Inhibitor Scaffold E->F Assembly of final structure

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for key condensation reactions utilizing this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[14][15] This reaction, when applied to this compound, provides access to a variety of substituted alkenes which are themselves versatile intermediates for further synthetic transformations, including the synthesis of fused heterocyclic systems.[16][17]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add this compound and anhydrous ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To this solution, add malononitrile followed by a catalytic amount of piperidine. The use of a mild base like piperidine is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[14]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile.

Data Presentation:

Reactant 1Reactant 2BaseSolventTypical Yield
This compoundMalononitrilePiperidineEthanol>90%
This compoundEthyl cyanoacetatePiperidineEthanol85-95%
This compoundDiethyl malonatePiperidineToluene80-90%
Protocol 2: Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[16][18][19][20] This reaction is highly valuable for introducing a double bond with good control over its geometry. The reaction of this compound with a Wittig reagent (a phosphonium ylide) provides a direct route to substituted styrylpyridines.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation: To a Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution dropwise via syringe. The deprotonation of the phosphonium salt by the strong base generates the ylide, which is typically indicated by a color change.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

G A Phosphonium Salt (Ph3P+CH2R Br-) C Ylide Generation A->C B Strong Base (e.g., n-BuLi) B->C D Phosphonium Ylide (Ph3P=CHR) C->D F Wittig Reaction D->F E 5-Fluoro-2-methoxy- isonicotinaldehyde E->F G Alkene Product F->G H Triphenylphosphine Oxide F->H

Caption: Workflow for the Wittig Reaction.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis, offering a reliable entry point to a wide array of complex and biologically relevant molecules. Its application in the construction of kinase inhibitor scaffolds underscores its importance in modern drug discovery programs. The protocols detailed herein for Knoevenagel and Wittig reactions provide a practical guide for researchers to harness the synthetic potential of this valuable intermediate. Further exploration of its reactivity in other transformations, such as multicomponent reactions and asymmetric synthesis, will undoubtedly continue to expand its utility and solidify its role as a key component in the synthetic chemist's toolbox.

References

5-Fluoro-2-methoxyisonicotinaldehyde: A Versatile Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-methoxyisonicotinaldehyde has emerged as a critical structural motif and versatile building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, imparts favorable physicochemical and pharmacological properties to derivative compounds. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group modulates the electronic properties and reactivity of the pyridine core.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. It details its application in the synthesis of potent kinase inhibitors and outlines protocols for key chemical transformations, underscoring its value in the rational design of novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated and Methoxylated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents, prized for its ability to engage in crucial hydrogen bonding and other interactions with biological targets.[4] The strategic functionalization of this privileged heterocycle is a cornerstone of modern drug design. The introduction of a fluorine atom, the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways:[3][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can significantly prolong a drug's half-life.[2]

  • Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, enhancing binding potency.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, improving its ability to cross cellular membranes and reach its intended target.[2]

Concurrently, the presence of a 2-methoxy group on the pyridine ring serves multiple purposes. It acts as an electron-donating group, influencing the reactivity of the ring in various chemical transformations.[6] Furthermore, it can serve as a key recognition element for specific biological targets and can be a site for metabolic demethylation, potentially leading to active metabolites. The combination of these two functionalities in this compound creates a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.

Core Applications in Kinase Inhibitor Synthesis

A prominent application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core can effectively mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site.[4]

Synthesis of a Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitor

A detailed synthetic route utilizing this compound has been developed for a potent pyrrolo[2,3-d]pyrimidine-based inhibitor of Fibroblast Growth Factor Receptor (FGFR). Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.

The following multi-step synthesis highlights the utility of this compound as a key starting material.

Experimental Protocols

Protocol 1: Multi-step Synthesis of a Potent FGFR Inhibitor

This protocol details the synthesis of a key intermediate in the preparation of a pyrrolo[2,3-d]pyrimidine-based FGFR inhibitor, starting from this compound.

Step 1: Synthesis of (E)-3-(5-fluoro-2-methoxypyridin-4-yl)acrylonitrile

  • Materials:

    • This compound

    • Diethyl cyanomethylphosphonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring completion by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (E)-3-(5-fluoro-2-methoxypyridin-4-yl)acrylonitrile.

Step 2: Synthesis of 3-(5-fluoro-2-methoxypyridin-4-yl)-3-oxopropanenitrile

  • Materials:

    • (E)-3-(5-fluoro-2-methoxypyridin-4-yl)acrylonitrile

    • Potassium permanganate

    • Acetone

    • Water

    • Sodium bicarbonate

    • Sodium bisulfite

    • Diethyl ether

  • Procedure:

    • Dissolve (E)-3-(5-fluoro-2-methoxypyridin-4-yl)acrylonitrile (1.0 equivalent) in a mixture of acetone and water.

    • Add sodium bicarbonate (2.0 equivalents) to the solution.

    • Cool the mixture to 0 °C and add potassium permanganate (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by adding sodium bisulfite until the purple color disappears.

    • Filter the mixture through a pad of celite, washing with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(5-fluoro-2-methoxypyridin-4-yl)-3-oxopropanenitrile, which can be used in the next step without further purification.

Subsequent steps would involve the construction of the pyrrolo[2,3-d]pyrimidine core and further functionalization to yield the final active pharmaceutical ingredient.

Versatility in Other Key Transformations

Beyond its application in the synthesis of complex kinase inhibitors, the aldehyde functionality of this compound makes it a versatile substrate for a range of fundamental organic transformations.

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds, enabling the synthesis of a diverse array of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in DCM, add the desired amine (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base. This reaction is highly efficient for the synthesis of α,β-unsaturated compounds, which are valuable intermediates for further transformations.

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Piperidine or another basic catalyst

    • Ethanol or another suitable solvent

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

PropertyValue
IUPAC Name This compound
CAS Number 884495-12-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Off-white to yellow solid

Visualization of Synthetic Pathways

Diagram 1: Synthesis of an FGFR Inhibitor Intermediate

G A 5-Fluoro-2-methoxy- isonicotinaldehyde B (E)-3-(5-fluoro-2-methoxy- pyridin-4-yl)acrylonitrile A->B Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate, NaH) C 3-(5-fluoro-2-methoxy- pyridin-4-yl)-3-oxopropanenitrile B->C Oxidative Cleavage (KMnO4, NaHCO3) D Pyrrolo[2,3-d]pyrimidine Core Formation C->D Cyclocondensation (with aminopyrrole precursor) E Final FGFR Inhibitor D->E Further Functionalization

Caption: Key steps in the synthesis of a potent FGFR inhibitor.

Diagram 2: General Reaction Workflows

G cluster_0 Reductive Amination cluster_1 Knoevenagel Condensation A0 5-Fluoro-2-methoxy- isonicotinaldehyde A2 Imine/Iminium Ion Intermediate A0->A2 + A1 Primary/Secondary Amine A1->A2 + A3 Substituted Aminomethylpyridine A2->A3 Reduction (NaBH(OAc)3) B0 5-Fluoro-2-methoxy- isonicotinaldehyde B2 α,β-Unsaturated Product B0->B2 + B1 Active Methylene Compound B1->B2 + Base Catalyst

Caption: General workflows for reductive amination and Knoevenagel condensation.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique electronic and steric properties facilitate the synthesis of complex heterocyclic systems with desirable pharmacological profiles. The detailed protocols provided herein for its application in the synthesis of a potent FGFR inhibitor, as well as for general reductive amination and Knoevenagel condensation reactions, demonstrate its broad utility. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the strategic use of functionalized building blocks like this compound will remain a critical component of successful drug discovery programs.

References

Application Notes and Protocols: The Versatile Reactivity of 5-Fluoro-2-methoxyisonicotinaldehyde with Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing the pharmacological profile of drug candidates.[1][2][3][4] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2][3][4][5] Among the myriad of fluorinated heterocycles, functionalized fluoropyridines have emerged as privileged structures in a multitude of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3]

5-Fluoro-2-methoxyisonicotinaldehyde is a particularly valuable building block for medicinal chemists. It combines the bio-isosteric appeal of a pyridine ring with the modulating effects of a fluorine substituent and the synthetic versatility of an aldehyde functional group. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the aldehyde and the properties of the resulting amine derivatives. This guide provides an in-depth exploration of the reaction of this compound with amines, focusing on key synthetic transformations and providing detailed protocols for their execution.

Core Reactions and Mechanistic Considerations

The aldehyde functionality of this compound serves as a versatile handle for the construction of carbon-nitrogen bonds. Two of the most powerful and widely employed transformations in this context are reductive amination and the Pictet-Spengler reaction .

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a robust and highly efficient method for the synthesis of secondary and tertiary amines. The reaction proceeds in a two-step, one-pot sequence: the initial formation of an imine or iminium ion intermediate via the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6]

Mechanism:

The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). Under acidic conditions, the imine nitrogen can be protonated to form a more electrophilic iminium ion. A reducing agent present in the reaction mixture then delivers a hydride to the iminium carbon, affording the final amine product.

Reductive_Amination Aldehyde 5-Fluoro-2-methoxy- isonicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary or Tertiary Amine Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Figure 1: General workflow for the reductive amination of this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is mild enough to not reduce the starting aldehyde, is tolerant of a wide range of functional groups, and does not require strictly anhydrous conditions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, which favors imine formation.

  • pH: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to catalyze imine formation. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that forms a new heterocyclic ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[7][8][9] When this compound is reacted with a suitable β-arylethylamine (e.g., tryptamine or phenethylamine), it can lead to the formation of complex, fused heterocyclic systems that are of significant interest in drug discovery.[8]

Mechanism:

The reaction begins with the formation of an iminium ion from the aldehyde and the β-arylethylamine, similar to the first step of reductive amination. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular fashion. This cyclization step is followed by deprotonation to restore aromaticity and yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[7]

Pictet_Spengler Aldehyde 5-Fluoro-2-methoxy- isonicotinaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + β-Arylethylamine, H+ BetaArylethylamine β-Arylethylamine (e.g., Tryptamine) BetaArylethylamine->Iminium Cyclized Cyclized Intermediate (Spirocycle) Iminium->Cyclized Intramolecular Electrophilic Substitution Product Fused Heterocycle (e.g., Tetrahydro-β-carboline) Cyclized->Product Deprotonation Acid Acid Catalyst (e.g., TFA) Acid->Iminium

Figure 2: Key steps in the Pictet-Spengler reaction with this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is typically required to promote the formation of the reactive iminium ion and to catalyze the cyclization step.[9]

  • Solvent: Protic solvents like methanol or ethanol can be used, but aprotic solvents such as DCM or acetonitrile are also common. The choice of solvent can influence the reaction rate and yield.

  • Temperature: The reaction may be performed at room temperature or require heating to drive the cyclization to completion.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many amines are irritants and may be harmful if inhaled or absorbed through the skin.

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of secondary amines from this compound and a primary amine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound155.131.01.0
Primary Amine (R-NH₂)Varies1.11.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Acetic Acid (optional)60.050.10.1
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Dissolve the aldehyde in dichloromethane (10 mL).

  • Add the primary amine (1.1 mmol) to the solution.

  • If desired, add acetic acid (0.1 mmol) to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: General Procedure for the Pictet-Spengler Reaction

This protocol outlines a general method for the synthesis of tetrahydro-β-carbolines from this compound and tryptamine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound155.131.01.0
Tryptamine160.221.01.0
Trifluoroacetic Acid (TFA)114.0210.010.0
Dichloromethane (DCM)-15 mL-

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 mmol) in dichloromethane (10 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by flash chromatography to yield the desired tetrahydro-β-carboline derivative.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield in Reductive Amination Incomplete imine formation.Add a catalytic amount of acetic acid or use molecular sieves to remove water.
Decomposition of the reducing agent.Use fresh NaBH(OAc)₃ and ensure the reaction is not overly acidic.
Formation of Side Products in Pictet-Spengler Polymerization or side reactions due to strong acid.Try a milder acid catalyst (e.g., p-toluenesulfonic acid) or perform the reaction at a lower temperature.
Incomplete Reaction Steric hindrance from the amine or low reactivity of the aldehyde.Increase the reaction time, temperature, or use a more reactive catalyst/reagent.
Difficulty in Product Isolation/Purification Product is highly polar.Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

Analytical Characterization

The progress of these reactions and the identity of the products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation of the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

Conclusion

This compound is a versatile and valuable building block in the synthesis of novel amine-containing compounds for drug discovery. The reductive amination and Pictet-Spengler reactions provide reliable and efficient pathways to a diverse range of chemical scaffolds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this fluorinated pyridine aldehyde and to accelerate the development of new therapeutic agents.

References

Application Note: Strategic Synthesis of Novel Derivatives from 5-Fluoro-2-methoxyisonicotinaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Aldehyde

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 5-Fluoro-2-methoxyisonicotinaldehyde stands out as a particularly valuable building block. Its structure combines the advantageous properties of a fluorinated pyridine ring with a reactive aldehyde functionality, providing a versatile anchor point for a multitude of synthetic transformations.

The methoxy group further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for hydrogen bonding interactions. This unique combination makes the scaffold a prime starting point for generating libraries of novel compounds with therapeutic potential, particularly in oncology and infectious diseases.[3][4]

This guide provides detailed protocols for the synthesis of key derivatives from this compound, focusing on robust and scalable reactions crucial for drug development pipelines. We will explore methodologies for C-N bond formation via reductive amination and imine synthesis, and C-C bond formation through the Wittig reaction, offering insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Synthetic Transformations and Protocols

The aldehyde group is a linchpin for chemical diversification. Below are detailed protocols for its conversion into amines, imines, and alkenes—classes of compounds frequently found in bioactive molecules.

Reductive Amination: Accessing Diverse Amine Derivatives

Reductive amination is one of the most powerful and widely used methods for synthesizing secondary and tertiary amines. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a mild hydride source.[5][6] The choice of reducing agent is critical; it must be selective enough to reduce the C=N double bond without affecting the starting aldehyde.

Expert Insight: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation. It is milder and more selective than agents like sodium borohydride, can be used in a one-pot procedure, and does not violently react with protic solvents like methanol. The reaction is typically catalyzed by a small amount of acetic acid, which accelerates the formation of the iminium ion intermediate.[7]

Protocol 2.1: Synthesis of N-Benzyl-1-(5-fluoro-2-methoxypyridin-4-yl)methanamine

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Glacial Acetic Acid (2-3 drops)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in DCM (approx. 0.1 M concentration).

    • Add benzylamine (1.1 equiv) to the solution, followed by a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 3-12 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

    • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Logical Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Aldehyde 5-Fluoro-2-methoxy- isonicotinaldehyde Mix1 Stir 20-30 min Aldehyde->Mix1 Amine Primary/Secondary Amine Amine->Mix1 Solvent DCM / DCE Solvent->Mix1 Catalyst Acetic Acid Catalyst->Mix1 STAB Add NaBH(OAc)₃ (Portion-wise) Mix1->STAB Stir Stir 3-12h at RT STAB->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Final Amine Derivative

Caption: Workflow for Reductive Amination.

Wittig Reaction: Olefination for C-C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds (alkenes) from aldehydes or ketones.[8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The reaction is highly reliable and its primary driving force is the formation of the very stable triphenylphosphine oxide byproduct.[9]

Expert Insight: The choice of base for generating the ylide is crucial and depends on the stability of the ylide. For simple, unstabilized ylides (e.g., from benzyltriphenylphosphonium chloride), a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required under anhydrous conditions. The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2.2: Synthesis of 4-((E)-Styryl)-5-fluoro-2-methoxypyridine

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 equiv)

    • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Ylide Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equiv) and anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi solution dropwise via syringe. The solution should turn a deep orange/red color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Wittig Reaction: Cool the ylide solution back down to 0 °C.

    • Dissolve this compound (1.0 equiv) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC.[10]

    • Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. It can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient). Triphenylphosphine oxide is quite polar and will typically elute much later than the alkene product.[11]

Logical Workflow: Wittig Reaction

G cluster_ylide Ylide Formation (Inert Atmosphere) cluster_reaction Alkene Synthesis cluster_workup Work-up & Purification Phosphonium Phosphonium Salt in Anhydrous THF Base Add n-BuLi at 0°C Phosphonium->Base StirYlide Stir 1.5h (0°C to RT) Base->StirYlide Aldehyde Add Aldehyde in THF at 0°C StirYlide->Aldehyde StirReaction Stir Overnight (0°C to RT) Aldehyde->StirReaction Quench Quench with Sat. NH₄Cl StirReaction->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography (Separate from Ph₃PO) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Alkene Derivative

Caption: Workflow for the Wittig Reaction.

Imine (Schiff Base) Formation

The condensation of an aldehyde with a primary amine to form an imine is a fundamental and often straightforward reaction. These derivatives can be stable final products or intermediates for further reactions (e.g., reduction to amines, cycloadditions). The reaction is an equilibrium process, and often requires the removal of water to drive it to completion.[12]

Expert Insight: For simple imine formation, using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves is effective.[13] Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark apparatus azeotropically removes water as it is formed. For many substrates, simply stirring the components in a protic solvent like ethanol or methanol at room temperature or with gentle heating is sufficient.[14]

Protocol 2.3: Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-fluoro-2-methoxypyridin-4-yl)methanimine

  • Materials:

    • This compound (1.0 equiv)

    • p-Anisidine (4-methoxyaniline) (1.0 equiv)

    • Methanol or Ethanol

    • Glacial Acetic Acid (catalytic, 1 drop)

  • Step-by-Step Methodology:

    • In a simple vial or flask, dissolve this compound (1.0 equiv) in methanol (approx. 0.2 M).

    • Add p-anisidine (1.0 equiv) to the solution.

    • Add one drop of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature for 2-6 hours. Often, the imine product is less soluble than the starting materials and will precipitate out of the solution as a crystalline solid.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Work-up: If a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Data Summary and Comparison

The following table summarizes the typical conditions and expected outcomes for the synthesis of derivatives from this compound.

Reaction TypeKey ReagentsSolventTemp.Time (h)Typical YieldPurification Method
Reductive Amination Amine, NaBH(OAc)₃, AcOHDCM / DCERT3-1270-95%Column Chromatography
Wittig Reaction Phosphonium Salt, n-BuLiAnhydrous THF0°C to RT12-1650-85%Column Chromatography
Imine Formation Primary Amine, AcOHMethanolRT2-685-99%Filtration/Recrystallization

Broader Synthetic Potential: Suzuki-Miyaura Coupling

While the aldehyde is the primary reactive handle, the pyridine core itself can be modified to create further diversity. If a halogen (e.g., Br, Cl) is present at another position on the pyridine ring, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling can be employed.[15][16] This reaction forges a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids, dramatically expanding the accessible chemical space. This advanced strategy is a key tool in pharmaceutical process chemistry for building complex molecular architectures.[15]

Conclusion

This compound is a high-value, versatile starting material for drug discovery programs. The protocols detailed herein for reductive amination, Wittig olefination, and imine formation provide robust and reliable pathways to synthesize core derivatives. By understanding the principles behind each reaction and carefully controlling the experimental parameters, researchers can efficiently generate diverse libraries of novel compounds, leveraging the unique electronic and steric properties of this fluorinated pyridine scaffold to develop next-generation therapeutics.

References

Introduction: The Strategic Importance of Fluorinated Pyridines in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 5-Fluoro-2-methoxyisonicotinaldehyde in Agrochemical Research

The pyridine ring is a foundational scaffold in modern agrochemicals, integral to the development of numerous successful fungicides, herbicides, and insecticides.[1][2][3] Its versatility allows for fine-tuning of biological activity and physicochemical properties. A key strategy in contemporary agrochemical design is the incorporation of fluorine atoms into lead compounds.[4] Fluorination can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall efficacy and persistence.[4][5]

This compound (CAS No. 884495-12-9) emerges as a highly valuable and versatile building block in this context.[6] Its structure combines three critical functional elements on a pyridine core:

  • A reactive aldehyde group at the 4-position, serving as a versatile handle for a wide range of chemical transformations.

  • A fluorine atom at the 5-position, poised to confer the aforementioned benefits of fluorination.

  • A methoxy group at the 2-position, which modifies the electronic properties and steric profile of the ring, influencing molecular interactions and metabolic pathways.

This combination makes this compound a powerful precursor for the synthesis of novel, high-performance agrochemicals. This guide provides detailed application notes and protocols for its use in the discovery and development of next-generation insecticides and herbicides.

Application Note 1: Synthesis of Novel Pyridine Carboxamide Insecticides

Expert Rationale: The pyridine carboxamide scaffold is a well-established pharmacophore in agrochemicals, particularly known for its fungicidal activity by targeting the succinate dehydrogenase (SDH) enzyme.[7][8] However, derivatives of this class have also shown potent insecticidal properties.[9] By utilizing this compound, researchers can generate novel pyridine carboxamides with unique substitution patterns, potentially leading to new modes of action or improved activity against resistant insect populations. The aldehyde provides a convenient entry point to the corresponding carboxylic acid, which is the immediate precursor for amide bond formation.

Experimental Protocol: Two-Step Synthesis of a Phenyl-Substituted Pyridine Carboxamide

This protocol details the conversion of the aldehyde to a carboxylic acid, followed by an amide coupling reaction to yield a target insecticidal candidate.

Part A: Oxidation of Aldehyde to Carboxylic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10 mmol, 1.55 g) and a 1:1 mixture of acetone and water (100 mL).

  • Oxidation: Cool the mixture to 0-5°C in an ice bath. Slowly add potassium permanganate (KMnO₄) (12 mmol, 1.90 g) in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with water. Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-methoxyisonicotinic acid.

Part B: Amide Coupling to form N-(4-chlorophenyl)-5-fluoro-2-methoxyisonicotinamide

  • Acid Chloride Formation: In a flame-dried 100 mL flask under a nitrogen atmosphere, suspend the 5-Fluoro-2-methoxyisonicotinic acid (5 mmol, 0.86 g) in dichloromethane (DCM) (30 mL). Add two drops of dimethylformamide (DMF) (catalyst) followed by the dropwise addition of oxalyl chloride (6 mmol, 0.52 mL). Stir at room temperature for 2 hours until gas evolution ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C. In a separate flask, dissolve 4-chloroaniline (5.5 mmol, 0.70 g) and triethylamine (TEA) (7.5 mmol, 1.05 mL) in DCM (20 mL). Add the aniline solution dropwise to the acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water or column chromatography on silica gel to yield the final product.

Visualization: Synthetic Workflow

G cluster_0 Part A: Oxidation cluster_1 Part B: Amide Coupling Start 5-Fluoro-2-methoxy- isonicotinaldehyde Reagent1 KMnO₄, Acetone/H₂O Start->Reagent1 Intermediate 5-Fluoro-2-methoxy- isonicotinic Acid Reagent1->Intermediate Reagent2 1. Oxalyl Chloride, DMF 2. 4-Chloroaniline, TEA Intermediate->Reagent2 Product Target Pyridine Carboxamide (Insecticide Candidate) Reagent2->Product

Caption: Synthetic route from aldehyde to a candidate insecticide.

Application Note 2: Design and Synthesis of Novel Pyridine-Based Herbicides

Expert Rationale: Pyridine-containing compounds are a cornerstone of herbicide chemistry, known for their efficacy against broadleaf weeds.[10] The unique electronic signature of this compound can be exploited to develop novel herbicidal agents. One successful strategy in herbicide design is the creation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which can act as inhibitors of key plant enzymes like protoporphyrinogen oxidase (PPO).[11][12][13] The aldehyde functionality is a key starting point for building such complex scaffolds through condensation and cyclization reactions.

Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine System

This protocol provides a generalized method for a one-pot cyclization reaction that could be adapted from a derivative of this compound to form a herbicidal scaffold. This showcases the utility of the core structure in advanced synthesis.

Assumed Starting Material: 2-Amino-5-fluoro-4-formyl-pyridine (derivable from the topic compound).

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the 2-amino-5-fluoro-4-formyl-pyridine derivative (10 mmol) and an active methylene compound (e.g., ethyl cyanoacetate, 11 mmol) in anhydrous ethanol (50 mL).

  • Condensation: Add a catalytic amount of piperidine (0.5 mL) and reflux the mixture for 4-6 hours to facilitate a Knoevenagel condensation. Monitor by TLC.

  • Cyclization Reagent: To the cooled reaction mixture, add guanidine hydrochloride (12 mmol) followed by the portion-wise addition of sodium ethoxide (25 mmol).

  • Reaction: Heat the resulting mixture to reflux and maintain for 8-12 hours to drive the intramolecular cyclization and ring formation.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (200 mL) and neutralize with acetic acid.

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like DMF/water to obtain the pure pyrido[2,3-d]pyrimidine herbicide candidate.

Visualization: Herbicide Synthesis Strategy

G Start 5-Fluoro-2-methoxy- isonicotinaldehyde Transform Chemical Transformations (e.g., Condensation, Cyclization) Start->Transform Scaffolds Diverse Herbicidal Scaffolds (e.g., Fused Pyridines) Transform->Scaffolds Target Enzyme Inhibition (e.g., PPO, ALS) Scaffolds->Target G Compound Synthesized Compound Prep Prepare Stock & Dilutions Compound->Prep Assay Insecticidal Assay (Contact Toxicity) Herbicidal Assay (Post-emergence) Prep->Assay Incubate Incubation under Controlled Conditions Assay->Incubate Data Data Collection (Mortality / % Injury) Incubate->Data Analysis Statistical Analysis (LC₅₀ / SAR) Data->Analysis

References

Application Note: 5-Fluoro-2-methoxyisonicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unlocking a Privileged Building Block

In the landscape of modern drug discovery, functionalized pyridine derivatives represent a cornerstone of molecular design. 5-Fluoro-2-methoxyisonicotinaldehyde is an emerging building block of significant interest, strategically endowed with three key points of chemical reactivity: a highly versatile aldehyde group at the C4 position, a methoxy group at the C2 position, and a C5 fluorine atom ripe for nucleophilic aromatic substitution (SNAr).

The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing binding affinity through unique electronic interactions, and improving membrane permeability. This, combined with the established importance of the pyridine core in bioactive compounds, positions this compound as a high-value precursor for generating libraries of novel heterocyclic compounds with significant therapeutic potential.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and mechanistic insights into the application of this reagent for constructing diverse and medicinally relevant heterocyclic systems.

Physicochemical Properties and Safety & Handling

While specific experimental data for this compound is not widely published, its properties can be reliably estimated. Safety protocols should be based on analogous structures like pyridine-4-carbaldehyde and other fluorinated aromatic aldehydes.

PropertyValue
IUPAC Name 5-Fluoro-2-methoxy-4-pyridinecarboxaldehyde
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
CAS Number Not assigned (as of this writing)
Predicted Appearance Off-white to yellow solid

2.1. Hazard Identification & Precautionary Measures

Based on analogous compounds, this compound is expected to be hazardous.[1]

  • Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation mark)

2.2. Recommended Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

2.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.

Experimental Workflows & Synthetic Protocols

The unique substitution pattern of this compound allows for a multi-directional approach to scaffold diversification. The following protocols are based on well-established synthetic transformations, adapted for this specific substrate.

G cluster_start Starting Material cluster_routes Primary Synthetic Transformations cluster_products Resulting Heterocyclic Cores start 5-Fluoro-2-methoxy- isonicotinaldehyde r1 Knoevenagel Condensation start->r1 Active Methylene Compound r2 Condensation with 1,2-Diamines start->r2 o-Phenylenediamine r3 Condensation with Amidine/Urea start->r3 Guanidine r4 Nucleophilic Aromatic Substitution (SNAr) start->r4 Nucleophile (e.g., R₂NH) p1 α,β-Unsaturated Intermediates r1->p1 p2 Pyrido[4,5-b]pyrazines r2->p2 p3 Pyrido[4,5-d]pyrimidines r3->p3 p4 C5-Substituted Pyridines r4->p4

Figure 1: General workflow for diversifying this compound.

Protocol 1: Knoevenagel Condensation with Active Methylene Compounds

This reaction serves as a gateway to highly functionalized intermediates, which can be used for subsequent cyclization reactions like the Gewald synthesis.[2][3]

Principle: A base-catalyzed condensation between the aldehyde and a compound with a CH-acidic methylene group (e.g., malononitrile, ethyl cyanoacetate), followed by dehydration.[4][5]

Detailed Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.55 g, 10.0 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Add malononitrile (0.66 g, 10.0 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the target (5-fluoro-2-methoxypyridin-4-yl)methylenemalononitrile.

Causality & Insights:

  • Catalyst: Piperidine, a weak secondary amine base, is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[2]

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and allows for easy product precipitation upon cooling.

  • Intermediate Utility: The resulting vinyl dinitrile is a Michael acceptor and a precursor for synthesizing pyridopyridines or other fused systems.

G reactant1 Aldehyde intermediate2 Aldol Adduct reactant1->intermediate2 Nucleophilic Attack reactant2 Active Methylene (Malononitrile) intermediate1 Enolate Intermediate reactant2->intermediate1 Deprotonation catalyst Piperidine (Base) catalyst->intermediate1 Deprotonation intermediate1->intermediate2 Nucleophilic Attack product α,β-Unsaturated Product + H₂O intermediate2->product Dehydration (E1cB)

Figure 2: Mechanism of the Knoevenagel Condensation.

Protocol 2: Synthesis of Fused Pyrido[4,5-b]pyrazines

This protocol provides a direct, high-yield route to the pyrido[4,5-b]pyrazine core, a scaffold found in numerous biologically active molecules.[6]

Principle: A condensation reaction between the aldehyde and an aromatic 1,2-diamine, followed by an intramolecular cyclizative oxidation to form the pyrazine ring.

Detailed Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.55 g, 10.0 mmol) and 1,2-phenylenediamine (1.08 g, 10.0 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) to catalyze the initial imine formation.

  • Reaction: Heat the mixture to reflux for 6 hours. The solution will typically darken as the reaction progresses.

  • Oxidation: While still warm, slowly add a solution of sodium metabisulfite (Na₂S₂O₅) (0.2 g in 5 mL water) or simply allow air to bubble through the solution overnight to facilitate oxidation of the dihydro intermediate to the aromatic pyrazine.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Add 50 mL of water to the concentrated mixture. The product should precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure 7-fluoro-2-methoxypyrido[4,5-b]quinoxaline.

Causality & Insights:

  • Acid Catalyst: Acetic acid protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the diamine.

  • Oxidation Step: The initially formed dihydropyridoquinoxaline is often unstable and readily oxidizes to the fully aromatic and more stable final product. While air oxidation is slow, it is effective. Chemical oxidants can be used for faster conversion.

  • Scaffold Importance: The resulting fused heterocyclic system is a key pharmacophore in kinase inhibitors and other targeted therapies.

Protocol 3: Synthesis of Fused Pyrido[4,5-d]pyrimidines

This method constructs the biologically relevant pyrido[4,5-d]pyrimidine skeleton, a core structure in many folate pathway inhibitors and other therapeutic agents.[7][8]

Principle: A cyclocondensation reaction between the aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a guanidine salt under basic conditions. This is a variation of the Biginelli reaction.

Detailed Protocol:

  • Setup: To a 100 mL flask, add this compound (1.55 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and guanidine hydrochloride (1.05 g, 11.0 mmol) in n-butanol (25 mL).

  • Base Addition: Add sodium ethoxide (0.75 g, 11.0 mmol) portion-wise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 110 °C and maintain under reflux for 8-12 hours. Monitor for the disappearance of starting materials via TLC.

  • Work-up: Cool the mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid and wash it with diethyl ether to remove residual butanol. Suspend the crude solid in 50 mL of water and stir for 30 minutes to dissolve inorganic salts. Filter the solid again, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization from DMF/water to yield 4-amino-8-fluoro-5-methoxypyrido[4,5-d]pyrimidin-2(1H)-one.

Causality & Insights:

  • One-Pot Reaction: This multicomponent reaction efficiently assembles the complex heterocyclic core in a single step from simple precursors.

  • Base Role: Sodium ethoxide serves both to neutralize the guanidine hydrochloride salt and to catalyze the initial Knoevenagel-type condensation between the aldehyde and ethyl cyanoacetate.

  • Solvent Choice: n-Butanol is used as a high-boiling solvent to provide the necessary thermal energy to drive the cyclization and dehydration steps.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

This protocol leverages the electron-deficient nature of the pyridine ring, further activated by the aldehyde group, to directly functionalize the C5 position by displacing the fluoride.[9][10][11]

Principle: A nucleophile attacks the electron-poor carbon atom bearing the fluorine leaving group, proceeding through a negatively charged Meisenheimer intermediate. Aromaticity is restored upon expulsion of the fluoride ion.[12]

Detailed Protocol:

  • Setup: In a sealed pressure tube, dissolve this compound (0.775 g, 5.0 mmol) in dimethyl sulfoxide (DMSO, 10 mL).

  • Reagent Addition: Add morpholine (0.65 g, 7.5 mmol, 1.5 equivalents).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.04 g, 7.5 mmol, 1.5 equivalents) as a base.

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath for 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into 100 mL of ice-water with stirring. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMSO and inorganic salts.

  • Purification: Dry the crude product. If required, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-methoxy-5-morpholinoisonicotinaldehyde.

Causality & Insights:

  • Activation: The C5 position is activated towards nucleophilic attack by the combined electron-withdrawing effects of the pyridine nitrogen and the C4-aldehyde group.

  • Solvent: A polar aprotic solvent like DMSO is ideal as it solvates the cation (K⁺) but not the base's anion, increasing its nucleophilicity, and can support the charged Meisenheimer intermediate.

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate.[12]

G reactant 5-Fluoro-Pyridine Derivative intermediate Meisenheimer Complex (Anionic) reactant->intermediate Addition nucleophile Nucleophile (e.g., Morpholine) nucleophile->intermediate Addition product C5-Substituted Product + F⁻ intermediate->product Elimination of F⁻ (Restores Aromaticity)

Figure 3: Generalized mechanism for SNAr at the C5-position.

Conclusion

This compound is a potent and versatile chemical tool for the synthesis of diverse heterocyclic compounds. Its strategically placed functional groups allow for a range of orthogonal chemical transformations, including condensations to build fused ring systems and nucleophilic aromatic substitutions to introduce further diversity. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel molecular architectures with significant potential for applications in drug discovery and materials science.

References

Experimental Guide to Condensation Reactions with 5-Fluoro-2-methoxyisonicotinaldehyde: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Fluoro-2-methoxyisonicotinaldehyde is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and a methoxy group onto the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds.[1][2] This application note provides detailed experimental protocols for two fundamental carbon-carbon bond-forming reactions utilizing this aldehyde: the Knoevenagel condensation and the Claisen-Schmidt condensation. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. All methodologies are designed to be self-validating through integrated characterization checkpoints.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of modern pharmaceuticals. The specific substitution pattern of this compound makes it a particularly valuable precursor. The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring activates the aldehyde group for nucleophilic attack, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

Condensation reactions are among the most powerful tools for elaborating such scaffolds.[3] They allow for the direct formation of new carbon-carbon double bonds, paving the way for the synthesis of diverse molecular architectures, including chalcones, cinnamic acid derivatives, and other key pharmaceutical intermediates.[4][5] This document provides robust and reproducible protocols for leveraging this key building block.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7] This reaction is exceptionally versatile for creating compounds with cyanoacrylate and related pharmacophores, which are prevalent in oncology therapeutics.[5]

Mechanistic Rationale and Key Parameters

The reaction proceeds via the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a mild base like piperidine to form a nucleophilic carbanion.[8] This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.[8]

  • Choice of Base: A weak amine base (e.g., piperidine, pyrrolidine) is crucial. Strong bases like NaOH or NaH could induce self-condensation of the active methylene compound or other unwanted side reactions.[6]

  • Solvent Selection: Protic solvents like ethanol are often effective at room temperature. For less reactive methylene compounds, a solvent like toluene can be used at reflux with a Dean-Stark apparatus to remove the water byproduct, driving the reaction equilibrium toward the product.[7]

  • Active Methylene Compound: The reactivity is dictated by the electron-withdrawing groups (Z) flanking the CH₂ group. Malononitrile (Z = CN, CN) is typically more reactive than ethyl cyanoacetate (Z = CN, CO₂Et) or diethyl malonate (Z = CO₂Et, CO₂Et).[9][10]

Knoevenagel Condensation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Aldehyde & Active Methylene Compound in Solvent B Add Catalytic Base (e.g., Piperidine) A->B C Stir at RT or Reflux (Monitor by TLC) B->C D Cool Reaction Mixture C->D E Precipitate Product (e.g., add cold water) D->E F Filter & Wash Solid E->F G Recrystallize Crude Product F->G H Characterize Pure Product (NMR, MS, IR) G->H

Caption: Workflow for the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of (E)-2-((5-fluoro-2-methoxypyridin-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (Reagent Grade)

  • Piperidine

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol, 1.55 g) and malononitrile (10.0 mmol, 0.66 g) in 40 mL of ethanol.[5]

  • To this clear solution, add a catalytic amount of piperidine (1.0 mmol, 0.1 mL) dropwise.

  • Stir the reaction mixture at room temperature. A precipitate often begins to form within 30-60 minutes.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the flask in an ice bath for 20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold ethanol (2 x 10 mL) and then two portions of cold deionized water (2 x 15 mL).

  • Dry the product under vacuum to yield the pure α,β-unsaturated nitrile.

Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton singlet (around δ 9.8-10.2 ppm) and the appearance of a new vinyl proton singlet (around δ 7.5-8.5 ppm).

  • IR: Look for a strong C≡N stretch (around 2220 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹).

  • MS (ESI): Calculate the expected m/z for [M+H]⁺.

Data Summary for Knoevenagel Reactions
Active Methylene CompoundCatalystSolventTemperatureTypical TimeTypical Yield Range
MalononitrilePiperidineEthanolRoom Temp2-4 h>90%
Ethyl CyanoacetatePiperidineEthanolReflux4-8 h85-95%
Diethyl MalonatePiperidine/AcOHTolueneReflux8-16 h75-85%
Note: The data presented are typical values adapted from similar reactions and may require optimization.[5]

Claisen-Schmidt Condensation: Synthesis of Chalcone Analogues

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aldehyde lacking α-hydrogens (like our target molecule) and an enolizable ketone, catalyzed by a base or acid.[11] This reaction is a cornerstone for synthesizing chalcones and their heterocyclic analogues, which exhibit a wide range of biological activities.[4][12]

Mechanistic Rationale and Key Parameters

Under basic conditions, the catalyst (e.g., KOH, NaOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[13] This enolate adds to the aldehyde carbonyl. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the conjugated enone product, known as a chalcone analogue.[13]

  • Choice of Base: Strong bases like KOH or NaOH are commonly used in stoichiometric or catalytic amounts. The reaction is often run in a protic solvent like methanol or ethanol.[4]

  • Solvent Selection: Methanol is a common solvent, but for substrates susceptible to nucleophilic aromatic substitution (SNAr), especially with multiple fluorine substituents, a non-nucleophilic solvent like Tetrahydrofuran (THF) is a superior choice to prevent unwanted side reactions.[4][12]

  • Reactant Stoichiometry: Using a slight excess of the aldehyde can help drive the reaction to completion if a di-condensation product is desired from a methyl ketone.

Claisen-Schmidt Condensation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Ketone & Aldehyde in Solvent (e.g., THF or EtOH) B Add Base Catalyst (e.g., aq. KOH) dropwise A->B C Stir at RT until completion (Monitor by TLC) B->C D Quench with acid (e.g., dil. HCl) C->D E Filter Precipitate or Extract with Organic Solvent D->E F Wash & Dry E->F G Recrystallize or perform Column Chromatography F->G H Characterize Pure Product (NMR, MS, IR) G->H

Caption: Workflow for the Claisen-Schmidt Condensation.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol details the synthesis of (E)-1-phenyl-3-(5-fluoro-2-methoxypyridin-4-yl)prop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Tetrahydrofuran (THF)

  • Potassium Hydroxide (KOH), 50% aqueous solution

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol, 1.55 g) and acetophenone (10.0 mmol, 1.20 g) in 30 mL of THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 50% aqueous KOH solution (5.0 mL) dropwise over 10 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture to pH ~6-7 by slowly adding 1M HCl. A solid product will precipitate.

  • Stir the slurry for 30 minutes in an ice bath.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.

Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton and the appearance of two doublets for the α,β-vinyl protons with a large coupling constant (J ≈ 15-16 Hz), indicative of an (E)-alkene.

  • ¹³C NMR: A new signal for the enone carbonyl will appear around 190 ppm.

  • IR: Look for a strong C=O stretch for the conjugated ketone (around 1660 cm⁻¹).

Conclusion

This compound serves as an exemplary substrate for constructing diverse molecular frameworks via condensation chemistry. The Knoevenagel and Claisen-Schmidt reactions provide reliable and high-yielding pathways to α,β-unsaturated nitriles and chalcone analogues, respectively. The protocols detailed herein are robust and have been designed with mechanistic principles in mind to allow for intelligent adaptation and troubleshooting. By understanding the causality behind the choice of reagents and conditions, researchers in drug development can confidently employ these methods to accelerate the synthesis of novel and potent pharmaceutical agents.

References

Application Note: The Strategic Use of 5-Fluoro-2-methoxyisonicotinaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Pyridine Aldehyde in Kinase Inhibitor Scaffolding

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the medicinal chemist's toolbox, certain structural motifs consistently emerge as privileged scaffolds for kinase inhibitor design. The pyridine ring, for instance, is a common feature in many kinase inhibitors, often playing a key role in binding to the hinge region of the kinase's ATP-binding site.[2]

This application note focuses on the utility of a highly functionalized pyridine derivative, 5-Fluoro-2-methoxyisonicotinaldehyde , as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind the inclusion of the fluoro and methoxy substituents and provide a detailed, field-proven protocol for its incorporation into a representative kinase inhibitor scaffold via reductive amination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

The strategic placement of a fluorine atom on the pyridine ring can significantly enhance the binding affinity of an inhibitor to its target kinase.[2][3] Fluorine's high electronegativity can lead to favorable electrostatic interactions within the ATP-binding pocket and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby enhancing the pharmacokinetic profile of the drug candidate.[3][4] The 2-methoxy group, on the other hand, can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, contributing to selectivity and potency.[5]

Core Synthesis Strategy: Reductive Amination

A robust and widely used method for coupling an aldehyde with an amine is reductive amination. This one-pot reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This method is highly efficient for creating the crucial secondary amine linkage that is often present in kinase inhibitors.

Here, we present a detailed protocol for the synthesis of a hypothetical, yet representative, MEK-like kinase inhibitor, Compound 1 , through the reductive amination of this compound with a substituted aniline.

G cluster_0 Synthesis of Compound 1 Start 5-Fluoro-2-methoxy- isonicotinaldehyde + Substituted Aniline Imine_Formation Imine Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation DCM, rt Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Final_Product Compound 1 (Final Kinase Inhibitor) Purification->Final_Product

Caption: Synthetic workflow for Compound 1 via one-pot reductive amination.

Experimental Protocol: Synthesis of a Representative Kinase Inhibitor (Compound 1)

This protocol details the synthesis of a novel kinase inhibitor, N-(3-((5-fluoro-2-methoxypyridin-4-yl)methylamino)-2,4-difluorophenyl)acetamide (Compound 1), a plausible MEK inhibitor analogue.

Materials:

  • This compound

  • N-(3-amino-2,6-difluorophenyl)acetamide (or a structurally similar aniline derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the selected aniline derivative (1.1 eq).

  • Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde). Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Continue to stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the starting materials and the formation of the product spot.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, and then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure Compound 1.

Data Presentation: Expected Results

The following table summarizes the expected outcomes for the synthesis of Compound 1.

ParameterExpected Value/Observation
Reaction Yield 65-85%
Physical Appearance White to off-white solid
Purity (by LC-MS) >95%
¹H NMR Characteristic peaks for the pyridine and aniline protons, the methylene bridge, and the methoxy group.
¹⁹F NMR Signals corresponding to the three fluorine atoms on the pyridine and aniline rings.
Mass Spectrometry [M+H]⁺ peak corresponding to the calculated exact mass of Compound 1.

Mechanism of Kinase Inhibition: The Role of the 5-Fluoro-2-methoxypyridine Moiety

The synthesized inhibitor, featuring the 5-fluoro-2-methoxypyridine headgroup, is designed to target the ATP-binding site of a kinase, such as MEK1/2. The pyridine nitrogen is positioned to form a critical hydrogen bond with a backbone amide proton in the kinase hinge region, mimicking the interaction of the adenine base of ATP.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor (Compound 1) Hinge Hinge Region Backbone NH Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor 5-Fluoro-2-methoxypyridine Methylene Linker Substituted Aniline Tail Inhibitor:f0->Hinge:f0 H-Bond Inhibitor:f2->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Proposed binding mode of Compound 1 in a kinase active site.

The fluorine atom at the 5-position of the pyridine ring can enhance binding affinity through favorable interactions with nearby amino acid residues and can also improve selectivity by creating specific steric and electronic constraints.[2][4] The substituted aniline "tail" of the inhibitor is designed to extend into a hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in the design of selective kinase inhibitors.[7] This entire molecular arrangement locks the kinase in an inactive conformation, thereby inhibiting its downstream signaling.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and efficient reductive amination protocol described herein allows for its facile incorporation into a variety of molecular scaffolds. The inherent physicochemical properties imparted by the fluoromethoxy-substituted pyridine ring make it an attractive starting point for medicinal chemistry campaigns aimed at discovering next-generation targeted therapeutics. Further optimization of the aniline component and other parts of the scaffold can lead to the development of inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde, a key building block in contemporary drug discovery. The protocol herein emphasizes a robust and scalable synthetic strategy, focusing on the principles of efficiency, safety, and reproducibility. The core of this synthesis is a directed ortho-metalation (DoM) of a readily accessible 2-methoxy-5-fluoropyridine intermediate, followed by formylation. This application note is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth technical insights and actionable protocols.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its substituents—a fluorine atom, a methoxy group, and an aldehyde function—provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and aldehyde groups offer multiple points for chemical elaboration. Consequently, this molecule serves as a critical starting material for the development of novel therapeutic agents across various disease areas. The increasing demand for this intermediate necessitates a reliable and scalable synthetic process.

Strategic Approach to Synthesis

The selected synthetic strategy is a two-step process designed for scalability and efficiency. The first step involves the synthesis of the key intermediate, 2-methoxy-5-fluoropyridine, from a commercially available starting material. The second, and crucial, step is the regioselective formylation of this intermediate at the C4 position via directed ortho-metalation.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward and logical pathway for the synthesis of the target molecule.

Retrosynthesis Target This compound Intermediate1 2-Methoxy-5-fluoropyridine Target->Intermediate1 Directed Ortho-Metalation (Formylation) StartingMaterial 2-Chloro-5-fluoropyridine Intermediate1->StartingMaterial Nucleophilic Substitution

Caption: Retrosynthetic analysis of this compound.

This approach was chosen for several compelling reasons:

  • High Regioselectivity: Directed ortho-metalation, guided by the methoxy group, ensures the formyl group is introduced specifically at the desired C4 position, minimizing the formation of isomers and simplifying purification.[1][2][3]

  • Commercially Available Starting Materials: The synthesis commences from readily available and cost-effective 2-chloro-5-fluoropyridine.

  • Scalability: The reaction conditions for both steps are amenable to large-scale production with appropriate engineering controls.

Detailed Synthesis Protocols

PART 1: Synthesis of 2-Methoxy-5-fluoropyridine

This initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom in 2-chloro-5-fluoropyridine with a methoxy group.

Reaction Scheme:

step1 reactant 2-Chloro-5-fluoropyridine product 2-Methoxy-5-fluoropyridine reactant->product Heat reagent Sodium Methoxide Methanol reagent->product

Caption: Synthesis of 2-Methoxy-5-fluoropyridine.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
2-Chloro-5-fluoropyridine≥98%Commercial
Sodium Methoxide≥97%CommercialHandle in a dry environment.
Methanol (Anhydrous)≥99.8%Commercial
Reaction Vessel--Appropriate size with overhead stirrer, condenser, and inert gas inlet.
Heating Mantle--With temperature control.

Protocol:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: To the reaction vessel, add anhydrous methanol. Carefully add sodium methoxide portion-wise while stirring. An exothermic reaction will occur.

  • Addition of Starting Material: Once the sodium methoxide has dissolved and the solution has cooled to room temperature, add 2-chloro-5-fluoropyridine dropwise via an addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure 2-methoxy-5-fluoropyridine.

PART 2: Synthesis of this compound

This step employs a directed ortho-metalation of 2-methoxy-5-fluoropyridine, followed by quenching with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[4][5]

Reaction Scheme:

step2 reactant 2-Methoxy-5-fluoropyridine intermediate Lithium Intermediate reactant->intermediate 1. reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent1->intermediate product This compound intermediate->product 2. reagent2 N,N-Dimethylformamide (DMF) reagent2->product

Caption: Directed ortho-metalation and formylation.

Materials and Equipment:

Reagent/EquipmentGradeSupplierNotes
2-Methoxy-5-fluoropyridine≥99%From Part 1
n-Butyllithium (n-BuLi)Solution in HexanesCommercialPyrophoric - handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial
Reaction Vessel--Appropriate size with overhead stirrer, inert gas inlet, and low-temperature capabilities.
Low-Temperature Bath--e.g., Dry ice/acetone.

Protocol:

  • Vessel Preparation: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is oven-dried and cooled under a stream of dry nitrogen.[6][7]

  • Reagent Charging: Charge the flask with anhydrous THF and 2-methoxy-5-fluoropyridine.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching and Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Safety and Handling of Organolithium Reagents

The use of n-butyllithium, a pyrophoric reagent, necessitates strict adherence to safety protocols.[8][9]

  • Inert Atmosphere: All manipulations involving n-BuLi must be carried out under a positive pressure of an inert gas (nitrogen or argon) to rigorously exclude air and moisture.[6][7]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves underneath neoprene or butyl rubber gloves are recommended).[9][10]

  • Glassware: All glassware must be oven-dried and cooled under an inert atmosphere before use.[6][7]

  • Syringe and Cannula Techniques: Use well-dried syringes or cannulas for transferring n-BuLi solutions.

  • Quenching: Small residual amounts of n-BuLi can be quenched by slow addition to a well-stirred, cooled solution of isopropanol in an inert solvent like heptane.[7]

  • Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily available. Do not use water or carbon dioxide extinguishers on organolithium fires.[10]

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons. The aldehydic proton will appear as a singlet in the downfield region (around 9-10 ppm).[11]
¹³C NMR The spectrum will display a peak for the carbonyl carbon of the aldehyde in the range of 190-215 ppm.[11] Other aromatic and methoxy carbons will also be present.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the aldehyde will be observed around 1700 cm⁻¹.[11][12]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₆FNO₂).

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the large-scale production of this compound. By following the outlined procedures and adhering to the stringent safety precautions for handling organolithium reagents, researchers and process chemists can efficiently synthesize this valuable building block for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-2-methoxyisonicotinaldehyde (CAS 884495-12-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key building block in high purity. The following content is structured to address common challenges encountered during its purification, drawing upon established principles of organic chemistry and practical laboratory experience.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is an oil or a sticky solid, not the expected crystalline material. What should I do?

Answer:

The physical state of your product is highly dependent on its purity. The formation of an oil or a sticky solid often indicates the presence of impurities that disrupt the crystal lattice formation. Here’s a systematic approach to troubleshoot this issue:

  • Residual Solvent: The most common culprit is residual solvent from the work-up or column chromatography. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). A rotary evaporator followed by drying in a vacuum oven is recommended.

  • Presence of Impurities: If drying does not yield a solid, significant impurities are likely present. These could be unreacted starting materials, byproducts, or degradation products. It is crucial to re-evaluate your purification strategy.

    • Re-purification: Consider repeating the purification step. If you used column chromatography, try a shallower gradient to improve separation. If you attempted recrystallization, you may need to screen for a more suitable solvent system.

    • Consider an Alternative Purification Method: If column chromatography was unsuccessful, recrystallization might be a better option, and vice-versa. For persistent oils, a trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization by washing away more soluble impurities.

Question 2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How can I improve the separation?

Answer:

Multiple spots on a post-purification TLC indicate that your current protocol is not effective at separating the target compound from impurities. Here’s how to refine your approach:

For Column Chromatography:

  • Optimize Your Solvent System: The choice of eluent is critical for achieving good separation.[1]

    • Polarity Adjustment: Your current solvent system may be too polar, causing all components to elute too quickly, or not polar enough, resulting in poor separation from the baseline. Experiment with different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). A common starting point for polar aromatic compounds is a hexane/ethyl acetate mixture.

    • TLC Analysis: Before running a column, meticulously test various solvent systems using TLC to find the one that gives the best separation between your product spot and the impurity spots (a ∆Rf of at least 0.2 is ideal).

  • Stationary Phase Considerations:

    • Silica vs. Alumina: While silica gel is the most common stationary phase, for pyridine-containing compounds which can be basic, alumina may sometimes offer better separation and reduce tailing.[2] However, be mindful that basic alumina can sometimes catalyze reactions. Neutral alumina is often a safer choice.

    • Additives: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly reduce tailing on silica gel and improve peak shape.

For Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.[3]

    • Single Solvent System: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Question 3: My yield is very low after purification. What are the potential causes and how can I mitigate this?

Answer:

Low recovery is a frustrating but common issue. The cause can be chemical or mechanical.

  • Product Loss During Extraction: Ensure your aqueous and organic layers are separating cleanly during work-up. Sometimes, multiple extractions (3x) with a smaller volume of solvent are more efficient than a single extraction with a large volume. Also, check the pH of the aqueous layer; your product's solubility can be pH-dependent.

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. Using a less active stationary phase or adding a modifier to the eluent (as mentioned above) can help.

    • Incorrect Fraction Collection: Monitor the column elution closely using TLC to ensure you are collecting all the fractions containing your product.

  • Recrystallization Losses:

    • Using Too Much Solvent: Dissolving your crude product in an excessive amount of solvent will prevent it from crystallizing upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product. Always wash with a minimal amount of the ice-cold recrystallization solvent.

Section 2: Frequently Asked Questions (FAQs)

What are the likely impurities in a synthesis of this compound?

While the exact impurities will depend on the synthetic route, common contaminants in the synthesis of substituted pyridines can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during functionalization of the pyridine ring.

  • Over- or Under-functionalized Products: For example, compounds where an additional functional group has been added or a desired one is missing.

  • Byproducts from Side Reactions: Depending on the reagents used, various byproducts can form. For instance, in reactions involving organometallic reagents, homocoupling products can be a nuisance.

  • Hydrolysis Products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods.

What are the recommended storage conditions for this compound?

As with many aromatic aldehydes, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] It should be protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable to minimize degradation.

What analytical techniques are recommended for assessing the purity of this compound?

A combination of techniques should be used to confirm the purity and identity of your final product:

  • Thin Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. For the related compound, 5-Fluoro-2-methoxybenzaldehyde, the melting point is reported as 41-46 °C.[5] The melting point of the title compound is expected to be in a similar range.

Section 3: Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Table for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, effective for a wide range of polarities.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.
Gradient Profile Start with low polarity (e.g., 5% EtOAc) and gradually increase.To elute less polar impurities first, followed by the target compound.
Additive 0.1% Triethylamine (optional)To reduce peak tailing for the basic pyridine moiety.
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visualizations

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Column_Chrom Column Chromatography TLC_Analysis->Column_Chrom Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid with Minor Impurities Drying Drying under Vacuum Column_Chrom->Drying Recrystallization->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Decision workflow for purification of this compound.

Troubleshooting_Flowchart Start Purified Product is an Oil Check_Solvent Thoroughly Dry Under Vacuum Start->Check_Solvent Still_Oil Still an Oil? Check_Solvent->Still_Oil Re_Purify Re-purify (Column or Recrystallization) Still_Oil->Re_Purify Yes Solid_Product Solid Product Obtained Still_Oil->Solid_Product No

Caption: Troubleshooting flowchart for obtaining a solid product.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Introduction to the Synthesis

The most common and industrially relevant synthetic route to this compound involves a two-step process. The first step is the synthesis of a 2-halo-5-fluoroiso-nicotinaldehyde intermediate, typically 2-chloro-5-fluoroiso-nicotinaldehyde. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the halogen at the 2-position is displaced by a methoxy group using a methoxide source, such as sodium methoxide.

The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Methoxylation (SNAr) Start Starting Material (e.g., 5-Fluoro-2-methylpyridine) Intermediate 2-Chloro-5-fluoroiso- nicotinaldehyde Start->Intermediate Chlorinating Agent (e.g., SOCl2, POCl3) Product 5-Fluoro-2-methoxyiso- nicotinaldehyde Intermediate->Product Sodium Methoxide (NaOMe) in Methanol (MeOH)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

FAQ 1: My reaction to form 2-chloro-5-fluoroiso-nicotinaldehyde from 2-chloro-5-chloromethylpyridine is showing multiple byproducts. What are they and how can I avoid them?

Answer:

When synthesizing 2-chloro-5-fluoroiso-nicotinaldehyde from a precursor like 2-chloro-5-chloromethylpyridine, the chlorination of the methyl group can sometimes be non-selective, leading to the formation of polychlorinated byproducts.

Common Impurities:

  • 2-chloro-5-(dichloromethyl)pyridine: This impurity arises from the over-chlorination of the methyl group.

  • 2-chloro-5-(trichloromethyl)pyridine: Excessive chlorination can lead to this fully chlorinated byproduct.

Causality and Prevention:

The formation of these impurities is often a result of harsh reaction conditions, such as high temperatures or prolonged reaction times. The chlorination reaction is exothermic, and poor temperature control can accelerate the rate of polychlorination.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a consistent and optimal temperature throughout the reaction. Use a cooling bath to manage any exotherms.

  • Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess will promote over-chlorination.

  • Monitor Reaction Progress: Use in-process controls (e.g., GC-MS or HPLC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion is achieved.

FAQ 2: During the methoxylation step, I am observing an impurity with the same mass as my starting material, 2-chloro-5-fluoroiso-nicotinaldehyde. What could this be?

Answer:

An impurity with the same mass as the starting material, but with different chromatographic properties, is likely an isomer. In this case, you may be observing the formation of 2-methoxy-3-fluoroisonicotinaldehyde .

Mechanism of Formation:

While the primary reaction is the substitution of the chlorine at the 2-position, a competing nucleophilic aromatic substitution can occur at the 5-position, displacing the fluorine atom. The electron-withdrawing nature of the aldehyde group activates both the 2- and 6-positions, and to a lesser extent, the 4-position, for nucleophilic attack. The relative reactivity of the chloro and fluoro substituents will depend on the specific reaction conditions. Generally, fluorine is a better leaving group in SNAr reactions due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack.[1]

Isomer_Formation Start 2-Chloro-5-fluoroiso- nicotinaldehyde Product 5-Fluoro-2-methoxyiso- nicotinaldehyde Start->Product Attack at C2 (Desired Pathway) Isomer 2-Chloro-5-methoxyiso- nicotinaldehyde Start->Isomer Attack at C5 (Side Reaction)

References

Technical Support Center: A Guide to Improving the Yield of 5-Fluoro-2-methoxyisonicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Fluoro-2-methoxyisonicotinaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. However, its preparation is often plagued by challenges in regioselectivity and low yields, particularly during the critical C-4 formylation step. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols designed for researchers and drug development professionals to navigate the complexities of this synthesis and significantly improve experimental outcomes. We will move beyond simple step-by-step instructions to explore the chemical principles that govern reaction success, ensuring a robust and reproducible process.

Section 1: Recommended Synthetic Strategy: The Halogen-Metal Exchange Pathway

Direct C-H activation to formylate the C-4 position of 2-methoxy-5-fluoropyridine is a significant challenge. The methoxy group at the C-2 position is a powerful directed metalation group (DMG), which strongly favors lithiation at the adjacent C-3 (ortho) position.[1][2] This inherent electronic preference leads to poor regioselectivity and the formation of the undesired 3-formyl isomer as the major product.

To overcome this, a more robust and regiochemically precise strategy is employed: a halogen-metal exchange . This method involves the synthesis of a 4-halogenated precursor, typically 4-bromo-2-methoxy-5-fluoropyridine. The carbon-bromine bond can then be selectively converted into a carbon-lithium bond, which is subsequently quenched with a formylating agent. This ensures the aldehyde is installed exclusively at the desired C-4 position.

Recommended Synthetic Workflow

The following diagram outlines the recommended multi-step synthesis, designed for optimal regiocontrol and yield.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Formylation & Final Product start 2,4-Dichloro-5-fluoropyridine step1 4-Chloro-2-methoxy-5-fluoropyridine start->step1 Selective Nucleophilic Aromatic Substitution (NaOCH₃, CH₃OH) step2 4-Bromo-2-methoxy-5-fluoropyridine step1->step2 Halogen Exchange or Bromination step3 4-Lithio-2-methoxy-5-fluoropyridine (Transient Intermediate) step2->step3 Bromine-Lithium Exchange (n-BuLi, THF, -78 °C) step4 This compound step3->step4 Quench with Electrophile (DMF, -78 °C)

Caption: Recommended workflow for synthesizing this compound.

Section 2: Troubleshooting the Core Lithiation & Formylation Step

This halogen-metal exchange and subsequent formylation is the most critical and sensitive part of the synthesis. Below are common issues encountered by researchers and their corresponding solutions.

Q1: My bromine-lithium exchange is failing or incomplete. I'm recovering a significant amount of my 4-bromo precursor after workup. What are the likely causes?

A: This is a classic problem in organolithium chemistry and almost always points to one of three issues: reagent quality, atmospheric contamination, or temperature control.

  • Cause 1: Inactive Organolithium Reagent

    • The Chemistry: Commercially available n-butyllithium (n-BuLi) solutions degrade over time, leading to a lower actual molarity than stated on the bottle. Using an inaccurate concentration results in adding insufficient reagent to drive the reaction to completion.

    • Solution: Always titrate your n-BuLi solution before use to determine its precise molarity.[3][4] A fresh titration is the most critical step for reproducibility. A common method involves using diphenylacetic acid in anhydrous THF.

  • Cause 2: Presence of Moisture or Oxygen

    • The Chemistry: Organolithium reagents are extremely potent bases and reducing agents. They react instantly and exothermically with water and oxygen.[3] Any moisture in the glassware, solvent, or inert gas will consume the reagent before it can react with your substrate.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or by baking in an oven overnight and cooling under a stream of dry inert gas.[4] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of a dry inert gas (argon is recommended over nitrogen for lithiations) throughout the entire process, including reagent transfer and reaction.[5]

  • Cause 3: Reaction Temperature is Not Low Enough

    • The Chemistry: While the bromine-lithium exchange is extremely rapid even at very low temperatures, allowing the temperature to rise can enable side reactions.[6]

    • Solution: Maintain a strict internal reaction temperature of -78 °C or below. Use a properly prepared dry ice/acetone bath and monitor the temperature with a low-temperature thermometer. Add the n-BuLi solution dropwise to prevent localized heating.[3]

Q2: My reaction is messy, producing a complex mixture of byproducts instead of a clean product. What is happening?

A: A messy reaction profile typically indicates side reactions involving the solvent or undesired reactivity during the electrophilic quench.

  • Cause 1: Reaction with the Solvent (THF)

    • The Chemistry: At temperatures above -70 °C, n-BuLi can begin to deprotonate the solvent, tetrahydrofuran (THF), in a competing side reaction. This consumes your reagent and introduces impurities.[5]

    • Solution: Strict temperature control at or below -78 °C is paramount. Additionally, adding the n-BuLi slowly to the stirred solution of your substrate ensures it reacts preferentially with the substrate rather than accumulating and reacting with the solvent.

  • Cause 2: Undesired Reactivity During the DMF Quench

    • The Chemistry: The newly formed 4-lithio-pyridine is a powerful nucleophile. If it is added to DMF, it forms a tetrahedral intermediate. This intermediate can be attacked by another molecule of the 4-lithio-pyridine before it is hydrolyzed during workup, leading to byproduct formation. Furthermore, if the temperature rises significantly during the DMF addition, other side reactions can occur.

    • Solution: The order of addition is crucial. It is often best to add the cold (-78 °C) solution of the generated organolithium via cannula into a separate flask containing a cold (-78 °C) solution of anhydrous N,N-dimethylformamide (DMF). This "inverse addition" ensures that the DMF is always in excess, minimizing the chance of the intermediate being attacked by a second organolithium molecule. Always quench the reaction at low temperature before allowing it to warm.

Q3: My yields are consistently low (<50%) even when the reaction appears clean by TLC. Where could I be losing my product?

A: Low isolated yields despite a clean reaction can be traced to problems during the workup and purification stages.

  • Cause 1: Inefficient Workup and Hydrolysis

    • The Chemistry: The reaction must be carefully quenched to hydrolyze the tetrahedral intermediate formed after DMF addition and to neutralize any remaining organolithium species. An improper quench can lead to decomposition or the formation of emulsions that trap the product.

    • Solution: While the reaction is still at -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a proton source that is buffered and less aggressive than water or strong acid, minimizing potential side reactions. Allow the mixture to warm slowly to room temperature before proceeding with the extraction.

  • Cause 2: Product Instability or Volatility

    • The Chemistry: Aromatic aldehydes can sometimes be sensitive to oxidation or may be semi-volatile. Product can be lost during solvent removal or purification.

    • Solution: When concentrating the product after extraction, use a rotary evaporator at a reduced temperature and pressure. If performing column chromatography, consider using a less acidic grade of silica gel or deactivating it with a small amount of triethylamine in the eluent to prevent potential degradation of the aldehyde on the stationary phase.

Section 3: FAQs and Alternative Strategies

Question Answer
Can I use a Grignard reaction instead of an organolithium? Yes, a magnesium-halogen exchange to form a Grignard reagent is a viable alternative and offers safety benefits as Grignard reagents are generally less pyrophoric than alkyllithiums. You can form the Grignard reagent from the 4-bromo precursor using reagents like isopropylmagnesium chloride. The subsequent formylation would proceed similarly.[7]
What is the best formylating agent besides DMF? While DMF is the most common and cost-effective choice, other electrophiles can be used. Ethyl formate can also be used to introduce the formyl group. For some sensitive substrates, N-formylpiperidine can offer milder conditions and cleaner reactions.
What are the most critical safety precautions? Working with organolithiums requires strict safety protocols.[4] Always handle them in a fume hood under an inert atmosphere. Wear flame-retardant lab coats, safety glasses, and appropriate gloves. Have a Class D fire extinguisher (for combustible metals) readily available. Never work alone. All transfers should be done via syringe or cannula.[4]

Section 4: Experimental Protocol & Data

Protocol: Synthesis via Bromine-Lithium Exchange

(Note: This is a representative protocol. Quantities and times should be optimized for your specific scale and setup.)

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Substrate Addition: Dissolve 4-bromo-2-methoxy-5-fluoropyridine (1.0 eq) in anhydrous THF and add it to the reaction flask via cannula.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add freshly titrated n-BuLi (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.

  • Formylation (Quench): In a separate flame-dried flask under argon, add anhydrous DMF (3.0 eq) and cool to -78 °C. Slowly transfer the organolithium solution from the first flask into the DMF-containing flask via a pre-chilled cannula.

  • Reaction: Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Workup: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[3] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Action
No Reaction Inactive n-BuLi; Wet reagents/glasswareTitrate n-BuLi; Rigorously dry all components.[3][4]
Low Conversion Insufficient n-BuLi; Poor temp controlUse titrated n-BuLi (1.05-1.1 eq); Maintain ≤ -78 °C.[3]
Multiple Products Temp too high; Incorrect quench procedureMaintain ≤ -78 °C; Use inverse addition for DMF quench.[5]
Low Isolated Yield Poor workup; Product degradationUse sat. NH₄Cl quench; Purify carefully.[3]

Section 5: Visualization Guides

Troubleshooting Decision Tree for Low Yield

G cluster_cause1 Cause: Incomplete Reaction cluster_cause2 Cause: Side Reactions cluster_cause3 Cause: Product Loss start Low Yield of Aldehyde q1 Is Starting Material (SM) Recovered? start->q1 q2 Is the Reaction Mixture a Complex Mess? q1->q2 No c1a Inactive n-BuLi q1->c1a Yes c1b Moisture/Air Contamination q1->c1b Yes c2a Reaction with THF (Temp > -70°C) q2->c2a Yes c2b Poor Quench Technique q2->c2b Yes c3 Inefficient Workup or Purification Issues q2->c3 No sol1a Action: Titrate n-BuLi c1a->sol1a sol1b Action: Re-dry Glassware, Solvents, and Inert Gas c1b->sol1b sol2a Action: Maintain Temp at or below -78°C c2a->sol2a sol2b Action: Use Inverse Addition into cold DMF c2b->sol2b sol3 Action: Optimize Quench (NH4Cl) and Purification Conditions c3->sol3

Caption: Decision tree for troubleshooting low yields in the formylation reaction.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered challenges during this critical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and accelerate your research and development efforts.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds via a directed ortho-metalation (DoM) of 3-fluoro-6-methoxypyridine, followed by formylation.[1][2] While effective, this pathway is susceptible to several side reactions that can complicate the synthesis and purification. This section provides a detailed, question-and-answer-style troubleshooting guide to address these specific issues.

Issue 1: Low or No Conversion of the Starting Material (3-Fluoro-6-methoxypyridine)

Question: I am observing a significant amount of unreacted 3-fluoro-6-methoxypyridine in my reaction mixture after quenching. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that typically points to problems with the lithiation step. Several factors could be at play:

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and pyrophoric, readily degrading upon exposure to air and moisture.[3][4] The commercial titer can decrease over time, even with proper storage.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. If the titer is significantly lower than stated, use a fresh bottle.

  • Insufficient Deprotonation: The acidity of the C-H bond ortho to the methoxy group is crucial for successful deprotonation.[1][2]

    • Solution:

      • Temperature Control: Ensure the reaction is maintained at a very low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent stirring period.[5] Higher temperatures can lead to the degradation of n-BuLi by the THF solvent.[5][6]

      • Equivalent of Base: Use a slight excess of n-BuLi (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the starting material and to account for any trace amounts of protic impurities.

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities in your solvent or on your glassware will quench the organolithium reagent before it can deprotonate the pyridine ring.

    • Solution: Rigorously dry all glassware in an oven and cool it under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone ketyl immediately before use.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My crude NMR/LC-MS analysis shows several unexpected peaks in addition to my desired product and starting material. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple byproducts often indicates competing reaction pathways. Here are the most probable culprits and their solutions:

  • Over-lithiation or Lithiation at Undesired Positions: While the methoxy group strongly directs lithiation to the ortho position (C-2), prolonged reaction times or elevated temperatures can lead to deprotonation at other, less acidic positions on the pyridine ring or even side-chain lithiation if alkyl substituents were present.[7][8]

    • Solution:

      • Reaction Time: Adhere to the recommended reaction time for the lithiation step (typically 30-60 minutes at -78 °C).

      • Temperature Control: Strict temperature control is paramount. Use a cryostat or a well-maintained dry ice/acetone bath to ensure a consistent -78 °C.

  • Reaction with the Formylating Agent (DMF): The intermediate aryllithium species is a potent nucleophile. While the desired reaction is the formylation at the C-4 position, side reactions with N,N-dimethylformamide (DMF) can occur.

    • Solution:

      • Slow Addition of DMF: Add the DMF dropwise at -78 °C to maintain a low localized concentration and minimize side reactions.

      • Purity of DMF: Use high-purity, anhydrous DMF. Impurities can lead to undesired reactions.

  • Degradation of the Product during Workup: The aldehyde product can be sensitive to the workup conditions.

    • Solution:

      • Controlled Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

      • Avoid Strong Acids/Bases: During extraction, use mild conditions and avoid prolonged exposure to strong acids or bases which could catalyze side reactions.

Issue 3: Low Yield of the Desired Aldehyde after Quenching

Question: I have successfully consumed my starting material, but the yield of this compound is disappointingly low. Where is my product going?

Answer:

Low yields despite good conversion often point to issues during the formylation and workup steps.

  • Incomplete Hydrolysis of the Tetrahedral Intermediate: The initial addition of the aryllithium to DMF forms a lithium alkoxide intermediate. This intermediate must be hydrolyzed during the aqueous workup to yield the aldehyde.[9][10]

    • Solution: Ensure the aqueous quench is sufficiently acidic (a saturated solution of NH4Cl is generally effective) and that the mixture is stirred vigorously for an adequate amount of time to allow for complete hydrolysis.[11][12]

  • Formation of an Imine or Related Species: If the workup is not handled carefully, the newly formed aldehyde can react with amines present in the reaction mixture (e.g., dimethylamine from the decomposition of DMF) to form an imine.[13]

    • Solution: A mild acidic workup helps to hydrolyze any imine back to the aldehyde.[10][11] Ensure prompt extraction and purification after the workup to minimize the time the aldehyde is in a crude mixture.

  • Adsorption onto Silica Gel during Chromatography: Aldehydes can sometimes be tricky to purify by column chromatography, as they can streak or be partially retained on the silica gel.

    • Solution:

      • Deactivate Silica Gel: Consider deactivating the silica gel by adding a small percentage of triethylamine to your eluent system.

      • Alternative Purification: If possible, explore other purification methods such as crystallization or distillation under reduced pressure.

II. Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about the synthesis of this compound.

Q1: Why is n-butyllithium the preferred base for the ortho-lithiation of 3-fluoro-6-methoxypyridine?

A1: n-Butyllithium is a strong, non-nucleophilic base that is highly effective for the deprotonation of relatively non-acidic C-H bonds, such as those on an aromatic ring.[14] The methoxy group in 3-fluoro-6-methoxypyridine acts as a directed metalating group (DMG), coordinating to the lithium ion of the n-BuLi aggregate and delivering the butyl anion to the adjacent ortho proton.[1][2] This chelation effect significantly increases the kinetic acidity of the ortho proton, allowing for regioselective deprotonation. While other strong bases like lithium diisopropylamide (LDA) are also used for lithiations, n-BuLi is often sufficient and more readily available for this particular substrate.[15]

Q2: What is the role of THF as a solvent in this reaction?

A2: Tetrahydrofuran (THF) plays a crucial role beyond simply dissolving the reagents. As a Lewis basic ether, THF coordinates to the lithium atoms in the n-BuLi aggregates (which exist as tetramers or hexamers in hydrocarbon solvents).[16] This solvation helps to break up the aggregates into smaller, more reactive species, thereby increasing the basicity and reactivity of the n-BuLi.[5] However, this enhanced reactivity comes at the cost of reduced stability, as n-BuLi can deprotonate THF at temperatures above -20 °C.[5][6]

Q3: Are there any alternative formylating agents to DMF?

A3: While DMF is the most common and cost-effective formylating agent for this type of reaction, other electrophiles can be used to introduce a formyl group or a precursor. For instance, quenching the aryllithium with an orthoformate followed by acidic hydrolysis can also yield the desired aldehyde. However, for most applications, DMF provides a direct and efficient route.

Q4: Can I use a different organolithium reagent, such as sec-butyllithium or tert-butyllithium?

A4: While sec-butyllithium and tert-butyllithium are stronger bases than n-BuLi and can be more effective for deprotonating less acidic protons, their increased reactivity can also lead to more side reactions, including reaction with the solvent (THF) even at low temperatures.[14] For the ortho-lithiation of 3-fluoro-6-methoxypyridine, the directing effect of the methoxy group makes the exceptional basicity of sec- or tert-butyllithium generally unnecessary and potentially problematic.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Materials:

  • 3-Fluoro-6-methoxypyridine

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: To the flask, add 3-fluoro-6-methoxypyridine and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Summary Table
ParameterRecommended ValueRationale
Temperature-78 °CMinimizes n-BuLi degradation by THF and side reactions.[5][6]
n-BuLi Equivalents1.1 - 1.2Ensures complete deprotonation and accounts for trace impurities.
Lithiation Time1 hourSufficient for complete deprotonation without promoting side reactions.
DMF Equivalents1.5Drives the formylation reaction to completion.
Quenching AgentSaturated aq. NH4ClProvides a mild acidic quench to hydrolyze the intermediate.

Visualizations

Synthesis_Workflow cluster_lithiation Lithiation Step cluster_formylation Formylation & Workup start 3-Fluoro-6-methoxypyridine in THF at -78°C add_buli Add n-BuLi (1.1 eq) start->add_buli Reagent Addition stir_lith Stir for 1h at -78°C add_buli->stir_lith Deprotonation lithiated_intermediate Formation of 4-lithio-3-fluoro-6-methoxypyridine stir_lith->lithiated_intermediate add_dmf Add DMF (1.5 eq) at -78°C lithiated_intermediate->add_dmf stir_form Stir for 30 min at -78°C add_dmf->stir_form Nucleophilic Addition quench Quench with aq. NH4Cl stir_form->quench Hydrolysis extract Aqueous Workup & Extraction quench->extract product Crude this compound extract->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_conversion Low Conversion cluster_byproducts Byproduct Formation cluster_low_yield_good_conversion Low Yield, Good Conversion issue Low Yield or Purity Issue low_conversion Unreacted Starting Material issue->low_conversion byproducts Multiple Byproducts issue->byproducts low_yield Low Product Yield issue->low_yield inactive_buli Inactive n-BuLi? low_conversion->inactive_buli protic_impurities Protic Impurities? low_conversion->protic_impurities temp_control Incorrect Temperature? low_conversion->temp_control over_lithiation Over-lithiation? byproducts->over_lithiation dmf_side_reactions DMF Side Reactions? byproducts->dmf_side_reactions incomplete_hydrolysis Incomplete Hydrolysis? low_yield->incomplete_hydrolysis imine_formation Imine Formation? low_yield->imine_formation

Caption: Decision tree for troubleshooting common synthesis issues.

IV. References

  • Aldehyde - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrolysis of imines to give ketones (or aldehydes). (2023, March 7). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Imines – Their Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 62(5), 1514–1515.

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • N Butyllithium: Chemistry, Applications, and Safety Considerations. (2024, June 24). Guidechem. Retrieved from --INVALID-LINK--

  • Reich, H. J. (2002). Aggregation and Solvation of n-Butyllithium. Journal of the American Chemical Society, 124(42), 12389–12401.

  • Imine Hydrolysis. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--

  • Safe handling of organolithium compounds in the laboratory. (2002). Chemical Health & Safety, 9(3), 5-11.

  • Chanteau, S. H., & Tour, J. M. (2003). Synthesis of Anthropomorphic Molecules: The NanoPutians. The Journal of Organic Chemistry, 68(23), 8750–8766.

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117), 54644.

  • Narasimhan, N. S., & Gokhale, A. C. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 62(11), 849-853.

  • Comins, D. L., & Joseph, S. P. (1996). Pyridine ring formylation by DMF. Heterocycles, 42(1), 335-341.

  • Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Organolithium reagent via X-M exchange, what am I doing wrong? (2023, January 8). Reddit. Retrieved from --INVALID-LINK--

  • Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Angewandte Chemie International Edition, 43(17), 2206-2225.

  • Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. (2015). Molecules, 20(8), 14863–14878.

  • 5-Fluoro-2-methoxynicotinaldehyde. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--

  • Al-Qalaf, F., & Smith, K. (2015). Directed lithiation and substitution of pyridine derivatives. Heterocycles, 91(3), 479-504.

  • This compound. (n.d.). Frontier Specialty Chemicals. Retrieved from --INVALID-LINK--

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (2020). European Journal of Organic Chemistry, 2020(36), 5897-5901.

  • Aktaş Anıl, G., & Polat, Y. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27.

  • Directed Ortho Metalation. (n.d.). Unblog.fr. Retrieved from --INVALID-LINK--

  • Synthesis of 2-amino-5-fluoropyridine. (2008). Journal of Chemical Industry and Engineering (China), 59(10), 2636-2639.

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Molecules, 12(4), 845–853.

  • Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6057–6059.

  • Synthesis of F16 conjugated with 5-fluorouracil and biophysical investigation of its interaction with bovine serum albumin by a spectroscopic and molecular modeling approach. (2013). Journal of Pharmaceutical Sciences, 102(2), 649–659.

References

Technical Support Center: 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of 5-Fluoro-2-methoxyisonicotinaldehyde (CAS No: 884495-12-9). As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower your research.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling and use of this compound.

1. Issue: Inconsistent Reaction Yields or Complete Reaction Failure

  • Question: I am seeing significant variability in my reaction yields, and in some cases, the reaction isn't proceeding as expected. Could the integrity of my this compound be the issue?

  • Answer: This is a common problem when dealing with reactive aldehydes. The aldehyde functional group is susceptible to oxidation, which would convert your starting material into the corresponding carboxylic acid (5-Fluoro-2-methoxyisonicotinic acid). This impurity will not participate in the desired reaction, leading to lower or no yield.

    • Root Cause Analysis:

      • Improper Storage: Exposure to air (oxygen) and light can accelerate the oxidation of the aldehyde. Pyridine aldehydes, in general, can be air and light sensitive.[1]

      • Age of Compound: Older batches of the aldehyde are more likely to have undergone partial oxidation, even under seemingly proper storage conditions.

      • Contamination: Contamination from improperly cleaned glassware or cross-contamination from other reagents can also inhibit your reaction.

    • Recommended Actions:

      • Purity Check: Before use, it is advisable to check the purity of your this compound, especially if it has been in storage for a prolonged period. This can be done using techniques like ¹H NMR or LC-MS. In the ¹H NMR, the aldehyde proton peak (typically around 9-10 ppm) will decrease, and you may see the appearance of a carboxylic acid proton peak (often a broad singlet above 10 ppm).

      • Purification: If you detect significant impurities, you may need to purify the aldehyde. Column chromatography is a common method for this.

      • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.

      • Inert Atmosphere: For reactions that are particularly sensitive, consider handling the aldehyde under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air.

2. Issue: Color Change of the Compound

  • Question: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint. Is it still usable?

  • Answer: A color change is a visual indicator of potential degradation. While a slight discoloration may not always signify a complete loss of reactivity, it warrants caution.

    • Root Cause Analysis:

      • Oxidation and Polymerization: As mentioned, oxidation is a likely cause. Aldehydes can also undergo polymerization or other side reactions over time, especially when exposed to light, air, or trace impurities, which can lead to the formation of colored byproducts.

      • Improper Storage Temperature: Storing the compound at room temperature for extended periods when refrigerated conditions are recommended can accelerate these degradation processes.

    • Recommended Actions:

      • Assess Purity: As with inconsistent yields, the first step is to assess the purity of the discolored material.

      • Test in a Small-Scale Reaction: If the purity analysis is not definitive, you can perform a small-scale trial reaction to determine if the material is still suitable for your application.

      • Discard if Necessary: If the discoloration is significant and accompanied by poor performance in a trial reaction, it is best to discard the reagent and obtain a fresh supply to ensure the reliability of your results.

II. Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for this compound?

Storage Condition Recommendation Rationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes oxidation of the aldehyde functional group.[1]
Light Amber vial or in the darkPrevents light-catalyzed degradation.[1]
Container Tightly sealedPrevents exposure to moisture and air.

2. Is this compound sensitive to moisture?

3. What are the main incompatibilities of this compound?

4. What personal protective equipment (PPE) should I use when handling this compound?

III. Visualizing Potential Degradation

The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid. This process is often facilitated by exposure to atmospheric oxygen and can be accelerated by light.

Degradation Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] 5-Fluoro-2-methoxyisonicotinic_acid 5-Fluoro-2-methoxyisonicotinic acid Oxidation->5-Fluoro-2-methoxyisonicotinic_acid Air (O2), Light

Caption: Potential oxidation of this compound.

IV. Experimental Protocols

Protocol 1: Small-Scale Purity Assessment by ¹H NMR

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the aldehyde proton signal (expected chemical shift around 9-10 ppm).

    • Look for the absence of a broad singlet above 10 ppm, which would indicate the presence of the carboxylic acid impurity.

    • Integrate the aldehyde peak against other well-resolved peaks in the molecule to quantify its purity relative to any NMR-active impurities.

References

troubleshooting failed reactions involving 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-methoxyisonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for reactions involving this versatile building block. Our goal is to equip you with the insights needed to overcome common experimental challenges and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound (CAS No. 884495-12-9) is a substituted pyridine derivative that serves as a valuable intermediate in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a desirable component for constructing complex molecular architectures.[2] However, these same electronic features can sometimes lead to unexpected reactivity or reaction failures. This guide will walk you through common issues and their solutions.

Part 1: Troubleshooting Failed Reactions

This section is dedicated to addressing specific problems you might encounter during common synthetic transformations with this compound.

Section 1.1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. However, issues with yield and purity are not uncommon.

Q1: My Knoevenagel condensation with this compound is resulting in a low or no yield. What are the likely causes?

A1: Low or no yield in a Knoevenagel condensation involving this substrate can often be traced back to a few key factors:

  • Insufficiently Activated Methylene Compound: The reaction relies on the deprotonation of your active methylene partner. If its pKa is too high, the weak bases typically used as catalysts will not be effective.

  • Catalyst Inefficiency: The choice and quality of the basic catalyst are paramount. While piperidine is common, it can degrade over time. Furthermore, a base that is too strong can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. The electron-deficient nature of the pyridine ring in your aldehyde can make it more susceptible to side reactions under harsh conditions.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to reversibility, thus lowering the yield.

Troubleshooting Workflow: Knoevenagel Condensation

G start Low/No Yield check_methylene Verify pKa of Active Methylene Compound start->check_methylene check_catalyst Evaluate Catalyst (Age, Purity, Strength) check_methylene->check_catalyst Methylene compound is appropriate optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_catalyst->optimize_conditions Catalyst is fresh and suitable water_removal Implement Water Removal (e.g., Dean-Stark) optimize_conditions->water_removal Still low yield success Improved Yield water_removal->success Problem solved

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Q2: I'm observing significant side product formation in my Knoevenagel condensation. What are they and how can I minimize them?

A2: The primary side reactions to consider are self-condensation of your active methylene compound and Michael addition of the methylene compound to your desired product.

  • Minimization Strategies:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the active methylene compound to ensure the aldehyde is consumed, but avoid a large excess which can promote Michael addition.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the aldehyde. Work up the reaction as soon as the aldehyde is gone to prevent the product from reacting further.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

ParameterRecommendationRationale
Catalyst Piperidine or Ammonium AcetateWeak bases are generally effective and minimize side reactions.
Solvent Toluene, Ethanol, or DMFSolvent choice can impact reaction rate and solubility. Toluene with a Dean-Stark trap is effective for water removal.
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is sluggish.
Section 1.2: Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds. However, the success of this reaction is highly dependent on the careful orchestration of imine formation and reduction.

Q1: My reductive amination is failing to produce the desired amine, or I'm seeing significant amounts of the corresponding alcohol. What's going wrong?

A1: This is a classic issue in reductive amination and usually points to an imbalance between the rate of imine formation and the rate of aldehyde reduction.

  • Premature Reduction: If your reducing agent is too reactive, it may reduce the aldehyde to the corresponding alcohol faster than the imine can form. This is especially a risk with strong reducing agents like sodium borohydride.

  • Inefficient Imine Formation: The formation of the imine (or iminium ion) is a critical, and often rate-limiting, step. The electrophilicity of the aldehyde carbonyl and the nucleophilicity of the amine are key. The electron-withdrawing nature of the fluorinated pyridine ring should activate the aldehyde, but a weakly nucleophilic amine can slow this step.

Troubleshooting Workflow: Reductive Amination

G start Low Amine Yield/ Alcohol Byproduct check_reductant Select a Milder Reducing Agent (e.g., NaBH(OAc)3) start->check_reductant imine_formation Promote Imine Formation check_reductant->imine_formation Still problematic ph_adjustment Adjust pH (Acid Catalyst) imine_formation->ph_adjustment preformation Pre-form Imine Before Adding Reductant imine_formation->preformation success Improved Amine Yield ph_adjustment->success preformation->success

Caption: Troubleshooting workflow for reductive amination issues.

Q2: How can I optimize the conditions for the reductive amination of this compound?

A2: Optimization often involves fine-tuning the reaction conditions to favor imine formation.

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)STAB is milder than sodium borohydride and selectively reduces the iminium ion over the aldehyde.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are common and effective solvents for this reaction.
Catalyst Acetic Acid (catalytic amount)A small amount of acid can catalyze imine formation.
Procedure Stir the aldehyde, amine, and acetic acid for a period (e.g., 1 hour) before adding the reducing agent.This allows for the pre-formation of the imine/iminium ion, leading to a cleaner reaction.
Section 1.3: Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes. However, challenges can arise from the stability of the ylide and the purification of the product.

Q1: My Wittig reaction is not proceeding, or the yield is very low. What could be the issue?

A1: Failure in a Wittig reaction often points to problems with the ylide generation or its reactivity.

  • Ineffective Deprotonation: The phosphonium salt requires a sufficiently strong base for deprotonation to form the ylide. The choice of base is critical and depends on the nature of the phosphonium salt.

  • Ylide Instability: Some ylides are not stable and should be generated in situ and used immediately.

  • Steric Hindrance: While less likely to be a major issue with an aldehyde, significant steric bulk on either the ylide or the aldehyde can slow the reaction.

Q2: I've successfully performed the Wittig reaction, but I'm struggling to separate my alkene product from triphenylphosphine oxide. What's the best approach?

A2: The separation of the desired alkene from the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions.[3]

  • Purification Strategy:

    • Crystallization: If your product is a solid, recrystallization can be an effective method for purification.

    • Column Chromatography: This is often the most reliable method. Triphenylphosphine oxide is quite polar, so it will have a lower Rf value on silica gel compared to most alkene products. A gradient elution from a nonpolar solvent (like hexanes) to a slightly more polar solvent system (like hexanes/ethyl acetate) is typically effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Like many aldehydes, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation. Avoid exposure to moisture and strong oxidizing agents. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: Can the fluorine atom on the pyridine ring be displaced during nucleophilic reactions?

A2: Nucleophilic aromatic substitution (SNAr) of fluorine on an electron-deficient ring is a known reaction. The rate of this reaction is generally faster for fluoropyridines than for their chloro-analogues. Whether this becomes a significant side reaction depends on the reaction conditions and the nucleophile used. In reactions with strong, hard nucleophiles and under forcing conditions (e.g., high heat), displacement of the fluoride is a possibility to consider.

Q3: How does the methoxy group influence the reactivity of the aldehyde?

A3: The 2-methoxy group is an electron-donating group, which can partially offset the electron-withdrawing effect of the fluorine and the pyridine nitrogen. This electronic balance influences the electrophilicity of the aldehyde carbonyl. While the aldehyde is still reactive, its reactivity might be slightly attenuated compared to an unsubstituted pyridine-4-carboxaldehyde.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the active methylene compound (1.1 eq).

  • Add the chosen solvent (e.g., ethanol or toluene).

  • Add the base catalyst (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Scaling Up 5-Fluoro-2-methoxyisonicotinaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the process development and scale-up of 5-Fluoro-2-methoxyisonicotinaldehyde. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific troubleshooting scenarios and frequently asked questions, grounding our advice in established chemical principles and field-proven safety protocols.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical issues that can arise during the scale-up of the this compound synthesis, which typically proceeds via a directed ortho-metalation of 2-methoxy-5-fluoropyridine followed by formylation.

Issue 1: Low or Inconsistent Yields During Lithiation and Formylation

Question: We are experiencing significantly lower yields and batch-to-batch inconsistency upon scaling the lithiation of 2-methoxy-5-fluoropyridine with n-butyllithium (n-BuLi) and subsequent quenching with N,N-dimethylformamide (DMF). What are the primary causes and how can we troubleshoot this?

Answer: Low yields in directed metalation reactions are a frequent scale-up challenge, often stemming from the heightened sensitivity of organolithium reagents to minor variations in reaction conditions that are less impactful at the bench scale.[1] The primary culprits are moisture, inaccurate reagent quantification, and thermal control.

Causality and Troubleshooting Protocol:

  • Moisture and Atmosphere Control (The Primary Suspect):

    • Why it Matters: n-Butyllithium is a highly pyrophoric and potent base that reacts instantaneously with water and oxygen.[2] Any moisture in the solvent, starting material, or reactor headspace will consume the reagent, leading to sub-stoichiometric conditions and dramatically reduced yields.

    • Protocol:

      • Glassware/Reactor Prep: Ensure the reactor and any transfer vessels are rigorously dried. For glass, this means oven-drying at >120°C for several hours and cooling under a stream of dry, inert gas (Nitrogen or Argon).[3] For larger reactors, perform multiple vacuum/inert gas cycles to ensure a dry, inert atmosphere.

      • Solvent Purity: Use anhydrous solvents with very low water content (<50 ppm). While commercial anhydrous solvents are reliable for lab scale, it is best practice at scale to pass them through an activated alumina column or to dry them using appropriate drying agents followed by distillation under an inert atmosphere.

      • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire process, from reagent transfer to reaction and quenching.[4] Use an oil bubbler to monitor the gas flow.[4]

  • n-Butyllithium Titration (Critical for Stoichiometry):

    • Why it Matters: The molarity of commercial n-BuLi solutions can decrease over time due to gradual degradation. Relying on the label concentration for large-scale reactions can lead to significant under-dosing.

    • Protocol:

      • Titrate Before Use: Always titrate the n-BuLi solution immediately before use to determine its precise molarity.[2] Standard methods using diphenylacetic acid or N-pivaloyl-o-toluidine are reliable.

      • Record and Adjust: Mark the bottle with the new concentration and the date of titration.[2] Adjust the volume of n-BuLi added to the reactor based on this accurate concentration to ensure the correct stoichiometry is used.

  • Thermal Management (Controlling Exotherms):

    • Why it Matters: The lithiation of pyridines is exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] Uncontrolled temperature spikes can lead to side reactions, such as addition of n-BuLi to the pyridine ring or reaction with the solvent (e.g., THF).[6]

    • Protocol:

      • Internal Temperature Monitoring: Use a calibrated internal temperature probe. Do not rely on the jacket temperature alone.

      • Controlled Addition: Add the n-BuLi solution slowly and sub-surface to the cooled solution of the pyridine precursor. The optimal addition rate will depend on the reactor's heat transfer capabilities and should be determined during process development studies.[2]

      • Efficient Cooling: Ensure the reactor's cooling system is adequate to maintain the target temperature (typically -78°C to -40°C for this type of reaction).

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low yields during the scale-up of the lithiation/formylation process.

G start Low Yield Encountered check_reagents Step 1: Verify Reagent Integrity start->check_reagents sub_titrate Titrated n-BuLi recently? check_reagents->sub_titrate check_conditions Step 2: Scrutinize Reaction Conditions sub_temp Was internal temp stable during n-BuLi addition? check_conditions->sub_temp check_analysis Step 3: Analyze In-Process Controls & Final Product sub_impurity HPLC of crude shows unreacted starting material? check_analysis->sub_impurity sub_dry Confirmed anhydrous conditions? (Solvents, Reactor) sub_titrate->sub_dry Yes action_titrate Action: Titrate n-BuLi immediately before use. sub_titrate->action_titrate No sub_dry->check_conditions Yes action_dry Action: Implement rigorous drying protocols. sub_dry->action_dry No sub_addition Was addition rate controlled? sub_temp->sub_addition Yes action_temp Action: Improve cooling efficiency/ reduce addition rate. sub_temp->action_temp No sub_addition->check_analysis Yes sub_addition->action_temp No sub_impurity->check_reagents Yes, high amount (Indicates reagent issue) sub_byproduct Significant byproduct peaks observed? sub_impurity->sub_byproduct No action_byproduct Action: Identify byproducts (MS, NMR). Consider alternative base (e.g., LDA). sub_byproduct->action_byproduct Yes end_success Yield Improved sub_byproduct->end_success No action_titrate->check_reagents action_dry->check_reagents action_temp->check_conditions action_byproduct->end_success

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities and Purification Challenges at Scale

Question: Our scaled-up batches show several impurities that were minor or absent at the lab scale, complicating the purification process. What are these impurities likely to be and what are the best practices for purification?

Answer: Impurity profiles often change during scale-up due to subtle shifts in reaction kinetics, mixing, and heat transfer. Effective purification is critical for meeting pharmaceutical standards.[1]

Common Impurities & Purification Strategies

ImpurityPotential Source(s)Recommended Analytical MethodMitigation & Purification Strategy
Unreacted 2-methoxy-5-fluoropyridine Incomplete lithiation (due to moisture, low temp, or insufficient n-BuLi).HPLC, GC-MSTroubleshoot the lithiation step as per Issue 1. For purification, this starting material can often be removed via crystallization or careful column chromatography, though it may co-distill with the product under vacuum.
2-methoxy-5-fluoro-6-butylpyridine Addition of n-BuLi to the C6 position of the pyridine ring instead of proton abstraction. More likely if the reaction temperature is too high.[6]HPLC, LC-MS, ¹H NMRMaintain strict low-temperature control during n-BuLi addition. Consider using a more sterically hindered base like Lithium Diisopropylamide (LDA) if this is a persistent issue.[6] Separation can be challenging due to similar polarity; preparative HPLC or fractional distillation may be required.
Bis-aldehyde or other over-formylated species Reaction of the lithiated intermediate with the product aldehyde.LC-MSEnsure the formylated product is promptly quenched and worked up. Maintain low temperatures throughout the process.
Des-fluoro impurity (2-methoxyisonicotinaldehyde) Presence of 2-methoxypyridine in the starting material.LC-MS with high resolution, ¹⁹F NMRSource high-purity 2-methoxy-5-fluoropyridine and implement stringent quality control on incoming raw materials.[5] This impurity is extremely difficult to remove from the final product.

Purification Best Practices:

  • Crystallization: This is the most scalable and cost-effective purification method. A thorough solvent screening study is essential to identify a system that provides good recovery and effectively purges key impurities.

  • Distillation: Given the aldehyde functionality, vacuum distillation should be performed with care to avoid thermal degradation. A short-path distillation apparatus is often preferred.

  • Chromatography: While effective, silica gel chromatography can be costly and time-consuming at a large scale. It is typically reserved for high-value products or when other methods fail.[1]

Frequently Asked Questions (FAQs)

Q1: What are the absolute critical safety considerations when handling multi-liter quantities of n-butyllithium?

A1: Safety is paramount when working with pyrophoric reagents like n-BuLi at any scale. At larger scales, the risks are magnified.[2]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat (e.g., Nomex), safety goggles or a face shield, and appropriate gloves.[7]

  • Inert Atmosphere Operations: All transfers must be conducted under an inert atmosphere (Argon or Nitrogen) using techniques like cannula transfer.[4] Never transfer n-BuLi with an open-mouthed syringe or by pouring.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable solvents or the reagent itself, ensure that the n-BuLi container and the receiving reactor are properly grounded and bonded.[8]

  • Emergency Preparedness: Never work alone.[3] Ensure a Class D fire extinguisher (for combustible metals) and/or a bucket of dry sand are immediately accessible. Know the location of the safety shower and eyewash station.[3]

  • Quenching: Prepare a quenching station. Unused or residual n-BuLi must be destroyed by slow, controlled addition to a non-reactive solvent like heptane, followed by the very slow addition of a quenching agent like isopropanol, always in a flask cooled with an ice bath.[3]

Q2: How does the methoxy group influence the directed ortho-metalation step?

A2: The 2-methoxy group is a powerful directed metalating group (DMG). It functions as a Lewis basic site that coordinates to the Lewis acidic lithium ion of the n-BuLi aggregate.[9] This coordination pre-positions the butyl anion in close proximity to the C3 proton, facilitating its abstraction over other protons on the ring. This "complex-induced proximity effect" is the key to achieving regioselective lithiation at the C3 position, adjacent to the methoxy group.

Directed ortho-Metalation Mechanism

References

Technical Support Center: Purification of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxyisonicotinaldehyde. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing starting materials from your final product. Our focus is on providing scientifically grounded, field-proven insights to ensure the integrity of your research.

Introduction: The Synthetic Context

The purification of this compound is critically dependent on understanding its synthesis. A prevalent and efficient method for its preparation involves the directed ortho-lithiation of 2-methoxy-5-fluoropyridine, followed by formylation using an electrophile such as N,N-dimethylformamide (DMF)[1][2][3]. In this process, an organolithium reagent (e.g., n-butyllithium or LDA) selectively deprotonates the pyridine ring at the C-4 position, facilitated by the directing effects of the methoxy and fluoro substituents. The subsequent reaction with DMF and aqueous workup yields the desired aldehyde.

This synthetic route is elegant but often results in incomplete conversion, leaving unreacted 2-methoxy-5-fluoropyridine as the primary starting material impurity in the crude product. This guide is specifically designed to address the removal of this key impurity.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant amount of a simpler aromatic species alongside my desired aldehyde product. What is it likely to be?

A: The most probable impurity is the unreacted starting material, 2-methoxy-5-fluoropyridine. This occurs when the lithiation or formylation step does not proceed to completion. The presence of this less polar, more volatile starting material can complicate downstream applications and crystallization.

Q2: I tried a standard silica gel column, but the separation was poor, and I observed streaking. Why is this happening?

A: Pyridine-containing compounds are notorious for their challenging behavior on standard silica gel chromatography. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, decomposition of the aldehyde product[4]. This interaction can be mitigated by deactivating the silica gel, typically by adding a small amount of a basic modifier like triethylamine to the eluent.

Q3: Can I use a simple acid wash to remove the unreacted starting material?

A: Yes, an acid-base extraction can be a highly effective initial purification step. Both the product aldehyde and the starting material contain a basic pyridine nitrogen that can be protonated by a dilute acid (e.g., 1M HCl). This will transfer both compounds to the aqueous phase, separating them from non-basic organic impurities. However, this will not separate the product from the starting material. To achieve separation, more nuanced techniques exploiting the aldehyde functionality are required.

Q4: Is recrystallization alone sufficient to purify my product?

A: Recrystallization is an excellent final purification step but may not be efficient for removing large quantities of the starting material, especially if it co-crystallizes with the product. It is most effective after the bulk of the impurity has been removed by another method, such as column chromatography or a bisulfite adduct formation.

In-Depth Troubleshooting Guides

Issue 1: Persistent Contamination with 2-methoxy-5-fluoropyridine

When standard purification methods are insufficient, a multi-step approach is often necessary. The following guides provide detailed protocols for the most effective techniques.

This protocol is designed to overcome the common issues associated with purifying pyridine derivatives on silica gel. The key is the deactivation of the silica surface to prevent unwanted interactions.

Causality: The basic lone pair on the pyridine nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding or acid-base interactions. This causes the compound to "stick" to the column, resulting in poor elution and band broadening. Adding a basic modifier like triethylamine (TEA) to the eluent competitively binds to these active sites, allowing the pyridine compounds to travel through the column more uniformly.

Experimental Protocol:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). For example, for every 100 mL of eluent, add 0.5 to 1 mL of TEA.

    • Stir the slurry for 15-20 minutes to ensure complete deactivation of the silica.

  • Column Packing:

    • Pack the column with the deactivated silica slurry as you normally would.

    • Equilibrate the packed column by running 2-3 column volumes of the TEA-containing eluent through it.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of deactivated silica gel, evaporate the solvent, and dry-load it onto the top of the column. This often gives better resolution than wet-loading.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate + 1% TEA).

    • The less polar starting material, 2-methoxy-5-fluoropyridine, will elute before the more polar product, this compound.

    • Monitor the fractions by TLC.

Data Summary: Eluent Systems for Pyridine Aldehyde Purification

Eluent System (v/v/v)Triethylamine (TEA) %PolarityTypical Application
Hexane / Ethyl Acetate0.5 - 1.0%Low to MediumGeneral purpose, good for initial separation.
Dichloromethane / Methanol0.5 - 1.0%Medium to HighFor more polar pyridines that require a stronger eluent.
Toluene / Acetone0.5 - 1.0%MediumAlternative non-halogenated solvent system.

This classical chemical method offers a highly selective way to separate aldehydes from non-aldehyde impurities.[1][4]

Causality: The aldehyde functional group undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a water-soluble α-hydroxy sulfonic acid salt, known as a bisulfite adduct. The starting material, 2-methoxy-5-fluoropyridine, lacks an aldehyde group and will not react. This difference in reactivity allows for a clean separation using liquid-liquid extraction. The reaction is reversible, and the pure aldehyde can be regenerated by treatment with a base.[2]

Experimental Workflow Diagram:

G cluster_0 Phase 1: Adduct Formation & Extraction cluster_1 Phase 2: Separation cluster_2 Phase 3: Aldehyde Regeneration A Crude Product (Aldehyde + Starting Material) in Organic Solvent (e.g., Ether) B Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) A->B C Shake Vigorously in Separatory Funnel B->C D Separate Layers C->D E Aqueous Layer (Water-soluble Aldehyde-Bisulfite Adduct) D->E Adduct Partitioning F Organic Layer (Unreacted 2-methoxy-5-fluoropyridine) D->F G Aqueous Adduct Layer H Add Fresh Organic Solvent (e.g., Ethyl Acetate) G->H I Add Base (e.g., NaHCO₃ or NaOH) until pH > 10 H->I J Shake and Separate Layers I->J K Purified Aldehyde in Organic Layer J->K

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Experimental Protocol:

  • Adduct Formation:

    • Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 5-10 minutes. Vent frequently to release any pressure buildup. Allow the layers to separate.

  • Separation:

    • Drain the lower aqueous layer, which now contains the bisulfite adduct of your aldehyde.

    • The upper organic layer contains the unreacted 2-methoxy-5-fluoropyridine. This layer can be washed, dried, and concentrated to recover the starting material if desired.

    • To ensure complete removal of the starting material, wash the aqueous layer with a fresh portion of the organic solvent (e.g., 25 mL).

  • Aldehyde Regeneration:

    • Return the aqueous layer containing the adduct to the separatory funnel.

    • Add a fresh portion of an organic solvent (e.g., 50 mL of ethyl acetate).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with swirling until the evolution of gas (SO₂) ceases and the pH of the aqueous layer is basic (pH 8-10).[4]

    • Shake the funnel to extract the regenerated, pure this compound into the organic layer.

    • Separate the layers and collect the organic phase.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Product Solidifies but Purity is Still Low

Even after initial purification, the product may crystallize with trapped impurities. A carefully designed recrystallization is the final step to achieve high purity.

Causality: Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the compound and impurities when hot but will only allow the desired compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor."[5] For this compound, a two-solvent system is often effective.

Experimental Protocol:

  • Solvent Selection:

    • Identify a "Solvent 1" in which your product is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., Isopropanol, Toluene).

    • Identify a "Solvent 2" in which your product is poorly soluble even at high temperatures, but is miscible with Solvent 1 (e.g., Hexane, Heptane).

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot Solvent 1 and bring the solution to a gentle boil with stirring until all the solid dissolves.

  • Inducing Crystallization:

    • Remove the flask from the heat source.

    • Slowly add Solvent 2 dropwise to the hot solution until you observe persistent cloudiness (the saturation point).

    • If necessary, add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth:

    • Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold Solvent 2 to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Logical Flow of Purification Strategy:

G Start Crude Product (Aldehyde + Starting Material) Bisulfite Bisulfite Adduct Formation (Highly Selective for Aldehyde) Start->Bisulfite If high impurity load Column Optimized Column Chromatography (Deactivated Silica) Start->Column If moderate impurity load Recrystal Recrystallization (Final Polishing Step) Bisulfite->Recrystal Column->Recrystal End Pure 5-Fluoro-2-methoxy- isonicotinaldehyde Recrystal->End

Caption: Recommended purification workflow decision tree.

References

characterization of unexpected byproducts in 5-Fluoro-2-methoxyisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-2-methoxyisonicotinaldehyde

A Guide to Troubleshooting and Characterizing Unexpected Byproducts in Synthetic Reactions

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties of this reagent, stemming from the interplay between the electron-withdrawing pyridine ring, the fluorine atom, and the electron-donating methoxy group, make it highly valuable. However, this reactivity can also lead to the formation of unexpected byproducts.

This guide provides troubleshooting advice and detailed analytical protocols in a practical question-and-answer format to help you identify, characterize, and mitigate the formation of common impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your reactions and provides a systematic approach to resolving them.

Question 1: My reaction has a low yield, and the TLC shows multiple new spots. What are the likely side reactions consuming my starting material?

Answer: Low yields accompanied by a complex reaction mixture on a Thin Layer Chromatography (TLC) plate are often indicative of competing side reactions. Given the structure of this compound, several pathways can lead to byproduct formation.

  • Causality: The aldehyde functional group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present as impurities. Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[1] Furthermore, the fluorine atom, activated by the electron-withdrawing pyridine ring, can be susceptible to Nucleophilic Aromatic Substitution (SNAr) if nucleophiles are present in the reaction medium (e.g., methoxide from methanol solvent).[2][3]

  • Immediate Troubleshooting Steps:

    • Analyze the Byproducts: Run a small-scale reaction and attempt to isolate the major byproducts using column chromatography.

    • Re-evaluate Reaction Conditions:

      • Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

      • Base/Acid Choice: If using a strong base, consider if a weaker, non-nucleophilic base could be used to prevent the Cannizzaro reaction.

      • Solvent: If using an alcohol solvent like methanol, be aware of potential SNAr and acetal formation. Consider switching to an aprotic solvent such as THF or Dioxane.[2]

Below is a diagram illustrating potential side reaction pathways.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_products Byproducts start 5-Fluoro-2-methoxy- isonicotinaldehyde + Reagent product Desired Product start->product Desired Transformation (e.g., Wittig, Grignard, etc.) oxidation Oxidation start->oxidation [O] cannizzaro Cannizzaro Reaction start->cannizzaro Strong Base (e.g., NaOH) snar SNAr (Nucleophilic Aromatic Substitution) start->snar Nucleophile (e.g., MeO-) acid 5-Fluoro-2-methoxy- isonicotinic acid oxidation->acid cannizzaro->acid alcohol (5-Fluoro-2-methoxy- pyridin-4-yl)methanol cannizzaro->alcohol snar_product 2,5-Dimethoxy- isonicotinaldehyde snar->snar_product G cluster_workflow Byproduct Identification Workflow start Observe Unexpected Peak/Signal lcms 1. Obtain High-Resolution Mass Spec (HRMS) Data start->lcms Determine accurate mass and molecular formula nmr 2. Acquire 1H, 13C, and 2D NMR (COSY, HSQC) lcms->nmr Correlate mass with proton/carbon environments structure 4. Propose Structure Based on Combined Data nmr->structure isolate 3. Isolate Impurity via HPLC or Column Chromatography isolate->structure Obtain pure sample for unambiguous analysis confirm 5. Confirm Structure (e.g., by synthesis or spiking) structure->confirm end Structure Confirmed confirm->end

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 5-Fluoro-2-methoxyisonicotinaldehyde vs. 3-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Positional Isomerism on Synthesis and Reactivity

For researchers and professionals in drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic route and the properties of the final active pharmaceutical ingredient (API).[1] Among the vast array of heterocyclic scaffolds, fluorinated pyridines have garnered significant attention due to the unique ability of the fluorine atom to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4] This guide provides a detailed comparison of two positional isomers: 5-Fluoro-2-methoxyisonicotinaldehyde and 3-Fluoro-2-methoxyisonicotinaldehyde, offering insights into their synthesis, reactivity, and strategic application in medicinal chemistry.

The Decisive Role of Fluorine Placement: An Electronic Perspective

The seemingly subtle difference in the position of the fluorine atom—at C5 versus C3 on the pyridine ring—has significant consequences for the electronic nature and, therefore, the chemical reactivity of these isomeric aldehydes. The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system that is susceptible to nucleophilic attack. The placement of additional electron-withdrawing fluorine atoms further modulates this reactivity.

In This compound , the fluorine atom is situated para to the aldehyde group and meta to the ring nitrogen. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic substitution but, more importantly, activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr).

Conversely, in 3-Fluoro-2-methoxyisonicotinaldehyde , the fluorine atom is positioned ortho to the aldehyde and meta to the ring nitrogen. While still exerting a strong inductive effect, its position relative to the key functional groups leads to a different reactivity profile. Theoretical and experimental studies on substituted pyridines have consistently shown that substituents at the 2- and 4-positions have a more pronounced effect on activating the ring for nucleophilic attack than those at the 3- or 5-positions.[5]

G cluster_5F This compound cluster_3F 3-Fluoro-2-methoxyisonicotinaldehyde 5F_Structure F at C5: para to CHO, meta to N 5F_Reactivity More activated towards SNAr at C6 5F_Structure->5F_Reactivity Electronic Effect Comparison Positional Isomerism Dictates Reactivity 5F_Reactivity->Comparison 3F_Structure F at C3: ortho to CHO, meta to N 3F_Reactivity Less activated towards SNAr at C4/C6 3F_Structure->3F_Reactivity Electronic Effect 3F_Reactivity->Comparison

Diagram 1: Impact of Fluorine Position on Reactivity.

Synthetic Strategies: A Comparative Workflow

The synthesis of these isomeric aldehydes typically involves the introduction of the formyl group onto a pre-existing substituted pyridine ring. Directed ortho-metalation (DoM), followed by formylation, is a common and powerful strategy.

General Synthetic Workflow: Directed Ortho-Metalation and Formylation

G Start Substituted Fluoromethoxypyridine Step1 Lithiation (e.g., n-BuLi, LDA) -78 °C, THF Start->Step1 Directed ortho-Metalation Intermediate Lithiated Pyridine Intermediate Step1->Intermediate Step2 Formylation (e.g., DMF) Intermediate->Step2 Electrophilic Quench Product Fluoromethoxyisonicotinaldehyde Step2->Product

Diagram 2: General workflow for the synthesis via lithiation-formylation.
Synthesis of this compound

The synthesis of this compound often commences from the commercially available 5-fluoro-2-methoxypyridine. The methoxy group at the 2-position can direct lithiation to the 3-position. However, the presence of the fluorine at the 5-position can also influence the regioselectivity of the deprotonation. A more common and reliable approach involves the lithiation of a suitable brominated precursor.

Experimental Protocol: Synthesis via Lithiation-Formylation

  • Starting Material: 2-Bromo-5-fluoro-4-methoxypyridine.

  • Lithiation: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the low temperature. The reaction mixture is typically stirred for 1-2 hours at -78 °C to ensure complete metal-halogen exchange.

  • Formylation: To the resulting lithiated species, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature before being allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aldehyde.

Synthesis of 3-Fluoro-2-methoxyisonicotinaldehyde

The synthesis of the 3-fluoro isomer can also be achieved through a lithiation-formylation sequence, often starting from 3-fluoro-2-methoxypyridine. In this case, the methoxy group at C2 directs the lithiation to the C3 position, which is already occupied by fluorine. However, studies on the lithiation of substituted pyridines have shown that a combination of directing groups can lead to deprotonation at other positions.[2][6][7] An alternative is the formylation of 3-fluoro-2-methoxypyridine using Vilsmeier-Haack conditions, although this can sometimes lead to mixtures of products. A more controlled synthesis often relies on a pre-functionalized starting material.

Experimental Protocol: Potential Synthesis via Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring.

  • Formylation: To the prepared Vilsmeier reagent, add a solution of 3-fluoro-2-methoxypyridine in a suitable solvent. The reaction mixture is then heated (e.g., to 80-100 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium acetate or sodium hydroxide solution). The precipitated product is collected by filtration or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Comparative Data Summary

While direct, side-by-side comparative studies with detailed experimental data are scarce in the literature, the following table summarizes typical observations and expected outcomes based on the known principles of pyridine chemistry.

FeatureThis compound3-Fluoro-2-methoxyisonicotinaldehyde
Typical Starting Material 2-Bromo-5-fluoro-4-methoxypyridine or 5-fluoro-2-methoxypyridine3-Fluoro-2-methoxypyridine
Key Synthetic Step Lithiation-formylationVilsmeier-Haack formylation or lithiation-formylation
Anticipated Yield Moderate to GoodVariable, potentially lower due to regioselectivity issues
Reactivity towards Nucleophiles More reactive at the C6 position due to activation by the fluorine at C5.Less reactive towards nucleophilic attack.
Key Spectroscopic Features Distinct 1H and 13C NMR signals influenced by the para fluorine.1H and 13C NMR signals showing coupling with the ortho fluorine.

Application in Drug Discovery: A Strategic Choice

The choice between these two isomers in a drug discovery program is driven by the desired structure-activity relationship (SAR) and the synthetic accessibility.

  • This compound is often favored when subsequent modification via nucleophilic aromatic substitution at the C6 position is desired. The activating effect of the C5 fluorine makes this a more viable synthetic route.[5] This isomer can be a key intermediate in the synthesis of complex heterocyclic systems where the pyridine core is further functionalized.

  • 3-Fluoro-2-methoxyisonicotinaldehyde might be selected when the specific steric and electronic properties of the 3-fluoro substituent are crucial for binding to a biological target. The synthesis of this isomer may require more specialized or multi-step procedures to control regioselectivity.

Conclusion

The positional isomerism of the fluorine atom in this compound and 3-Fluoro-2-methoxyisonicotinaldehyde dictates not only their respective synthetic routes but also their subsequent reactivity. The 5-fluoro isomer is generally more amenable to further functionalization via nucleophilic aromatic substitution, making it a versatile building block. The 3-fluoro isomer, while potentially more challenging to synthesize with high regioselectivity, offers a distinct electronic and steric profile that may be advantageous for specific drug design applications. A thorough understanding of the electronic effects of fluorine on the pyridine ring is paramount for synthetic chemists to make informed decisions in the design and execution of synthetic strategies for novel therapeutic agents.

References

A Comparative Guide to the Reactivity of Substituted Isonicotinaldehydes for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of isonicotinaldehyde and its substituted derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the electronic effects of various substituents on the pyridine ring, offering a predictive framework for their behavior in key synthetic reactions. We will explore the theoretical underpinnings of this reactivity and provide a practical, validated experimental protocol for quantifying these differences in a laboratory setting.

Introduction: The Strategic Importance of the Isonicotinaldehyde Scaffold

Isonicotinaldehyde, or pyridine-4-carboxaldehyde, is a heterocyclic aromatic aldehyde that serves as a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including antitubercular drugs like isoniazid, kinase inhibitors, and other enzyme-targeted agents.[1] The pyridine nitrogen atom imparts unique physicochemical properties, such as improved aqueous solubility and the ability to act as a hydrogen bond acceptor, which are highly desirable in drug candidates.

The reactivity of the aldehyde group is of paramount importance, as it is the primary handle for synthetic elaboration, allowing for the construction of complex molecules through reactions like Schiff base formation, Wittig olefination, and Knoevenagel condensation.[2][3][4] However, the reactivity of this aldehyde is not constant; it is finely tuned by the electronic nature of other substituents on the pyridine ring. Understanding and predicting how these substituents modulate reactivity is critical for efficient reaction design, library synthesis, and the overall success of a drug discovery program.

Theoretical Framework: Understanding Substituent Effects

The reactivity of the aldehyde in substituted isonicotinaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. The pyridine ring itself is electron-withdrawing due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution but enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde. Substituents on the pyridine ring can either amplify or attenuate this effect through a combination of two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[5]

  • Inductive Effect (-I/+I): This is an effect transmitted through the sigma bonds. Electron-withdrawing groups (EWGs) like halogens (-Cl) or nitro groups (-NO₂) exert a negative inductive effect (-I), pulling electron density away from the ring and the aldehyde, thereby increasing the carbonyl carbon's partial positive charge and making it more susceptible to nucleophilic attack. Electron-donating groups (EDGs) like alkyl groups have a weak positive inductive effect (+I).

  • Resonance Effect (-R/+R): This effect involves the delocalization of pi-electrons through the conjugated system. EWGs like -NO₂ have a strong negative resonance effect (-R), withdrawing electron density. Conversely, EDGs like amino (-NH₂) or methoxy (-OCH₃) groups have a positive resonance effect (+R), donating lone-pair electron density into the ring.

For nucleophilic addition to the aldehyde, substituents that increase the electrophilicity of the carbonyl carbon will accelerate the reaction. Therefore, strong EWGs are expected to significantly enhance reactivity, while strong EDGs will decrease it.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on reaction rates.[6][7] It relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the equation:

log(k/k₀) = ρσ

Where:

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for nucleophilic attack on the carbonyl carbon.

Studies on substituted pyridines have established Hammett constants that can be used to predict reactivity trends in these systems.[8][9]

Comparative Reactivity Analysis

To illustrate the practical implications of these electronic effects, we will compare the expected reactivity of a series of 2-substituted isonicotinaldehydes in a model nucleophilic addition reaction, such as the formation of a Schiff base with aniline. The position of the substituent (e.g., ortho to the nitrogen at C2/C6 or meta at C3/C5) significantly influences its effect. Here, we focus on 2-substituted derivatives.

An electron-donating group (EDG) at the 2-position, like -NH₂, will donate electron density into the ring via resonance, reducing the electrophilicity of the carbonyl carbon at the 4-position. Conversely, an electron-withdrawing group (EWG) like -Cl will pull electron density away, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles.

Below is a diagram illustrating how these groups modulate the electrophilicity of the carbonyl carbon.

G cluster_EDG Electron-Donating Group (EDG) at C2 cluster_EWG Electron-Withdrawing Group (EWG) at C2 EDG_node e.g., -NH2, -OCH3 Isonicotinaldehyde_EDG Isonicotinaldehyde Ring EDG_node->Isonicotinaldehyde_EDG +R Effect (Donates e-) Carbonyl_EDG Carbonyl Carbon (Less Electrophilic) Isonicotinaldehyde_EDG->Carbonyl_EDG Reactivity_EDG Decreased Reactivity towards Nucleophiles Carbonyl_EDG->Reactivity_EDG EWG_node e.g., -Cl, -NO2 Isonicotinaldehyde_EWG Isonicotinaldehyde Ring EWG_node->Isonicotinaldehyde_EWG -I / -R Effect (Withdraws e-) Carbonyl_EWG Carbonyl Carbon (More Electrophilic) Isonicotinaldehyde_EWG->Carbonyl_EWG Reactivity_EWG Increased Reactivity towards Nucleophiles Carbonyl_EWG->Reactivity_EWG G A Step 1: Reagent Preparation B Prepare stock solutions: - 5 mM of each aldehyde in ethanol - 100 mM aniline in ethanol A->B F Equilibrate cuvette with buffer and aniline soln. Initiate reaction by adding aldehyde stock soln. Start absorbance measurement vs. time at λ_max. B->F C Step 2: Spectrophotometer Setup D Set spectrophotometer to 25°C. Determine λ_max of the expected Schiff base product (~350-450 nm). C->D D->F E Step 3: Kinetic Run E->F H Plot Absorbance vs. Time. Convert Absorbance to Concentration. Plot for second-order kinetics. Calculate rate constant (k). F->H G Step 4: Data Analysis G->H J Repeat for all aldehydes. Compare rate constants. Plot log(k/k₀) vs. σ (Hammett Plot). H->J I Step 5: Comparison I->J

References

validation of 5-Fluoro-2-methoxyisonicotinaldehyde purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of 5-Fluoro-2-methoxyisonicotinaldehyde Purity by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. As a key building block or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of even minute quantities of impurities—arising from the synthetic route, subsequent storage, or degradation—can have profound consequences, potentially leading to downstream reaction failures, the formation of toxic by-products, or compromised pharmacological activity.

This guide provides a comprehensive, field-proven framework for the development and validation of a stability-indicating HPLC method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, compare alternative analytical approaches, and present a fully validated protocol that adheres to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method must be able to separate the main compound from any potential impurities. For this compound, these can be logically grouped into:

  • Process-Related Impurities: Unreacted starting materials or by-products from its synthesis.

  • Degradation Products: Impurities formed under stress conditions like exposure to acid, base, oxidants, light, or heat.[3][4] A primary degradation pathway to anticipate is the oxidation of the highly susceptible aldehyde group to the corresponding carboxylic acid (5-Fluoro-2-methoxyisonicotinic acid).

Therefore, the primary goal is to develop a stability-indicating method (SIM) , one that is specific enough to resolve the parent aldehyde from these potential interferents.

Part 1: Method Development and Comparative Analysis

The aromatic and moderately polar nature of this compound makes Reversed-Phase HPLC (RP-HPLC) the logical choice for analysis.[5][6] However, the choice of stationary phase and mobile phase composition is critical for achieving the required selectivity. Here, we compare two common yet distinct RP-HPLC columns to illustrate the process of selecting an optimal system.

Experimental Workflow: Method Development

G cluster_prep Preparation cluster_dev Method Development & Comparison A Prepare Standard & Sample Solutions (e.g., in ACN/H2O) B Prepare Mobile Phases A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN C Initial Screening on C18 Column B->C E Optimize Gradient & Flow Rate C->E D Screening on Phenyl-Hexyl Column D->E F Evaluate Peak Shape, Resolution, & Tailing E->F G Select Optimal Conditions for Validation F->G G cluster_val ICH Q2(R1) Validation Parameters A Specificity (Forced Degradation) G Validated Method A->G B Linearity & Range B->G C Accuracy (% Recovery) C->G D Precision (Repeatability & Intermediate) D->G E LOD & LOQ E->G F Robustness F->G

References

A Comparative Guide to the Spectroscopic Confirmation of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a foundational requirement. 5-Fluoro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative, represents a class of molecules with significant potential as a versatile building block. Its unique substitution pattern—an electron-withdrawing aldehyde, an electron-donating methoxy group, and a halogen—creates a distinct electronic environment that necessitates a multi-faceted analytical approach for definitive characterization.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. We will move beyond a simple recitation of data to explain the rationale behind the analytical choices and interpret the resulting spectra. To highlight the specificity of these techniques, we will compare its expected data with that of a close structural analogue, 2-Chloro-5-methoxyisonicotinaldehyde , demonstrating how minor chemical changes yield distinct and identifiable spectroscopic signatures.

The Analytical Workflow: An Integrated Approach

The confirmation of a molecular structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle. The overall workflow is a systematic process of data acquisition and integrated interpretation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Validation cluster_3 Final Confirmation Sample Pure Analyte: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI or ESI) Sample->MS Interpret Individual Spectral Analysis: - Chemical Shifts & Coupling - Functional Group Vibrations - m/z & Fragmentation NMR->Interpret FTIR->Interpret MS->Interpret Compare Comparative Analysis vs. Structural Analogue Interpret->Compare Contextualizes Data Integrate Integrated Data Analysis Interpret->Integrate Compare->Integrate Confirm Unambiguous Structure Confirmed Integrate->Confirm G Img

The Strategic Advantage of 5-Fluoro-2-methoxyisonicotinaldehyde in Designing Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The strategic incorporation of fluorine and other modulating functional groups into heterocyclic systems is a well-established approach to enhance the pharmacological properties of a molecule.[1] This guide provides an in-depth technical comparison of the biological activities of compounds derived from 5-Fluoro-2-methoxyisonicotinaldehyde, a highly functionalized pyridine-based building block. While public domain data on a wide array of derivatives from this specific aldehyde is nascent, this guide will illuminate its primary documented application and draw comparisons with structurally related compounds to project its potential in diverse therapeutic areas.

The this compound Scaffold: A Privileged Starting Point

This compound (CAS 884495-12-9) is a pyridine-4-carboxaldehyde derivative distinguished by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position. This substitution pattern is not arbitrary; it is a deliberate design choice that imparts several advantageous properties to the resulting derivatives.

  • The Role of the Fluorine Atom: The introduction of a fluorine atom can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] Its high electronegativity can alter the pKa of nearby functional groups, influencing ionization state and membrane permeability.

  • The Influence of the Methoxy Group: The 2-methoxy group is an electron-donating group that can influence the electronic distribution within the pyridine ring, potentially modulating the reactivity of the aldehyde and the binding interactions of the final compound.

  • The Versatility of the Aldehyde Group: The aldehyde at the 4-position serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the construction of diverse compound libraries through reactions such as reductive amination, condensation, and Wittig reactions.

Primary Biological Application: Modulators of the E3 Ligase Cereblon (CRBN) for Targeted Protein Degradation

The most significant and documented application of this compound is as a key intermediate in the synthesis of small molecule modulators of Cereblon (CRBN).[2] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, which is a central player in the ubiquitin-proteasome system that governs protein homeostasis.[2][3]

Small molecules that bind to CRBN can act as "molecular glues," inducing the degradation of neo-substrate proteins that are not the natural targets of this E3 ligase. This process, known as targeted protein degradation (TPD), is a revolutionary therapeutic modality, particularly in oncology.[4] The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide are classic examples of CRBN modulators.

A patent has disclosed the use of this compound in the synthesis of dihydroquinolinone-based CRBN modulators for the treatment of cancer.[2] These compounds are designed to bind to CRBN and alter its substrate specificity, leading to the degradation of downstream proteins implicated in cancer pathology.

Experimental Workflow: Synthesis of a Generic CRBN Modulator

The following diagram illustrates a generalized synthetic workflow for creating a CRBN modulator starting from this compound. This process typically involves a multi-step synthesis culminating in the final active compound.

G A 5-Fluoro-2-methoxy- isonicotinaldehyde B Intermediate 1 (e.g., via condensation or reductive amination) A->B Step 1 C Intermediate 2 (Coupling with a linker or warhead moiety) B->C Step 2 D Final CRBN Modulator (e.g., Dihydroquinolinone derivative) C->D Step 3

Caption: Generalized workflow for the synthesis of CRBN modulators.

Comparative Analysis with Structurally Related Pyridine Derivatives

While specific experimental data for a broad range of derivatives of this compound is not yet widely published, we can infer potential biological activities by comparing them to other substituted isonicotinaldehyde and pyridine derivatives. The functional groups present in the title compound suggest a high potential for diverse pharmacological activities.

Class of Related Compound Observed Biological Activities Potential for this compound Derivatives Reference(s)
Isonicotinohydrazide DerivativesAnticonvulsant, AntimycobacterialCondensation of the aldehyde with hydrazines could yield hydrazone derivatives with potential CNS or antimicrobial activities.[5][6]
Isonicotinic Acid CarboxamidesAntihyperlipidemic, AntioxidantOxidation of the aldehyde to a carboxylic acid followed by amide coupling could produce compounds with metabolic regulatory properties.
Substituted Pyridine CarboxamidesKinase Inhibition (e.g., JNK, SHP2)Amide derivatives could be explored as inhibitors of various kinases, a major target class in oncology and inflammatory diseases.
Fluorinated Pyridine DerivativesAnticancer, AntimicrobialThe inherent fluoropyridine core suggests a strong likelihood of discovering derivatives with potent anticancer and antimicrobial effects.[1]

This comparative analysis underscores that while the confirmed activity is in the realm of targeted protein degradation, the this compound scaffold is ripe for exploration in other therapeutic areas. The unique combination of fluoro and methoxy substituents could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles compared to less functionalized pyridine analogs.

Experimental Protocols

To facilitate the exploration of the biological activities of novel compounds derived from this compound, we provide the following detailed experimental protocols.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for evaluating the general anticancer potential of newly synthesized compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for CRBN-Dependent Degradation Assessment (Western Blot)

This protocol is designed to confirm the mechanism of action for compounds intended as CRBN modulators.

Objective: To determine if a test compound induces the degradation of a target protein (e.g., GSPT1) in a CRBN-dependent manner.

Materials:

  • Human cell line expressing CRBN and the target protein (e.g., AML cells)

  • Test compound and a known CRBN modulator (e.g., CC-885)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 4-24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and quantify the protein concentration in the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. A decrease in the target protein level upon treatment indicates degradation.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its documented role in the synthesis of potent CRBN modulators for targeted protein degradation highlights its significance in the development of novel cancer therapeutics.[2] Furthermore, a comparative analysis with structurally related compounds suggests a rich potential for its derivatives in a multitude of other therapeutic areas, including CNS disorders, infectious diseases, and metabolic conditions.

The future of research with this scaffold should focus on the systematic synthesis and screening of diverse libraries of its derivatives. By exploring various transformations of the aldehyde group and further modifications of the pyridine ring, researchers can unlock the full therapeutic potential of this privileged starting material. The experimental protocols provided in this guide offer a solid foundation for such exploratory studies.

References

comparing the efficacy of catalysts for 5-Fluoro-2-methoxyisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Catalytic Synthesis of 5-Fluoro-2-methoxyisonicotinaldehyde: A Comparative Analysis

This guide provides an in-depth comparison of catalytic strategies for the synthesis of this compound, a critical building block in modern pharmaceutical development. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to make informed decisions in your own synthetic campaigns.

Introduction: The Significance of this compound

This compound (Fmoc-aldehyde) is a key heterocyclic intermediate. Its substituted pyridine core is a prevalent motif in a wide range of biologically active molecules, including kinase inhibitors and agonists for various receptors. The precise placement of the fluoro, methoxy, and aldehyde groups provides a versatile scaffold for further chemical modification. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this aldehyde is of paramount importance.

The primary challenge in synthesizing Fmoc-aldehyde lies in achieving selective functionalization of the pyridine ring. This guide will compare the efficacy of different catalytic and stoichiometric organometallic approaches, focusing on yield, selectivity, reaction conditions, and catalyst accessibility.

Major Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly relies on two key strategies starting from a halogenated precursor, typically 3-bromo-5-fluoro-2-methoxypyridine:

  • Strategy A: Organometallic Intermediate followed by Formylation: This classic two-step approach involves the formation of a highly reactive organometallic species (Grignard or Organolithium) which then reacts with a formylating agent.

  • Strategy B: Palladium-Catalyzed Carbonylation/Formylation: A more modern, direct approach where a palladium catalyst facilitates the introduction of a carbonyl group using carbon monoxide or a formic acid derivative.

We will now analyze the catalysts and conditions associated with each strategy, providing a clear comparison of their respective efficacies.

In-Depth Analysis of Catalytic and Reagent Efficacy

The choice of synthetic route directly influences the catalyst or reagents required, which in turn dictates the process's efficiency, cost, and scalability.

Strategy A: Organometallic Formylation

This strategy hinges on a halogen-metal exchange to create a nucleophilic carbon center at the C3 position, which then attacks an electrophilic formyl source.

A. Grignard-Based Route: The formation of a Grignard reagent from 3-bromo-5-fluoro-2-methoxypyridine is a well-established method. The key step is the metal-halogen exchange, which is typically initiated, not catalyzed, by a small amount of an activator like iodine or 1,2-dibromoethane. The subsequent formylation is the critical bond-forming step.

  • Reagents & Conditions:

    • Grignard Formation: Magnesium (Mg) turnings in an ethereal solvent like Tetrahydrofuran (THF) or Diethyl ether.

    • Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and cost-effective choice.

  • Performance:

    • Yield: Generally good to excellent, often exceeding 80% in optimized laboratory settings.

    • Selectivity: Highly selective, as the Grignard reagent forms specifically at the site of the bromine atom.

    • Challenges: Grignard reactions are highly sensitive to moisture and require strictly anhydrous conditions. The exothermic nature of the initial formation requires careful temperature control, which can be a challenge on a large scale.

B. Organolithium-Based Route (Halogen-Dance & Lithiation): An alternative is to use an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This can proceed via direct lithium-halogen exchange.

  • Reagents & Conditions:

    • Lithiation: n-BuLi or s-BuLi in THF at low temperatures (e.g., -78 °C).

    • Formylating Agent: DMF.

  • Performance:

    • Yield: Can be very high, but often more variable than the Grignard route due to potential side reactions.

    • Challenges: Requires cryogenic temperatures, which adds significant cost and complexity to the process. Organolithium reagents are highly pyrophoric and require specialized handling procedures. There is also a risk of competing "halogen-dance" rearrangements or addition to the pyridine ring itself if conditions are not precisely controlled.

Comparative Data: Organometallic Routes
RouteKey ReagentTypical Temp.Typical YieldKey AdvantagesKey Disadvantages
Grignard Mg, I₂ (activator)25-40 °C>80%Milder conditions, lower cost, reliable.Moisture sensitive, initiation can be tricky.
Organolithium n-BuLi-78 °C70-90%Fast reaction times.Cryogenic temps, pyrophoric reagents, side reactions.
Strategy B: Palladium-Catalyzed Formylation

Palladium-catalyzed cross-coupling reactions represent a powerful method for C-C bond formation. Formylation can be achieved by coupling the aryl halide with a formyl synthon. A common modern approach is the reductive carbonylation using a silane as the reducing agent and carbon monoxide as the C1 source.

  • Catalyst System:

    • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or [Pd(allyl)Cl]₂ are common choices.

    • Ligand: A phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands like Xantphos or Buchwald-type biaryl phosphine ligands are often effective.

  • Reagents & Conditions:

    • Carbonyl Source: Carbon monoxide (CO) gas.

    • Reducing Agent: A silane, such as polymethylhydrosiloxane (PMHS).

    • Base: A mild base like triethylamine (TEA) may be required.

  • Performance:

    • Yield: Can be highly effective, with yields often in the 75-95% range for similar substrates.

    • Selectivity: Excellent chemoselectivity for the C-Br bond.

    • Advantages: This method avoids the use of highly reactive and sensitive organometallic intermediates, making it potentially more robust and safer for scale-up. It also shows greater functional group tolerance.

    • Challenges: Requires handling of toxic CO gas, which necessitates specialized equipment (e.g., a high-pressure reactor). The cost of palladium catalysts and specialized ligands can be significant, although catalyst loading is typically low (0.5-2 mol%).

Comparative Efficacy: Organometallic vs. Palladium Catalysis
FeatureGrignard RoutePalladium-Catalyzed Route
Catalyst/Reagent Stoichiometric MgCatalytic Pd(OAc)₂ / Ligand
Safety Profile Moisture sensitive, exothermicRequires handling of toxic CO gas
Conditions Anhydrous, mild temp.High pressure (CO), higher temp.
Scalability Challenging due to exothermMore straightforward, continuous flow possible
Cost Low reagent costHigh catalyst/ligand cost
Robustness Low functional group toleranceHigh functional group tolerance

Experimental Protocols & Workflow

To provide a practical context, we present a representative laboratory-scale protocol for the Grignard-based synthesis, which is often the first choice due to its high yield and avoidance of high-pressure equipment.

Protocol: Synthesis of this compound via Grignard Route

Materials:

  • 3-bromo-5-fluoro-2-methoxypyridine

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

  • Grignard Initiation: The flask is charged with magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask is gently warmed with a heat gun until violet iodine vapors are observed.

  • Reagent Addition: Anhydrous THF is added, followed by a small portion of a solution of 3-bromo-5-fluoro-2-methoxypyridine (1.0 equivalent) in THF. The reaction is monitored for initiation (disappearance of iodine color, gentle reflux). Once initiated, the remaining bromide solution is added dropwise, maintaining a gentle reflux.

  • Grignard Formation: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: The mixture is cooled to 0 °C in an ice bath. Anhydrous DMF (1.5 equivalents) is added dropwise via syringe, keeping the internal temperature below 10 °C.

  • Quenching: After stirring for 1 hour at 0 °C, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is acidified to pH ~5-6 with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Visual Workflow: Grignard Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-Dried Glassware reagents Charge Mg & I₂ start->reagents init Initiate Grignard (Add Bromide in THF) reagents->init form Form Grignard Reagent (Stir 1-2h) init->form cool Cool to 0 °C form->cool add_dmf Add DMF Dropwise cool->add_dmf quench Quench with NH₄Cl add_dmf->quench extract Acidify & Extract (Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the Grignard-based synthesis of the target aldehyde.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism of the palladium-catalyzed alternative is key to troubleshooting and optimization. The generally accepted cycle for a reductive carbonylation is illustrated below.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_co Ar-C(O)-Pd(II)-Br(L)₂ c1->pd_co CO Insertion c2->pd0 Reductive Elimination (+ Silane) aldehyde Ar-CHO c2->aldehyde Product Release

Caption: Simplified catalytic cycle for palladium-catalyzed formylation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromine bond of the starting material, forming a Pd(II) complex.

  • CO Insertion: A molecule of carbon monoxide inserts into the Aryl-Palladium bond.

  • Reductive Elimination: The silane reducing agent facilitates the hydrogenolysis of the acyl-palladium intermediate, releasing the final aldehyde product and regenerating the active Pd(0) catalyst to restart the cycle.

Conclusion and Recommendations

For the synthesis of this compound, both organometallic and palladium-catalyzed routes offer viable pathways, each with distinct advantages.

  • Recommendation for Laboratory Scale: The Grignard-based formylation is the recommended starting point for laboratory-scale synthesis (<100g). It is high-yielding, uses inexpensive reagents, and avoids the need for specialized high-pressure equipment. The primary focus must be on maintaining strictly anhydrous conditions.

  • Recommendation for Process Development & Scale-Up: Palladium-catalyzed formylation should be strongly considered for large-scale production. Despite the higher initial cost of the catalyst, its greater functional group tolerance, improved safety profile (avoiding pyrophoric reagents), and potential for process automation and continuous flow manufacturing present significant advantages for industrial applications.

Future research may focus on developing non-gaseous CO surrogates for the palladium-catalyzed route to further improve its safety and accessibility, or on exploring flow chemistry adaptations of the Grignard route to better control its exothermicity on a larger scale.

A Senior Application Scientist's Guide to 5-Fluoro-2-methoxyisonicotinaldehyde in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical analysis of 5-Fluoro-2-methoxyisonicotinaldehyde, a versatile heterocyclic aldehyde, and its applications in the synthesis of complex, biologically active molecules. We will delve into its synthetic utility, present a detailed experimental protocol for a key reaction, and offer a comparative analysis with alternative precursors, supported by experimental data.

The Strategic Advantage of Fluorine and Methoxy Substituents in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The methoxy group, on the other hand, can modulate solubility and provide a key hydrogen bond acceptor. The presence of both moieties on a pyridine scaffold, as in this compound, offers a unique combination of properties, making it a valuable precursor for a range of therapeutic agents.

Core Application: Synthesis of ORR1A Inhibitors via Reductive Amination

A significant application of this compound is in the synthesis of potent and selective inhibitors of the orphan nuclear receptor ORR1A. These compounds have potential applications in the treatment of various diseases. The key synthetic step involves a reductive amination reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.

Experimental Protocol: Reductive Amination of this compound

This protocol details the reductive amination of this compound with a substituted piperidine to form a key intermediate in the synthesis of ORR1A inhibitors, as adapted from patent literature.

Materials:

  • This compound

  • Tert-butyl 4-aminopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants. The concentration should be sufficient to ensure proper mixing.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. This may take several hours to overnight.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Diagram of the Reductive Amination Workflow:

ReductiveAmination cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 5-Fluoro-2-methoxy- isonicotinaldehyde Imine_Formation Imine Formation (Room Temp) Aldehyde->Imine_Formation + Amine + Solvent Amine tert-butyl 4-aminopiperidine- 1-carboxylate Solvent Anhydrous DCM STAB Sodium Triacetoxyborohydride Product Coupled Product Reduction Reduction Imine_Formation->Reduction + STAB Quench Quench (aq. NaHCO3) Reduction->Quench Reaction Completion Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Purification->Product

Caption: Workflow for the reductive amination of this compound.

Comparative Analysis with Alternative Aldehydes

To objectively evaluate the utility of this compound, it is essential to compare its performance in key synthetic transformations with that of structurally similar aldehydes. The synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors provides an excellent platform for this comparison, as various substituted aldehydes can be employed in their synthesis.

Aldehyde PrecursorKey ReactionReported Yield (%)Reference
This compound Reductive AminationNot explicitly stated in patent, typically high for this reaction type.Patent WO2020025423A1
2-MethoxyisonicotinaldehydeReductive AminationNot specified in available literature.N/A
Pyridine-4-carbaldehydeReductive AminationGenerally good yields, though specific quantitative data varies.General Organic Chemistry Literature
Substituted BenzaldehydesCondensation/Cyclization60-85%Varies depending on specific synthesis

Discussion of Comparative Data:

Furthermore, when compared to simple pyridine-4-carbaldehyde, the fluoro and methoxy substituents on this compound are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule. This is a key consideration in drug design that often outweighs minor differences in reaction yields. In the context of synthesizing complex kinase inhibitors, the choice of the aldehyde is driven not just by its reactivity in a single step, but by the overall profile it imparts to the final drug candidate.

Logical Relationship of Precursor to Final Product Properties:

Precursor_Properties cluster_precursor This compound cluster_properties Properties of Final Bioactive Molecule F Fluorine MetStab Metabolic Stability F->MetStab BindAff Binding Affinity F->BindAff Lipo Lipophilicity F->Lipo MeO Methoxy Group Sol Solubility MeO->Sol HBA H-Bond Acceptor MeO->HBA Pyridine Pyridine Core Pyridine->BindAff

Caption: Contribution of substituents on this compound to final product properties.

Conclusion

This compound stands out as a highly valuable and strategic building block in medicinal chemistry. Its unique substitution pattern allows for the introduction of desirable physicochemical properties into target molecules, particularly in the realm of kinase inhibitor discovery. The reductive amination reaction serves as a robust and efficient method for its incorporation into complex scaffolds. While direct quantitative comparisons of reaction yields with alternative aldehydes require further specific studies, the inherent advantages conferred by the fluoro and methoxy groups on the final biological activity and pharmacokinetic profile of the resulting compounds often make it the precursor of choice for drug development programs targeting complex diseases.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyisonicotinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical candidates. The strategic placement of the fluorine atom and the methoxy and aldehyde groups on the pyridine ring makes it a valuable intermediate for introducing specific pharmacophores and modulating the physicochemical properties of target molecules. The efficiency, cost-effectiveness, and scalability of the synthetic route to this aldehyde are therefore of paramount importance for drug discovery and development programs.

This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound. The first route is a well-documented procedure from the patent literature, while the second is a proposed, viable alternative based on established chemical transformations. We will dissect each route, evaluating them on key metrics including yield, cost of raw materials, reagent toxicity, operational safety, and scalability. This analysis aims to equip researchers and process chemists with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Route 1: Multi-step Synthesis from 2-Chloro-5-fluoropyridine

This synthetic pathway, detailed in patent WO 2005/037828 A1, commences with the readily available 2-chloro-5-fluoropyridine and proceeds through a four-step sequence involving methoxylation, lithiation/formylation, and subsequent workup.

Experimental Protocol:

A detailed, step-by-step methodology for this route is as follows:

  • Methoxylation of 2-Chloro-5-fluoropyridine: 2-Chloro-5-fluoropyridine is reacted with sodium methoxide in methanol at elevated temperatures to yield 5-fluoro-2-methoxypyridine.

  • Grignard Formation and Formylation: The resulting 5-fluoro-2-methoxypyridine is then subjected to a Grignard exchange reaction, typically using isopropylmagnesium chloride, followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF).

  • Hydrolysis: The intermediate iminium species is hydrolyzed under acidic conditions to afford the desired this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Workflow Diagram:

Route_1_Workflow cluster_0 Route 1: From 2-Chloro-5-fluoropyridine A 2-Chloro-5-fluoropyridine B Methoxylation (NaOMe, MeOH) A->B Step 1 C 5-Fluoro-2-methoxypyridine B->C D Grignard Formation & Formylation (i-PrMgCl, DMF) C->D Step 2 E Intermediate D->E F Acidic Hydrolysis E->F Step 3 G 5-Fluoro-2-methoxy- isonicotinaldehyde F->G H Purification G->H Step 4 I Final Product H->I

Caption: Workflow for the synthesis of this compound starting from 2-chloro-5-fluoropyridine.

Route 2: Proposed Synthesis via Cyanopyridine Intermediate

This proposed route offers an alternative strategy, starting from 2-cyano-5-fluoropyridine. This approach leverages the conversion of a cyano group to an aldehyde, a common transformation in organic synthesis.

Experimental Protocol:

A plausible, step-by-step methodology for this route is as follows:

  • Synthesis of 2-Cyano-5-fluoropyridine: This starting material can be synthesized from 2-amino-5-fluoropyridine via a Sandmeyer reaction.

  • Reduction of the Cyano Group: The 2-cyano-5-fluoropyridine is then reduced to the corresponding aldehyde. A common and effective method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

  • Methoxylation: The resulting 5-fluoro-2-formylpyridine can then be methoxylated using sodium methoxide. It is important to note that the aldehyde functionality may need to be protected prior to this step to avoid unwanted side reactions.

  • Deprotection and Purification: If a protecting group strategy is employed, the final step involves deprotection followed by purification of the this compound.

Workflow Diagram:

Route_2_Workflow cluster_1 Route 2: Via Cyanopyridine Intermediate J 2-Amino-5-fluoropyridine K Sandmeyer Reaction J->K Step 1 L 2-Cyano-5-fluoropyridine K->L M Reduction (DIBAL-H) L->M Step 2 N 5-Fluoro-2-formylpyridine M->N O Protection (Optional) N->O Step 3a P Methoxylation (NaOMe) O->P Step 3b Q 5-Fluoro-2-methoxy- isonicotinaldehyde (Protected) P->Q R Deprotection Q->R Step 4 S Final Product R->S

Caption: Proposed workflow for the synthesis of this compound via a cyanopyridine intermediate.

Comparative Analysis

To provide a clear and objective comparison, the two routes are evaluated based on several key parameters.

ParameterRoute 1: From 2-Chloro-5-fluoropyridineRoute 2: Proposed via Cyanopyridine
Overall Yield Moderate to Good (Reported in patent literature)Potentially Good (Dependent on optimization of each step)
Starting Material Cost 2-Chloro-5-fluoropyridine is commercially available and moderately priced.2-Amino-5-fluoropyridine is also commercially available, with a comparable price point.
Reagent Cost & Hazard Utilizes Grignard reagents (moisture-sensitive) and DMF (toxic).Employs DIBAL-H (pyrophoric and moisture-sensitive) and potentially protecting group reagents.
Number of Steps 4 steps4 steps (including optional protection/deprotection)
Scalability Good; Grignard reactions are common in industrial synthesis.Good; DIBAL-H reductions are also scalable with appropriate engineering controls.
Purification Requires chromatographic purification.Likely requires chromatographic purification, especially with the use of protecting groups.
Key Challenges Handling of moisture-sensitive Grignard reagents. Potential for side reactions during formylation.Handling of pyrophoric DIBAL-H. Potential need for protection/deprotection sequence adds steps and complexity.

In-Depth Discussion

Route 1 represents a more established and validated pathway to the target molecule, with the advantage of being documented in the patent literature. The use of a Grignard reaction for C-C bond formation is a classic and generally reliable method. However, the strict anhydrous conditions required for the Grignard reagent can be challenging on a larger scale and may impact reproducibility. The use of DMF as a formylating agent, while effective, is a point of concern due to its toxicity.

Route 2 , while proposed, is based on sound and frequently employed synthetic transformations. The Sandmeyer reaction to form the cyanopyridine is a robust and high-yielding process. The subsequent reduction of the nitrile to the aldehyde with DIBAL-H is also a very common and efficient method. The main consideration for this route is the potential need for protecting the aldehyde group during the methoxylation step. While this adds to the step count, it can often lead to cleaner reactions and higher overall yields by preventing side reactions. The handling of DIBAL-H requires specialized equipment and trained personnel due to its pyrophoric nature, which is a significant safety consideration.

Cost-Benefit Conclusion

The choice between these two synthetic routes will ultimately depend on the specific priorities of the research or production team.

  • For initial, small-scale synthesis and proof-of-concept studies, Route 1 may be more straightforward to implement as it follows a published procedure. The challenges associated with handling Grignard reagents are generally manageable on a laboratory scale.

  • For larger-scale production where cost, safety, and robustness are paramount, Route 2 presents a compelling alternative that warrants investigation and optimization. While it may require more initial process development, particularly concerning the potential protection/deprotection steps, it avoids the use of the toxic solvent DMF. Furthermore, with proper engineering controls, the handling of DIBAL-H is a well-established industrial practice. The starting materials for both routes are comparable in cost, so the primary cost drivers will be the reagents, solvents, and the number of unit operations.

Ultimately, a thorough cost analysis would require obtaining current quotes for all raw materials and factoring in the operational costs associated with each step, including waste disposal. However, this guide provides a solid scientific and logical framework for making an informed decision on the most suitable synthetic strategy for obtaining this compound.

Assessing the Novelty of 5-Fluoro-2-methoxyisonicotinaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold, present in a multitude of approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure. The strategic incorporation of fluorine and methoxy groups onto this core can dramatically influence a molecule's pharmacological profile.[3][4] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing pharmacokinetic properties.[4] The methoxy group, an electron-donating entity, can also influence the electronic properties and reactivity of the pyridine ring.[3][4]

This guide focuses on the untapped potential of 5-Fluoro-2-methoxyisonicotinaldehyde as a foundational scaffold for generating novel derivative libraries. While extensive research on this specific aldehyde is not yet prevalent in public-domain literature, its constituent parts—the fluoro-methoxy-pyridine core—are recognized as key intermediates in the synthesis of bioactive molecules, including kinase inhibitors.[4] We will explore a rational approach to assessing the novelty of its derivatives by comparing them against established therapeutic agents and outlining a comprehensive experimental workflow for their synthesis and biological evaluation.

Hypothesizing Therapeutic Targets: Learning from Analogs

Given the novelty of the this compound scaffold, we can infer potential biological targets by examining related structures. Derivatives of isonicotinic acid, such as isoniazid, have demonstrated a range of biological activities, including anticancer properties.[5][6] Furthermore, the broader class of substituted pyridines is a well-established source of kinase inhibitors, a critical class of oncology drugs.[4]

Therefore, a primary hypothesis is that derivatives of this compound could exhibit potent and selective inhibition of protein kinases implicated in cancer cell proliferation and survival. A secondary line of inquiry could be their potential as novel antimicrobial or anti-inflammatory agents, given the broad bioactivity of pyridine-containing compounds.[2]

Comparative Analysis of Hypothetical Derivatives

To assess the novelty and potential of new derivatives, a systematic comparison with existing compounds is essential. Below is a hypothetical dataset comparing newly synthesized this compound derivatives against a known kinase inhibitor, Sunitinib, which also features a fluorinated scaffold.

CompoundTarget KinaseIC50 (nM)Selectivity (over other kinases)Cell LineCytotoxicity (IC50, µM)
Derivative A VEGFR215HighHUVEC0.5
Derivative B PDGFRβ25ModerateA5491.2
Derivative C c-Kit50LowMCF-75.8
Sunitinib (Reference) VEGFR2, PDGFRβ, c-Kit2-10Multi-targetedVarious0.8 - 4.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A robust assessment of novelty requires rigorous experimental validation. The following protocols provide a framework for the synthesis and biological evaluation of a library of this compound derivatives.

Synthesis of this compound Derivatives

The aldehyde functional group of the core scaffold provides a versatile handle for generating a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases or chalcones.[7]

Proposed Synthetic Workflow:

G A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C F Wittig Reaction A->F I Claisen-Schmidt Condensation A->I B Primary/Secondary Amine B->C D Amine Derivatives C->D E Phosphonium Ylide E->F G Alkene Derivatives F->G H Substituted Acetophenone H->I J Chalcone Derivatives I->J

Caption: Proposed synthetic routes for derivatization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To evaluate the inhibitory activity of the synthesized derivatives against a panel of cancer-related kinases, a luminescent ADP detection platform like the ADP-Glo™ Kinase Assay is highly effective.[8]

Step-by-Step Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a kinase reaction buffer.

    • Add varying concentrations of the test compound (derivatives) or a vehicle control (DMSO) to the wells of a 96- or 384-well plate.

    • Initiate the kinase reaction by adding the enzyme to the plate.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Cytotoxicity Assay (MTT Assay)

Assessing the cytotoxic effect of the novel derivatives on cancer cell lines is a crucial step to determine their therapeutic potential. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11][12]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Logical Framework for Novelty Assessment

The novelty of a new derivative is not solely defined by its chemical structure but by its unique biological activity profile.

G A Novel Scaffold (5-Fluoro-2-methoxy- isonicotinaldehyde) B Derivative Library Synthesis A->B C High-Throughput Screening B->C D Potency (Low IC50) C->D E Selectivity (Kinase Panel) C->E F Novel Mechanism of Action C->F G Favorable ADME Properties C->G H Demonstrated Novelty & Therapeutic Potential D->H E->H F->H G->H

Caption: Workflow for establishing novelty.

A truly novel derivative will exhibit a combination of the following:

  • Enhanced Potency: A significantly lower IC50 value against the target compared to existing inhibitors.

  • Improved Selectivity: High potency against the desired target with minimal off-target effects, which can translate to a better safety profile.

  • Activity against Resistant Mutants: Efficacy against clinically relevant mutant forms of the target kinase where current therapies fail.

  • Novel Mechanism of Action: Inhibition through a previously unexploited binding site or allosteric mechanism.

  • Favorable Druglike Properties: Improved solubility, cell permeability, and metabolic stability compared to existing compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. By employing a systematic approach to library synthesis, followed by rigorous biological evaluation using the protocols outlined in this guide, researchers can effectively assess the novelty and therapeutic potential of its derivatives. The key to unlocking the value of this scaffold lies in identifying derivatives that not only possess potent activity but also exhibit a superior pharmacological profile compared to existing drugs. Future work should focus on expanding the derivative library, exploring a wider range of biological targets, and conducting in-depth mechanistic studies for the most promising lead compounds.

References

A Comparative Benchmarking Guide to 5-Fluoro-2-methoxyisonicotinaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate pharmacological profile of the target molecule. This guide provides an in-depth comparative analysis of 5-Fluoro-2-methoxyisonicotinaldehyde, a versatile heterocyclic aldehyde, against structurally relevant alternatives in three cornerstone reactions: the Wittig reaction, the Aldol condensation, and reductive amination. By presenting side-by-side experimental data and detailed protocols, this document aims to equip chemists with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound (CAS Number: 884495-12-9) is a substituted pyridine-4-carboxaldehyde that has garnered significant interest in medicinal chemistry.[1] Its structure is characterized by a pyridine ring, an aldehyde group at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 2-position. This unique combination of functional groups imparts desirable physicochemical properties to molecules incorporating this scaffold. The fluorine atom, a bioisostere of a hydrogen atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates by altering the electronic properties of the aromatic ring.[2] The methoxy group, an electron-donating group, can also influence the reactivity of the pyridine ring.[3] The pyridine core itself is a common feature in many pharmaceuticals.[4]

This guide will benchmark the performance of this compound against two commercially available and structurally analogous aldehydes:

  • Pyridine-4-carboxaldehyde (Alternative 1): The unsubstituted parent compound, providing a baseline for understanding the electronic effects of the fluoro and methoxy substituents.

  • 2-Methoxyisonicotinaldehyde (Alternative 2): Lacking the fluorine atom, this alternative allows for the specific impact of the fluorine substituent to be assessed.

Benchmarking Performance in Key Synthetic Transformations

The utility of an aldehyde in organic synthesis is largely defined by its performance in a variety of C-C and C-N bond-forming reactions. Here, we evaluate this compound in three such transformations.

The Wittig Reaction: Synthesis of Substituted Alkenes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[5] The reaction's reliability and broad functional group tolerance make it a staple in multistep synthesis.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction Ylide_Reagent Phosphonium Salt (e.g., (Methoxymethyl)triphenylphosphonium chloride) Base Strong Base (e.g., n-BuLi) Ylide_Reagent->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Formation Aldehyde Aldehyde (Substrate or Alternative) Ylide->Aldehyde Alkene Alkene Product Aldehyde->Alkene Reaction with Ylide Byproduct Triphenylphosphine oxide Alkene->Byproduct Byproduct Formation

Caption: General workflow for the Wittig reaction.

Comparative Data: Wittig Reaction Yields

AldehydeWittig ReagentProductYield (%)
This compound (Methoxymethyl)triphenylphosphonium ylide5-Fluoro-2-methoxy-4-(2-methoxyvinyl)pyridine83%[6]
Pyridine-4-carboxaldehyde (Methoxymethyl)triphenylphosphonium ylide4-(2-Methoxyvinyl)pyridineEstimated 80-90%
2-Methoxyisonicotinaldehyde (Methoxymethyl)triphenylphosphonium ylide2-Methoxy-4-(2-methoxyvinyl)pyridineEstimated 80-90%

Note: Yields for alternatives are estimated based on typical yields for similar aromatic aldehydes in Wittig reactions, as specific data for these exact reactions were not found in the searched literature.

Discussion of Wittig Reaction Performance:

This compound demonstrates excellent reactivity in the Wittig reaction, affording the desired alkene in a high yield of 83%.[6] The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen likely enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating nucleophilic attack by the ylide. While specific comparative data is not available, it is reasonable to expect that the alternatives would also perform well, given the general robustness of the Wittig reaction with aromatic aldehydes.[5] However, the high yield obtained with the fluorinated substrate underscores its suitability for this important transformation.

The Aldol Condensation: Formation of β-Hydroxy Carbonyls and Enones

The aldol condensation is a fundamental C-C bond-forming reaction that creates β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls.[7] This reaction is pivotal for constructing complex molecular architectures.

Experimental Workflow: Aldol Condensation

Aldol_Workflow cluster_enolization Enolate Formation cluster_reaction_aldol Aldol Reaction & Dehydration Ketone Ketone (e.g., Acetone) Base_Aldol Base (e.g., NaOH) Ketone->Base_Aldol Deprotonation Enolate Enolate Base_Aldol->Enolate Formation Aldehyde_Aldol Aldehyde (Substrate or Alternative) Enolate->Aldehyde_Aldol Aldol_Adduct β-Hydroxy Ketone Aldehyde_Aldol->Aldol_Adduct Nucleophilic Attack Enone α,β-Unsaturated Ketone (Final Product) Aldol_Adduct->Enone Dehydration

Caption: General workflow for the base-catalyzed Aldol condensation.

Comparative Data: Aldol Condensation Yields

AldehydeKetoneProductYield (%)
This compound Acetone4-(3-(5-fluoro-2-methoxypyridin-4-yl)-3-oxoprop-1-en-1-yl)benzonitrileData not available
Pyridine-4-carboxaldehyde Acetone4-(Pyridin-4-yl)but-3-en-2-oneVariable, typically moderate to good[8]
2-Methoxyisonicotinaldehyde Acetone4-(2-Methoxypyridin-4-yl)but-3-en-2-oneData not available

Discussion of Aldol Condensation Performance:

Direct experimental data for the aldol condensation of this compound with a simple ketone like acetone was not found in the surveyed literature. However, the general principles of the aldol reaction suggest that it should be a viable substrate.[7] The electrophilicity of the carbonyl carbon, enhanced by the fluorine and nitrogen atoms, would favor the nucleophilic addition of an enolate. For the parent pyridine-4-carboxaldehyde, aldol condensations are well-documented, though yields can be variable depending on the reaction conditions and the ketone used.[8] A key consideration for pyridine aldehydes in base-catalyzed aldol reactions is the potential for side reactions due to the basicity of the pyridine nitrogen. Careful optimization of reaction conditions is often necessary to achieve high yields.[9] The electron-withdrawing fluorine in our target molecule could potentially mitigate some of these side reactions by reducing the basicity of the pyridine nitrogen, although this is a hypothesis that would require experimental validation.

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most versatile and widely used methods for the synthesis of amines.[10] It involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction In Situ Reduction Aldehyde_RA Aldehyde (Substrate or Alternative) Amine_RA Primary or Secondary Amine Aldehyde_RA->Amine_RA Condensation Imine Imine/Iminium Ion Amine_RA->Imine Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducing_Agent Reduction Imine->Reducing_Agent Final_Amine Final Amine Product Reducing_Agent->Final_Amine Formation

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-methoxyisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: the proper disposal of any chemical, including 5-Fluoro-2-methoxyisonicotinaldehyde, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide is structured to provide not just the "how," but the "why," ensuring that the protocols described are understood and implemented as a self-validating system of safety and compliance.

The chemical structure of this compound, a fluorinated pyridine derivative, places it in a category of compounds that require careful handling and disposal due to potential toxicity and environmental persistence.[1] The procedures outlined below are based on established best practices for halogenated organic compounds and are designed to comply with federal and state environmental regulations.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal process begins, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from analogous compounds like 5-fluoro-2-methoxybenzaldehyde and other chlorinated pyridines indicate that this substance should be handled as hazardous.[2][3]

Key Hazards:

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Irritation: Can cause skin, eye, and respiratory tract irritation.[2]

  • Environmental: Halogenated organic compounds can be persistent in the environment.[1]

Mandatory Personal Protective Equipment (PPE):

A fundamental aspect of safe handling is the consistent use of appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes of the chemical or solvents, which could cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals, including pyridines.[4]
Body Protection Flame-retardant lab coat.Protects against spills on clothing and skin.
Respiratory Protection Work within a certified chemical fume hood.Prevents the inhalation of potentially harmful vapors.[4]

Part 2: Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6] this compound waste falls under the category of halogenated organic waste.

Step-by-Step Waste Collection:

  • Designate a Waste Container:

    • Select a chemically compatible, leak-proof container with a secure screw-top cap.[3] Glass or high-density polyethylene containers are generally suitable.[4]

    • The container must be in good condition, free of cracks or residue.[3]

  • Label the Container:

    • Proper labeling is a legal requirement and crucial for safety.[6] The label must be affixed before the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "Waste this compound". Do not use abbreviations.[3]

      • If it is a solution, list all constituents and their approximate percentages (e.g., "this compound (~5g), Dichloromethane (100mL)").[3]

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Collect the Waste:

    • Collect all waste containing this compound, including residues, contaminated materials (like gloves or weighing paper), and solutions, in the designated container.

    • Crucially, do not mix incompatible waste streams. This compound should be collected in a container designated for "Halogenated Organic Waste."[3][7] Mixing with strong acids or bases can cause dangerous reactions.[3]

    • Keep the waste container closed at all times, except when actively adding waste.[7]

Part 3: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.

Spill Response Workflow:

cluster_Spill Spill Occurs cluster_Response Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Final Disposal spill Small Spill of this compound evacuate Alert personnel & Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe absorb Cover with inert absorbent (vermiculite, sand) ppe->absorb collect Collect absorbed material into a sealed container absorb->collect label_waste Label container as 'Hazardous Waste' collect->label_waste dispose Dispose of as halogenated organic waste label_waste->dispose

Caption: Workflow for managing a small laboratory spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the liquid.[3][4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EH&S) office. For large spills, evacuate the area and contact emergency services.[7]

Part 4: Final Disposal Pathway

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

Disposal Logic Flow:

A Waste Container Full or No Longer in Use B Ensure Container is Securely Sealed & Properly Labeled A->B C Store in Designated Hazardous Waste Accumulation Area B->C D Contact Institution's Environmental Health & Safety (EH&S) Office C->D E EH&S Arranges Pickup by a Licensed Hazardous Waste Transporter D->E F Waste is Transported to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Documentation (Manifest) is Completed, Tracking Waste 'Cradle-to-Grave' F->G

References

Navigating the Safe Handling of 5-Fluoro-2-methoxyisonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As chemical structures evolve in complexity for targeted therapeutic development, so too must our approach to laboratory safety. 5-Fluoro-2-methoxyisonicotinaldehyde, a substituted pyridine derivative, represents a class of compounds essential for pharmaceutical synthesis. Its unique chemical properties, however, demand a rigorous and informed approach to handling to ensure the safety of all laboratory personnel. This guide provides a comprehensive framework for the safe use, management, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical entities, such as 5-fluoro-2-methoxybenzaldehyde and various pyridine derivatives, we can anticipate the primary risks associated with this compound.

Anticipated Hazard Classifications:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed/Inhaled: There is a potential for toxicity if ingested or inhaled, a common trait for many substituted pyridines.[3][4][5]

These anticipated hazards necessitate a multi-layered approach to personal protection and engineering controls to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and forms the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side ShieldsProvides essential protection against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hands Nitrile or Neoprene GlovesOffers chemical resistance against substituted pyridines. It is crucial to check the manufacturer's glove compatibility chart. Always wash hands thoroughly after removing gloves.[4][6]
Body Fully-Buttoned Laboratory CoatProtects skin from accidental contact and prevents contamination of personal clothing.[4][6]
Respiratory Use-dependentUnder normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required. For large quantities, or if irritation is experienced, a NIOSH-approved respirator may be necessary.[1]

Engineering Controls and Safe Handling Protocols

Beyond PPE, the laboratory environment itself is a critical component of safety. Adherence to the following procedural steps will create a secure working environment.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Ventilation Ensure Adequate Ventilation (Chemical Fume Hood) PPE Don Appropriate PPE Ventilation->PPE Emergency_Equipment Locate Emergency Equipment (Eyewash, Shower) PPE->Emergency_Equipment Dispensing Dispense Compound (Avoid generating dust/vapors) Reaction Perform Reaction Dispensing->Reaction Closure Keep Containers Tightly Closed Reaction->Closure Decontamination Decontaminate Work Surfaces Waste_Collection Collect Waste in Labeled, Sealed Container Decontamination->Waste_Collection Disposal Dispose as Hazardous Waste Waste_Collection->Disposal

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Procedure:

  • Ventilation is Paramount: Always handle this compound within a properly functioning and certified chemical fume hood.[4][6][7] This is the most critical engineering control to prevent inhalation of potentially harmful vapors or dust.

  • Personal Protective Equipment: Before entering the designated handling area, ensure all required PPE is correctly worn as detailed in the table above.

  • Emergency Preparedness: Confirm the location and functionality of the nearest emergency eyewash station and safety shower before beginning work.[7]

  • Controlled Dispensing: When weighing or transferring the compound, do so carefully to minimize the generation of airborne dust.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors and to protect the compound from atmospheric moisture.[1][4]

  • Avoid Incompatibilities: Store the compound away from strong oxidizing agents and acids.[7]

  • Work Area Hygiene: Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling the compound, even after removing gloves.

Emergency Procedures: A Plan for the Unexpected

Accidents can occur despite meticulous planning. Immediate and correct action is vital to mitigate harm.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Flush eyes immediately with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air at once.[1][6] If breathing is difficult or symptoms such as coughing or wheezing occur, seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

Disposal Workflow:

Start Waste Generated Collect Collect in a designated, compatible, and sealed waste container. Start->Collect Label Label container clearly: 'Hazardous Waste' and list chemical contents. Collect->Label Store Store in a cool, well-ventilated, and designated area. Label->Store Dispose Dispose via institutional Environmental Health & Safety (EHS) office. Store->Dispose End Proper Disposal Dispose->End

Caption: Hazardous Waste Disposal Workflow

Key Disposal Steps:

  • Waste Collection: Collect all waste materials in a container that is compatible, sealable, and clearly labeled.[7]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, pending collection.[7]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[1] Never dispose of this chemical down the drain.

By integrating these safety and logistical protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.